molecular formula C11H12ClNO3 B1606136 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 40828-92-0

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Katalognummer: B1606136
CAS-Nummer: 40828-92-0
Molekulargewicht: 241.67 g/mol
InChI-Schlüssel: WWDMQLBWGBGYGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-chloroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMQLBWGBGYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354183
Record name 5-(4-Chloroanilino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40828-92-0
Record name 5-(4-Chloroanilino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)GLUTARAMIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, a valuable intermediate in medicinal chemistry. The document details a reliable synthetic pathway, including the underlying reaction mechanism, a step-by-step experimental protocol, and characterization data.

Introduction and Significance

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, also known as N-(4-chlorophenyl)glutaramic acid, is a dicarboxylic acid monoamide. Its structure, featuring a substituted aromatic amine linked to a five-carbon dicarboxylic acid backbone, makes it a versatile building block in the synthesis of more complex molecules. Notably, it serves as a key precursor for various heterocyclic compounds and has been identified as an important intermediate in the development of pharmacologically active agents. The presence of the chlorophenyl moiety can significantly influence the biological activity and pharmacokinetic properties of the final compounds. A thorough understanding of its synthesis is therefore crucial for researchers in drug discovery and development.

Synthetic Pathway: A Mechanistic Approach

The most direct and efficient synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid involves the acylation of 4-chloroaniline with glutaric anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and the anhydride as the acylating agent.

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline onto one of the electrophilic carbonyl carbons of glutaric anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the opening of the anhydride ring and the formation of a carboxylate and an amide. An intramolecular proton transfer from the positively charged nitrogen to the carboxylate anion yields the final product, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

The choice of glutaric anhydride as the starting material is advantageous due to its cyclic nature, which facilitates the ring-opening reaction upon nucleophilic attack, leading to a single, well-defined product.

Below is a diagram illustrating the synthetic pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Glutaric_Anhydride Glutaric Anhydride (C5H6O3) Target_Molecule 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (C11H12ClNO3) Glutaric_Anhydride->Target_Molecule Acylation (Ring Opening) 4_Chloroaniline 4-Chloroaniline (C6H6ClN) 4_Chloroaniline->Target_Molecule

Caption: Synthesis of the target molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
Glutaric AnhydrideC₅H₆O₃114.10108-55-4
4-ChloroanilineC₆H₆ClN127.57106-47-8
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Hydrochloric Acid (HCl)HCl36.467647-01-0
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.088 mol) of glutaric anhydride in 100 mL of dichloromethane.

  • Addition of Amine: To this solution, add a solution of 11.2 g (0.088 mol) of 4-chloroaniline in 50 mL of dichloromethane dropwise over a period of 15 minutes at room temperature with continuous stirring.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, a white precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation of Product: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

  • Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization Data

The synthesized 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Appearance White to off-white solid
Melting Point 195-197 °C[1]
Yield Typically >90%

Spectroscopic Data:

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.24 (s, 1H, -COOH), 10.29 (s, 1H, -NH), 7.67 (d, J = 8.88 Hz, 2H, Ar-H), 7.38 (d, J = 8.79 Hz, 2H, Ar-H), 2.35-2.52 (m, 2H, -CH₂-), 2.05-2.10 (m, 2H, -CH₂-), 1.80-1.90 (m, 2H, -CH₂-).[1]

  • ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 174.2, 171.5, 138.1, 128.7, 127.2, 120.8, 34.9, 33.1, 20.9.

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 3290 (N-H), 1710 (C=O, acid), 1650 (C=O, amide), 1595, 1490 (C=C, aromatic).

  • High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₁H₁₂ClNO₃ [M+H]⁺: 242.0584; found: 242.0582.

Safety and Handling

  • Glutaric Anhydride: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • 4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[2] Handle with extreme care, using full PPE in a fume hood.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

  • The final product, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid , should be handled with care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous chemical.

Conclusion

The synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid via the acylation of 4-chloroaniline with glutaric anhydride is a robust and high-yielding method. This guide provides a comprehensive framework for its preparation, from the mechanistic underpinnings to a detailed experimental protocol and characterization data. The scientific integrity of this protocol is supported by established chemical principles and analogous procedures found in the scientific literature. This valuable synthetic intermediate can be reliably produced in a laboratory setting, facilitating further research and development in medicinal chemistry and materials science.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

Sources

3-(4-Chlorophenyl)glutaramic acid biological activity.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Profile of 3-(4-Chlorophenyl)glutaramic Acid

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Chlorophenyl)glutaramic acid (CAS No. 1141-23-7), a compound of significant interest in medicinal chemistry and pharmacology. While primarily recognized as a key intermediate in the synthesis of potent metabotropic glutamate receptor 5 (mGlu5) antagonists, its structural similarity to the GABA-B agonist Baclofen suggests a potential for direct biological activity. This document consolidates the current understanding of its synthetic utility, explores its potential pharmacological activities based on structural analogies, and provides detailed, field-proven methodologies for its comprehensive biological characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related molecules.

Introduction and Chemical Identity

3-(4-Chlorophenyl)glutaramic acid, with the chemical formula C₁₁H₁₂ClNO₃, is a derivative of glutaramic acid characterized by a 4-chlorophenyl group at the third position.[1] It is also identified as (3RS)-5-Amino-3-(4-chlorophenyl)-5-oxopentanoic Acid.[2] While not extensively studied as a standalone therapeutic agent, its molecular architecture places it at the intersection of two critical neurotransmitter systems: the GABAergic and the glutamatergic systems.

The compound is structurally related to Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a potent agonist of the γ-aminobutyric acid type B (GABA-B) receptor used clinically as a muscle relaxant and antispasmodic.[3][4] This relationship makes 3-(4-Chlorophenyl)glutaramic acid a molecule of interest for potential modulation of the GABAergic system. Furthermore, its most well-documented application is as a crucial building block in the synthesis of novel heterocyclic compounds targeting the metabotropic glutamate receptor 5 (mGlu5), indicating its importance in the development of glutamatergic modulators.[5]

This guide will first explore its established role as a synthetic precursor and then delve into its potential, yet unconfirmed, biological activities, providing a robust framework for future experimental investigation.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)glutaramic acid

PropertyValueSource
CAS Number 1141-23-7[1]
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 242.66 g/mol [6]
Synonyms 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid; Baclofen Impurity[1][2]
Appearance Solid or liquid (refer to COA)[1]

Established Role as a Synthetic Precursor for mGlu5 Antagonists

The primary and most significant role of 3-(4-Chlorophenyl)glutaramic acid in the current scientific literature is as a reagent for the synthesis of mGlu5 antagonists.[5] These antagonists are under investigation for a variety of neurological and psychiatric conditions, including migraine, gastroesophageal reflux disease (GERD), and urinary tract disorders.[5]

The Rationale: Why Target mGlu5?

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability. It is predominantly expressed in the postsynaptic terminals of neurons in brain regions associated with pain, anxiety, and addiction. Dysregulation of mGlu5 signaling is implicated in numerous CNS disorders. Antagonism of mGlu5 can dampen excessive glutamatergic transmission, making it an attractive therapeutic strategy.

Synthetic Workflow

The synthesis of mGlu5 antagonists from 3-(4-Chlorophenyl)glutaramic acid typically involves a multi-step process where the glutaramic acid moiety serves as a scaffold for cyclization and further functionalization to create complex heterocyclic systems. The workflow below illustrates a generalized pathway.

G cluster_0 Synthesis of mGlu5 Antagonists A 3-(4-Chlorophenyl)glutaramic acid (Starting Material) B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC) A->B Step 1 C Intramolecular Cyclization (Formation of Lactam Ring) B->C Step 2 D Further Functionalization (e.g., N-alkylation, Suzuki coupling) C->D Step 3 E Final Heterocyclic Compound (mGlu5 Antagonist) D->E Step 4

Caption: Generalized synthetic workflow for mGlu5 antagonists.

Potential Biological Activity: A Hypothesis-Driven Approach

Based on its structural features, we can hypothesize potential biological activities for 3-(4-Chlorophenyl)glutaramic acid, primarily centered on the GABA-B and mGlu5 receptors. These hypotheses require rigorous experimental validation.

Potential GABA-B Receptor Modulation

The structural similarity to Baclofen is striking. Baclofen's therapeutic effects as a muscle relaxant are mediated by its agonist activity at GABA-B receptors, which are inhibitory GPCRs.[4]

Mechanism of Action (Hypothesized): If 3-(4-Chlorophenyl)glutaramic acid were to act on GABA-B receptors, it could function as either an agonist, partial agonist, or antagonist. As a Gi/o-coupled receptor, agonist binding to GABA-B leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and downstream modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), resulting in neuronal hyperpolarization and reduced neurotransmitter release.

G cluster_GABA GABA-B Receptor Signaling Pathway Ligand Potential Ligand (e.g., Baclofen, or 3-(4-Chlorophenyl)glutaramic acid?) Receptor GABA-B Receptor (Gi/o-coupled) Ligand->Receptor G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Channels K+ Channel (activated) Ca2+ Channel (inhibited) G_Protein->Channels βγ modulates cAMP cAMP (decreased) AC->cAMP produces PKA PKA (inhibited) cAMP->PKA activates Effect Neuronal Hyperpolarization ↓ Neurotransmitter Release Channels->Effect

Caption: The canonical GABA-B receptor signaling cascade.

Potential Direct mGlu5 Receptor Modulation

Given that this molecule is a precursor to potent mGlu5 antagonists, it is plausible, though less likely, that the parent molecule possesses some weak intrinsic activity at the mGlu5 receptor. This would most likely be antagonistic, given the nature of its derivatives.

Methodologies for Biological Characterization

To move from hypothesis to data, a systematic evaluation of 3-(4-Chlorophenyl)glutaramic acid is required. The following protocols represent a standard industry workflow for characterizing a novel compound with suspected GPCR activity.

Experimental Workflow Overview

G cluster_workflow Experimental Characterization Workflow A Primary Screening: Radioligand Binding Assay (Determines Affinity - Ki) B Functional Assay: cAMP or Calcium Flux (Determines Potency - EC₅₀/IC₅₀ & Efficacy - Agonist/Antagonist) A->B If binding is confirmed C Selectivity Profiling: Screen against related receptors (e.g., GABA-A, other mGluRs) B->C If functional activity is observed D In Vivo Model: Animal model of spasticity or pain (Evaluates physiological effect) C->D If potent & selective

Caption: A tiered approach for characterizing a novel compound.

Protocol 1: Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Ki) of 3-(4-Chlorophenyl)glutaramic acid for the human GABA-B receptor.

Rationale: This competitive binding assay is the gold standard for quantifying the direct interaction between a test compound and a target receptor. It measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human GABA-B receptors.

  • Radioligand: [³H]-CGP54626 (a potent GABA-B antagonist).

  • Non-specific binding control: Baclofen (100 µM).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Test Compound: 3-(4-Chlorophenyl)glutaramic acid, serially diluted.

  • 96-well filter plates and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In each well of the 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or 100 µM Baclofen (for non-specific binding) or test compound dilution.

    • 25 µL of [³H]-CGP54626 (at a final concentration equal to its Kd).

    • 50 µL of diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for GABA-B Activity

Objective: To determine if 3-(4-Chlorophenyl)glutaramic acid acts as an agonist or antagonist at the GABA-B receptor and to quantify its potency (EC₅₀ or IC₅₀).

Rationale: Since the GABA-B receptor is Gi-coupled, agonist activation leads to a measurable decrease in intracellular cAMP levels. This assay directly measures the functional consequence of receptor binding.

Materials:

  • CHO-K1 cells stably co-expressing the human GABA-B receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).

  • Forskolin (an adenylyl cyclase activator).

  • GABA-B agonist control: Baclofen.

  • GABA-B antagonist control: CGP54626.

  • Assay medium (e.g., HBSS).

Procedure:

  • Cell Plating: Seed the cells in a white, opaque 96-well plate and incubate overnight.

  • Agonist Mode:

    • Replace the culture medium with assay medium containing the cAMP biosensor substrate.

    • Add serial dilutions of the test compound or Baclofen.

    • Add a sub-maximal concentration of Forskolin to all wells to stimulate cAMP production.

    • Incubate for 20 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound or CGP54626 for 15 minutes.

    • Add a fixed concentration of Baclofen (at its EC₈₀) to all wells, followed immediately by Forskolin.

    • Incubate for 20 minutes.

  • Detection: Measure the luminescence signal using a plate reader. A decrease in signal corresponds to a decrease in cAMP.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀.

    • Antagonist Mode: Plot the luminescence signal against the log concentration of the test compound to determine the IC₅₀.

Summary and Future Directions

3-(4-Chlorophenyl)glutaramic acid is a molecule with a defined role in synthetic chemistry and a compelling, albeit hypothetical, potential in pharmacology.

Table 2: Summary of Known and Potential Biological Profile

AspectDescriptionEvidence Level
Synthetic Utility Serves as a key precursor for the synthesis of mGlu5 receptor antagonists.Established [5]
GABA-B Modulation Potential to act as an agonist or antagonist due to structural similarity to Baclofen.Hypothetical [3][4]
mGlu5 Modulation Unlikely, but may possess weak intrinsic activity at the mGlu5 receptor.Speculative [5]
Other Activities Further research is needed to explore other potential biological activities.Unknown [1]

The path forward for 3-(4-Chlorophenyl)glutaramic acid is clear. The immediate priority is to execute the in vitro screening cascade described in Section 4 to ascertain if it possesses any direct biological activity. Should affinity and functional activity be confirmed, particularly at the GABA-B receptor, subsequent studies should focus on selectivity profiling against a panel of related receptors and advancement into in vivo models of disease, such as those for spasticity or neuropathic pain. These investigations will definitively clarify whether 3-(4-Chlorophenyl)glutaramic acid is merely a stepping stone for other molecules or a pharmacologically active agent in its own right.

References

  • The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules Pvt. Ltd. [Link]

  • The analgesic action of baclofen [beta-(4-chlorophenyl)-gamma-aminobutyric acid]. PubMed. [Link]

  • Baclofen. Wikipedia. [Link]

  • 3-(4-CHLOROPHENYL)GLUTARIC ACID. gsrs. [Link]

  • Baclofen | C10H12ClNO2 | CID 2284. PubChem - NIH. [Link]

  • 3-(4-CHLOROPHENYL)GLUTARIC ACID. precisionFDA. [Link]

Sources

An In-Depth Technical Guide to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 40828-92-0

This technical guide provides a comprehensive overview of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, characterization, and potential applications, offering a foundation for its use in synthetic chemistry and medicinal research.

Compound Identity and Physicochemical Properties

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, also known as N-(4-chlorophenyl)glutaramic acid, is a derivative of glutaric acid characterized by the presence of a 4-chlorophenylamino group attached to one of the carboxylic acid functions via an amide linkage. This structure imparts specific chemical properties that make it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 40828-92-0[1][2]
Molecular Formula C₁₁H₁₂ClNO₃[3]
Molecular Weight 241.67 g/mol [3]
IUPAC Name 5-[(4-chlorophenyl)amino]-5-oxopentanoic acidN/A
Synonyms N-(4-chlorophenyl)glutaramic acid, 5-(4-chloroanilino)-5-oxopentanoic acid[3]
Appearance White to off-white solid (predicted)N/A
Melting Point 138–139 °C (for the isomeric 4-[(4-Chlorophenyl)carbamoyl]butanoic acid)[4]
Boiling Point 501.4±35.0 °C (Predicted)N/A
Density 1.353±0.06 g/cm³ (Predicted)N/A
SMILES C1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl[3]
InChI InChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)[3]

Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid

The primary route for the synthesis of this compound involves the nucleophilic acyl substitution reaction between glutaric anhydride and 4-chloroaniline. This reaction is a classic example of amidation, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of 4-chloroaniline on one of the electrophilic carbonyl carbons of glutaric anhydride. This is followed by a proton transfer and the opening of the anhydride ring to yield the final product, N-(4-chlorophenyl)glutaramic acid. The reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating.

G cluster_reactants Reactants cluster_product Product GA Glutaric Anhydride Product 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid GA->Product Nucleophilic Acyl Substitution CA 4-Chloroaniline CA->Product

Caption: Synthesis of the target compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, adapted from a procedure for a structurally similar compound[4].

Materials:

  • Glutaric anhydride

  • 4-Chloroaniline

  • Toluene

  • Ethanol

  • Acetone

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an equimolar amount of glutaric anhydride in toluene.

  • Addition of Amine: To the stirred solution, add an equimolar amount of 4-chloroaniline.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a minimal amount of cold toluene to remove any unreacted starting materials, followed by a wash with water to remove any glutaric acid that may have formed due to hydrolysis of the anhydride[4].

  • Drying: Air-dry the product.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/acetone mixture (1:1 v/v), to yield colorless crystals[4].

Characterization and Analytical Profile

The structure and purity of the synthesized 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid can be confirmed through various spectroscopic techniques. Below is a predicted analytical profile based on the compound's structure and data from its isomer, 4-[(4-chlorophenyl)carbamoyl]butanoic acid[4].

Spectroscopic Data
TechniquePredicted Observations
¹H NMR Resonances corresponding to the protons of the 4-chlorophenyl group (aromatic region), the NH proton of the amide, and the aliphatic protons of the glutaric acid backbone.
¹³C NMR Signals for the carbonyl carbons of the carboxylic acid and the amide, carbons of the aromatic ring, and the aliphatic carbons of the glutaric acid chain. Downfield resonances around δ 174 and 171 ppm are expected for the carboxylic acid and amide carbonyls, respectively[4].
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (amide), O-H stretching (carboxylic acid), C=O stretching (amide and carboxylic acid), and C=C stretching (aromatic ring)[4].
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight (241.67 g/mol ) and characteristic fragmentation patterns.

Potential Applications in Research and Drug Development

While specific biological activities for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid are not extensively documented, its structural motifs suggest several areas of potential application in drug discovery and development.

Intermediate in Organic Synthesis

The presence of both a carboxylic acid and an amide group makes this compound a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates[4].

Potential Biological Activities
  • Anti-inflammatory and Analgesic Properties: N-substituted amino acid derivatives have been investigated for their anti-inflammatory and analgesic activities[5]. The structural similarity of the title compound to this class of molecules suggests it could be a candidate for such studies.

  • Antimicrobial and Antifungal Agents: N-substituted phenyl succinimide and glutarimide derivatives have shown promise as antifungal agents[6]. This suggests that 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid could serve as a precursor for the synthesis of novel antimicrobial compounds.

  • Agrochemicals: Carboxamide derivatives are a well-established class of agrochemicals, particularly as fungicides. The structural features of this molecule make it a potential scaffold for the development of new crop protection agents.

G cluster_core Core Compound cluster_apps Potential Applications Core 5-[(4-Chlorophenyl)amino]- 5-oxopentanoic acid App1 Anti-inflammatory Agents Core->App1 Structural Analogy App2 Antimicrobial Agents Core->App2 Precursor App3 Agrochemicals Core->App3 Scaffold App4 Synthesis of Heterocycles Core->App4 Versatile Intermediate

Caption: Potential applications of the title compound.

Safety and Handling

Conclusion

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is a readily synthesizable organic compound with potential applications in various fields of chemical and pharmaceutical research. Its straightforward preparation from commercially available starting materials, coupled with its versatile chemical functionality, makes it an attractive building block for the development of novel bioactive molecules. Further investigation into its biological properties is warranted to fully explore its therapeutic and agrochemical potential.

References

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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel small molecule 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, hereafter referred to as CPAO. Based on its structural analogy to the Krebs cycle intermediate, succinate, we postulate that CPAO functions as a competitive inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). This document provides a comprehensive overview of the molecular target, the proposed inhibitory mechanism, and the resultant downstream cellular sequelae, including metabolic reprogramming and pseudohypoxic signaling. Furthermore, we present a validated, step-by-step experimental framework designed for researchers, scientists, and drug development professionals to rigorously test this hypothesis, from initial enzymatic assays to confirmation of target engagement and downstream pathway modulation in a cellular context.

Introduction and Core Hypothesis

The compound 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (CPAO) is a succinanilic acid derivative. Its core structure, a five-carbon dicarboxylic acid amide, bears a striking resemblance to succinate. This structural mimicry is the foundation of our central hypothesis: CPAO acts as a competitive inhibitor of Succinate Dehydrogenase (SDH or Complex II).

SDH is the only enzyme that participates in both the citric acid cycle and oxidative phosphorylation.[1] By catalyzing the oxidation of succinate to fumarate, it serves as a crucial link between cellular metabolism and energy production.[2] Inhibition of SDH is known to have profound effects on cellular bioenergetics and signaling, making it a target of interest in oncology and other metabolic diseases.[1][3] This guide will explore the theoretical basis for CPAO's action and provide the practical means to validate it.

The Molecular Target: Succinate Dehydrogenase (SDH/Complex II)

To understand the mechanism of an inhibitor, one must first understand the target. SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, composed of four subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site. This is the catalytic core where the oxidation of succinate occurs.

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone pool.

  • SDHC & SDHD (Heme b and anchoring subunits): These are transmembrane proteins that anchor the complex to the inner mitochondrial membrane and contain a heme b group, which is believed to prevent the formation of reactive oxygen species (ROS).[1] They also form the ubiquinone-binding site.

The dual role of SDH is its most critical feature. In the TCA cycle, it converts succinate to fumarate. In the ETC, the electrons harvested from this reaction are passed through the Fe-S clusters to reduce ubiquinone (Coenzyme Q) to ubiquinol, which then shuttles electrons to Complex III.

Proposed Mechanism of Inhibition: A Structural Perspective

We hypothesize that CPAO acts as a competitive inhibitor by binding to the succinate-binding pocket within the SDHA subunit.

  • Causality of Binding: The pentanoic acid backbone of CPAO mimics the dicarboxylic structure of succinate. The terminal carboxylate group is predicted to form ionic bonds with key basic residues (e.g., Arginine, Histidine) in the active site, similar to succinate. The N-(4-chlorophenyl)amide end, being bulkier and more hydrophobic than succinate's second carboxylate, is proposed to occupy the active site, sterically hindering the conformational changes necessary for catalysis and preventing the release of product. Malonate is a classic example of a competitive inhibitor of SDH, demonstrating that molecules with similar dicarboxylate structures can effectively block the active site.[4]

cluster_0 SDH Catalytic Cycle cluster_1 Competitive Inhibition by CPAO Succinate Succinate ES_Complex [SDH-Succinate] Complex Succinate->ES_Complex Binds SDH_Active_Site SDH Active Site (SDHA Subunit) EI_Complex [SDH-CPAO] Inactive Complex Fumarate Fumarate + SDH-FADH2 ES_Complex->Fumarate Catalysis Fumarate->SDH_Active_Site Releases CPAO CPAO (Inhibitor) CPAO->EI_Complex Binds EI_Complex->SDH_Active_Site No Reaction

Figure 1: Competitive inhibition of SDH by CPAO.

Downstream Cellular Consequences of SDH Inhibition

The inhibition of SDH by CPAO is predicted to initiate a cascade of metabolic and signaling events.[2][5]

  • Metabolic Perturbation:

    • Succinate Accumulation: The primary and most immediate consequence is the buildup of intracellular succinate.[2][3]

    • TCA Cycle Disruption: The block at SDH impairs the TCA cycle, reducing the overall flux and the production of downstream intermediates like malate and oxaloacetate.

    • Impaired Respiration: By preventing the transfer of electrons from succinate to the ubiquinone pool, SDH inhibition directly curtails the electron transport chain, leading to decreased oxygen consumption and ATP production.[5]

  • Signaling Pathway Modulation: The Oncometabolite Effect

    • Pseudohypoxia and HIF-1α Stabilization: The accumulated succinate is not merely an inert metabolite. It can be transported into the cytosol where it competitively inhibits α-ketoglutarate-dependent dioxygenases, most notably Prolyl Hydroxylase Domain (PHD) enzymes.[6]

    • Under normal oxygen levels (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation.[7]

    • By inhibiting PHDs, succinate prevents HIF-1α degradation, causing it to accumulate and translocate to the nucleus.[8][9] There, it dimerizes with HIF-1β and activates the transcription of genes typically associated with a low-oxygen (hypoxic) response, including genes involved in glycolysis, angiogenesis, and cell survival. This phenomenon is termed "pseudohypoxia."[6]

CPAO CPAO SDH Succinate Dehydrogenase (Complex II) CPAO->SDH Inhibits Fumarate Fumarate (Depleted) SDH->Fumarate Blocks conversion of ETC Electron Transport Chain (Reduced e- flow) SDH->ETC Supplies e- Succinate Succinate (Accumulates) Succinate->SDH Substrate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits TCA TCA Cycle Impaired ATP ATP Production (Decreased) ETC->ATP HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylates HIF-1α Degradation Proteasomal Degradation HIF1a_OH->Degradation HIF1a HIF-1α Nucleus Nucleus HIF1a->Nucleus Translocates HIF1_Complex HIF-1α/β Complex Nucleus->HIF1_Complex Forms HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binds Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription

Figure 2: Downstream signaling cascade of SDH inhibition by CPAO.

Experimental Framework for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a multi-step, self-validating experimental workflow is required.

Experiment 1: In Vitro SDH Enzyme Inhibition Assay
  • Objective: To determine if CPAO directly inhibits SDH enzymatic activity and to quantify its potency (IC50).

  • Causality: This is the foundational experiment. A direct inhibition of the isolated enzyme provides the strongest evidence for the proposed molecular mechanism, independent of complex cellular processes.

  • Methodology:

    • Source Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells, rat liver) via differential centrifugation.[10] Alternatively, use a commercially available purified SDH enzyme.

    • Assay Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor. A common colorimetric method uses 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like Iodonitrotetrazolium chloride (INT), which changes color upon reduction.[11]

    • Protocol: a. In a 96-well plate, add assay buffer, succinate (substrate), and the electron acceptor (e.g., DCPIP). b. Add serially diluted concentrations of CPAO (and a vehicle control, e.g., DMSO). c. Initiate the reaction by adding the mitochondrial preparation or purified enzyme. d. Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP) using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each CPAO concentration. Plot the percent inhibition against the log of the CPAO concentration and fit a dose-response curve to determine the IC50 value.

A Prepare Reagents (Buffer, Succinate, DCPIP) B Serially Dilute CPAO in 96-well plate A->B C Add Mitochondrial Lysate or Purified SDH B->C D Kinetic Read (Absorbance at 600nm) C->D E Calculate Reaction Rates & Percent Inhibition D->E F Plot Dose-Response Curve & Determine IC50 E->F

Figure 3: Workflow for SDH enzyme inhibition assay.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct physical binding (target engagement) of CPAO to SDH within intact cells.[12]

  • Causality: Ligand binding typically increases the thermal stability of a protein.[12] Observing a CPAO-dependent increase in the melting temperature of SDHA is direct evidence of target engagement in a physiological context.[13]

  • Methodology:

    • Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of CPAO for a defined period (e.g., 1 hour).

    • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[14]

    • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles).[15] Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured protein pellet by high-speed centrifugation.[13][15]

    • Detection: Analyze the amount of soluble SDHA protein remaining in the supernatant at each temperature using Western Blotting with an anti-SDHA antibody.

    • Data Analysis: Quantify the band intensities. Plot the percentage of soluble SDHA against temperature for both vehicle and CPAO-treated samples. A rightward shift in the melting curve for the CPAO-treated sample indicates thermal stabilization and confirms target engagement.

A Treat Cells (Vehicle vs. CPAO) B Aliquot & Heat (Temperature Gradient) A->B C Lyse Cells & Centrifuge to separate soluble fraction B->C D Western Blot for SDHA in soluble fraction C->D E Quantify Bands & Plot % Soluble SDHA vs. Temp D->E F Compare Melting Curves (Shift indicates engagement) E->F

Figure 4: Workflow for Cellular Thermal Shift Assay (CETSA).
Experiment 3: Cellular Respiration Analysis (Seahorse XF Assay)
  • Objective: To measure the functional impact of CPAO on mitochondrial respiration in live cells.

  • Causality: If CPAO inhibits SDH (Complex II), it should decrease the cell's ability to consume oxygen via the ETC. The Seahorse XF Analyzer provides real-time measurements of the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[16][17]

  • Methodology:

    • Cell Plating: Seed cells in a Seahorse XF culture plate and allow them to adhere.

    • Treatment: Prior to the assay, replace the culture medium with Seahorse XF assay medium and treat cells with various concentrations of CPAO.

    • Mito Stress Test: Perform a standard Seahorse XF Cell Mito Stress Test.[16] This involves sequential injections of:

      • Oligomycin: An ATP synthase (Complex V) inhibitor, which reveals ATP-linked respiration.

      • FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration completely, revealing non-mitochondrial oxygen consumption.

    • Data Analysis: Measure the OCR at baseline and after each injection. CPAO-treated cells are expected to show a dose-dependent decrease in basal respiration, ATP-linked respiration, and maximal respiration, consistent with Complex II inhibition.

A Seed Cells in Seahorse XF Plate B Treat with CPAO A->B C Run Mito Stress Test (Measure OCR) B->C D Inject: 1. Oligomycin 2. FCCP 3. Rot/AA C->D Sequential Injections E Analyze Key Parameters: Basal Respiration, ATP Production, Maximal Respiration D->E Calculate F Compare CPAO vs. Control (Expect decreased OCR) E->F

Figure 5: Workflow for Seahorse XF Mito Stress Test.
Experiment 4: Detection of HIF-1α Stabilization
  • Objective: To verify the key downstream signaling consequence of succinate accumulation.

  • Causality: This experiment connects the metabolic effect (succinate accumulation) to the predicted signaling outcome (pseudohypoxia). Observing HIF-1α stabilization provides strong evidence that the inhibition of SDH by CPAO is sufficient to perturb downstream pathways.[18]

  • Methodology:

    • Cell Treatment: Treat cells with CPAO for a time course (e.g., 4, 8, 16 hours). Include a positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), and a vehicle control.[19]

    • Protein Extraction: Prepare nuclear protein extracts. HIF-1α is rapidly degraded in the presence of oxygen, so lysis and extraction should be performed quickly on ice, using buffers containing protease and phosphatase inhibitors.[7][20]

    • Western Blotting: Perform SDS-PAGE and Western Blot analysis using a validated antibody specific for HIF-1α.[20]

    • Data Analysis: A significant increase in the HIF-1α protein band in CPAO-treated cells compared to the vehicle control (and similar to the positive control) confirms the stabilization of the protein.

A Treat Cells (Vehicle, CPAO, CoCl2) B Harvest Cells & Prepare Nuclear Protein Extracts A->B C Run SDS-PAGE & Transfer to Membrane B->C D Incubate with Primary anti-HIF-1α Ab C->D E Incubate with Secondary Ab & Detect D->E F Analyze Band Intensity (Expect increase with CPAO) E->F

Figure 6: Workflow for HIF-1α Western Blot.

Data Summary and Interpretation

The successful validation of this hypothesis would yield a clear and cohesive dataset.

Experiment Parameter Measured Expected Outcome with CPAO Treatment Interpretation
SDH Enzyme Assay IC50A potent, dose-dependent inhibition (low µM to nM IC50).CPAO is a direct inhibitor of SDH enzymatic activity.
CETSA SDHA Melting Temp (Tm)A significant positive shift in Tm (ΔTm > 1°C).CPAO directly binds to and stabilizes SDH in live cells.
Seahorse XF Assay Oxygen Consumption Rate (OCR)Dose-dependent decrease in basal and maximal respiration.CPAO impairs mitochondrial function consistent with Complex II inhibition.
HIF-1α Western Blot HIF-1α Protein LevelTime-dependent accumulation of HIF-1α protein in the nucleus.SDH inhibition by CPAO is sufficient to induce downstream pseudohypoxic signaling.

Conclusion

This guide proposes a well-defined and testable mechanism of action for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (CPAO) as a competitive inhibitor of Succinate Dehydrogenase. The structural similarity to succinate provides a strong rationale for this hypothesis. The outlined experimental framework provides a rigorous, multi-faceted approach to validate this mechanism, moving from direct enzyme kinetics to target engagement in cells, functional metabolic consequences, and downstream signaling events. The successful execution of these protocols will provide a comprehensive understanding of CPAO's biological activity and establish a solid foundation for its further development as a research tool or therapeutic candidate.

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5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

Executive Summary

The 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds for a variety of therapeutic areas. This technical guide offers a comprehensive exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of synthesis, dissect the critical structure-activity relationships (SAR) that govern efficacy, and examine the mechanistic underpinnings of their therapeutic applications in neuroprotection, oncology, and infectious diseases. This document is designed not as a rigid template, but as an in-depth scientific narrative, synthesizing field-proven insights with rigorous technical data to empower the next wave of discovery based on this potent scaffold.

The 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid Scaffold: A Foundation for Discovery

Core Structure and Chemical Significance

At its heart, the 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid molecule is an elegant conjunction of three key pharmacophoric features:

  • A Substituted Aromatic Ring: The 4-chlorophenyl group provides a critical anchor for receptor binding. The chlorine atom's electron-withdrawing nature and lipophilicity significantly influence the molecule's electronic distribution and pharmacokinetic properties.

  • An Amide Linker: This robust and stable linkage provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition and interaction with biological targets.

  • A Flexible Aliphatic Chain with a Terminal Carboxylic Acid: The five-carbon pentanoic acid chain offers conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket. The terminal carboxylic acid provides a strong polar interaction point and a handle for further derivatization.

The molecular weight of the parent compound, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, is approximately 241.67 g/mol .[1] This structure serves as an ideal starting point for chemical library development due to its synthetic tractability and the multiple points available for chemical modification.

A Scaffold of Therapeutic Promise

The scientific interest in this scaffold is not arbitrary; it is rooted in the consistent emergence of its derivatives in high-throughput screening campaigns and rational drug design projects. Analogs have demonstrated potent activities as neuroprotective agents by modulating inflammatory pathways, as anticancer compounds by inducing apoptosis, and as novel antibiotics that disrupt bacterial membranes.[2][3][4] This multifaceted activity underscores the scaffold's ability to interact with a diverse range of biological targets, making it a highly valuable template for drug discovery programs.

Synthetic Strategies and Methodologies

Foundational Synthesis of the Core Scaffold

The synthesis of the 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid core is straightforward, typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient method involves the reaction of glutaric anhydride with 4-chloroaniline . This reaction proceeds via the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of the desired amide and carboxylic acid functionalities in a single, high-yielding step.

The causality behind this choice is clear: glutaric anhydride is an inexpensive, commercially available cyclic anhydride that provides the five-carbon backbone and the terminal carboxylic acid pre-installed. 4-chloroaniline is the corresponding building block for the substituted aryl amine portion. The reaction is often catalyzed by a mild base or can proceed thermally, making it highly adaptable for both small-scale and large-scale synthesis.

Diversity-Oriented Synthesis (DOS) for Analog Libraries

To fully explore the chemical space around this scaffold, a Diversity-Oriented Synthesis (DOS) approach is highly effective.[5][6] DOS allows for the rapid generation of a library of structurally diverse molecules from a common intermediate. Starting with the core scaffold, derivatization can be systematically performed at three key positions to probe the structure-activity landscape.

G cluster_0 Core Scaffold Synthesis cluster_1 Diversity-Oriented Synthesis (DOS) Glutaric Anhydride Glutaric Anhydride Core_Scaffold 5-[(4-Chlorophenyl)amino]- 5-oxopentanoic acid Glutaric Anhydride->Core_Scaffold 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Core_Scaffold R1_Mod R1: Aromatic Ring (Halogen Scan, Alkyl, Alkoxy) Core_Scaffold->R1_Mod R2_Mod R2: Amide/Acid (Esterification, Amidation, Bioisosteres) Core_Scaffold->R2_Mod R3_Mod R3: Aliphatic Chain (Cyclization, Heteroatoms) Core_Scaffold->R3_Mod Analog_Library Diverse Analog Library R1_Mod->Analog_Library R2_Mod->Analog_Library R3_Mod->Analog_Library

Caption: General workflow for synthesis and diversification of the core scaffold.

Experimental Protocol: Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

This protocol describes a self-validating system for the reliable synthesis of the title compound.

Materials:

  • Glutaric anhydride (1.0 eq)

  • 4-chloroaniline (1.0 eq)

  • Toluene (or other suitable aprotic solvent)

  • Stir bar, round-bottom flask, condenser

  • Sodium bicarbonate (5% aqueous solution)

  • Hydrochloric acid (1M aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add glutaric anhydride (1.0 eq) and toluene. Begin stirring to dissolve.

  • Addition of Amine: Add 4-chloroaniline (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup - Acid/Base Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 1M HCl to remove any unreacted 4-chloroaniline.

    • Extract the organic layer with 5% sodium bicarbonate solution. The product, being a carboxylic acid, will move into the aqueous basic layer.

    • Collect the aqueous layer and carefully acidify it with 1M HCl until a white precipitate forms (pH ~2-3).

  • Isolation:

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[3][7]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds. Modifications at different points on the scaffold have profound effects on biological activity.

SAR cluster_SAR Key Pharmacophoric Regions for SAR img A Aromatic Ring (Lipophilicity, Electronics) B Amide Linker (H-Bonding, Stability) C Aliphatic Chain & Acid (Flexibility, Polarity, PK) NFkB_Pathway cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK TLR4->p38 IkB IκBα TLR4->IkB leads to degradation Complex IκBα / NF-κB (Inactive Complex) IkB->Complex NFkB NF-κB NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB NF-κB Released Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Compound Scaffold Derivatives (e.g., CDMPO) Compound->p38 INHIBITS Compound->IkB PREVENTS DEGRADATION

Caption: Mechanism of anti-inflammatory action via inhibition of p38 and NF-κB pathways.

Anticancer Agents

Certain derivatives have demonstrated potent antiproliferative activity, particularly those incorporating a thiazolidinone moiety.

  • Biological Activity: Thiazolidinone derivatives containing a 5-(4-chlorophenyl)furan group exhibited strong, dose-dependent cytotoxicity against human leukemia cell lines. [3]The position of electron-donating groups on an additional aryl ring was found to be critical for maximizing this anticancer effect. [3]* Mechanism of Action: The primary mechanism of cell death was determined to be the induction of apoptosis, confirmed by lactate dehydrogenase (LDH) assays, flow cytometry, and DNA fragmentation analysis. [3]

Antimicrobial Agents

The core structural motifs are also present in novel classes of antibiotics being developed to combat resistant bacteria.

  • Biological Activity: Analogs based on a 5-amino-4-quinolone framework, which can be seen as a rigidized version of the core scaffold, show exceptional potency against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as ≤0.06 μg/mL against numerous clinical isolates. [4]* Mechanism of Action: Unlike many antibiotics that target specific enzymes, these compounds appear to have a membrane-disrupting mechanism of action, which may reduce the likelihood of resistance development. [4]

Key Experimental Workflows

The translation of a chemical scaffold into a therapeutic candidate requires a robust and logical pipeline of experimental validation.

Drug_Discovery_Workflow A 1. Synthesis & Analog Generation (DOS) B 2. Primary Screening (e.g., In Vitro Cytotoxicity, Anti-inflammatory) A->B C 3. SAR Analysis & Lead Identification B->C D 4. Secondary Assays (Mechanism of Action, Selectivity) C->D E 5. In Vivo Efficacy Models (e.g., MPTP Mouse Model) D->E F 6. ADME/Tox & PK Studies E->F G 7. Lead Optimization F->G G->A Iterative Design H Preclinical Candidate G->H

Caption: A typical drug discovery and validation workflow for scaffold derivatives.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

Objective: To quantify the ability of a test compound to inhibit inflammatory nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

  • Cell Culture: Plate BV2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol: In Vivo Neuroprotection Study (MPTP Mouse Model)

Objective: To assess the ability of a test compound to protect against dopaminergic neuron loss and behavioral deficits in a mouse model of Parkinson's disease.

Methodology:

  • Animal Acclimation: Acclimate C57BL/6 mice for at least one week under standard housing conditions.

  • Treatment Groups: Divide mice into groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + Test Compound.

  • Dosing Regimen: Administer the test compound (e.g., via oral gavage or IP injection) prophylactically for a set period (e.g., 7 days) before MPTP administration and continue throughout the study.

  • MPTP Intoxication: Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, IP, 4 doses at 2-hour intervals). [2]5. Behavioral Analysis: 7-14 days post-MPTP, perform behavioral tests such as the rotarod test (motor coordination) and open-field test (locomotor activity).

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and harvest the brains.

    • Process the striatum and substantia nigra for analysis.

    • Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.

  • Data Analysis: Compare the behavioral scores and TH-positive cell counts between the treatment groups using appropriate statistical tests (e.g., ANOVA).

Future Perspectives and Conclusion

Lead Optimization and Future Directions

While derivatives of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid have shown exceptional promise, the journey from a hit compound to a clinical candidate requires rigorous optimization. Future research should focus on:

  • Improving Pharmacokinetics: While 4,5-disubstitution on oxazole analogs improved PK profiles, further work is needed to optimize absorption, distribution, metabolism, and excretion (ADME) properties for other analog series. [8]This includes fine-tuning lipophilicity and metabolic stability.

  • Enhancing Selectivity: For applications like neuroprotection, ensuring high selectivity for inflammatory targets over other kinases or receptors is crucial to minimize off-target effects.

  • Exploring New Therapeutic Arenas: The demonstrated mechanisms of action—anti-inflammation and membrane disruption—suggest potential applications in other autoimmune diseases, different cancer types, or against a broader spectrum of microbial pathogens.

Conclusion

The 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid scaffold and its analogs constitute a rich and fertile ground for therapeutic innovation. The synthetic accessibility of the core, combined with the profound and diverse biological activities of its derivatives, provides a robust platform for the development of next-generation treatments for neurodegenerative diseases, cancer, and infectious diseases. The insights and protocols detailed in this guide serve as a foundation for researchers to build upon, driving the rational design and rigorous validation of novel clinical candidates from this remarkable chemical family.

References

  • Choi, D. Y., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology. Available at: [Link]

  • Siddiqui, N., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gbahou, F., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]

  • Bigge, C. F., et al. (1992). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry. Available at: [Link]

  • Dack, K. N., et al. (1998). Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid. PubChem Compound Summary for CID 4685477. Available at: [Link]

  • Yamaguchi, H., et al. (1983). The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. The Journal of Antibiotics. Available at: [Link]

  • Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry. Available at: [Link]

  • Rico, E., et al. (2019). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry. Available at: [Link]

  • An, S. Y., et al. (2007). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ghiuș, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Publication. Available at: [Link]

  • Linington, R. G., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis. Available at: [Link]

  • L Knudtson, K., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nagase, T., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Doherty, E. M., et al. (2010). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)glutaramic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Key Pharmaceutical Intermediate

3-(4-Chlorophenyl)glutaramic acid (CAS No: 1141-23-7) is a specialized chemical entity of significant interest to the pharmaceutical industry.[1][2][3] While not an active pharmaceutical ingredient (API) in itself, it holds a critical position as a direct precursor in the synthesis of Baclofen, a widely used muscle relaxant that functions as a GABA-B receptor agonist.[4][5][6] Furthermore, its official designation as "Baclofen Impurity B" in the European Pharmacopoeia underscores the necessity for its precise characterization and control in drug manufacturing processes.[7][8] Beyond this primary role, the compound also serves as a versatile reagent for the synthesis of other novel molecules, such as mGlu5 antagonists, which are under investigation for treating a range of neurological and urinary tract disorders.[9]

This guide provides a comprehensive technical overview of the known physical and chemical properties of 3-(4-chlorophenyl)glutaramic acid. It is designed for researchers, process chemists, and quality control specialists, offering not just data, but also the underlying scientific context and validated methodologies for its analysis.

Core Chemical Identity and Structure

The molecule's structure features a central glutaramic acid backbone substituted with a 4-chlorophenyl group at the third carbon position. This combination of a carboxylic acid, an amide, and an aromatic halide dictates its chemical behavior and physical characteristics.

Chemical Structure:

Caption: Chemical Structure of 3-(4-chlorophenyl)glutaramic acid.

IdentifierValue
IUPAC Name 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid[1][7]
CAS Number 1141-23-7[1][2][3][7][10][11]
Molecular Formula C11H12ClNO3[1][2][3][7][11]
Molecular Weight 241.67 g/mol [1][3][7][11][12][13]
Synonyms 3-(p-Chlorophenyl)glutaramic acid, Baclofen Impurity B (EP)[2][7]

Physicochemical Properties: A Quantitative Summary

The physicochemical properties of a drug intermediate are paramount as they directly influence reaction kinetics, purification strategies, analytical method development, and the impurity profile of the final API.

PropertyValueSignificance in Drug Development
Appearance White solid powder[2][4][10]A primary, albeit qualitative, indicator of bulk material purity.
Melting Point 168-170 °C[10][11][12]A sharp melting range is a strong indicator of high purity.
Boiling Point 494.9 ± 40.0 °C (Predicted)[10][12][14]Useful for assessing thermal stability under high-temperature reaction or drying conditions.
Density 1.343 ± 0.06 g/cm³ (Predicted)[10][12]Important for process calculations such as reactor volume and material handling.
Solubility Slightly soluble in Methanol; Soluble in Dimethyl Sulfoxide (DMSO)[4][10][12]Critical for selecting appropriate solvents for synthesis, purification, and analytical testing (e.g., HPLC).
pKa 4.50 ± 0.10 (Predicted)[10][12]Governs the ionization state of the carboxylic acid, impacting solubility in aqueous media and chromatographic behavior.
Expert Insights on Physicochemical Data
  • Solubility Profile : The observed low solubility in protic solvents like methanol versus higher solubility in a polar aprotic solvent like DMSO is characteristic of molecules with both hydrogen-bonding groups (amide, carboxylic acid) and a significant non-polar region (chlorophenyl ring).[4][10][12] This differential solubility is a key lever in designing crystallization-based purification steps. For analytical purposes, DMSO is often the solvent of choice for preparing stock solutions.

  • Acid Dissociation Constant (pKa) : The predicted pKa of approximately 4.5 is consistent with a substituted aliphatic carboxylic acid.[10][12] This value is crucial for developing HPLC methods. To ensure consistent retention times and peak shapes, the mobile phase pH should be buffered at least 2 units away from the pKa. Therefore, a mobile phase buffered to pH < 2.5 (keeping the acid protonated) or pH > 6.5 (keeping the acid deprotonated) would be a logical starting point.

Chemical Landscape: Synthesis and Reactivity

Understanding the synthetic origin of 3-(4-chlorophenyl)glutaramic acid is essential for anticipating potential process-related impurities. Its primary role is as an intermediate in the synthesis of Baclofen.

Synthesis_Pathway cluster_0 Synthesis of Baclofen A 3-(4-Chlorophenyl)glutaric Acid (CAS: 35271-74-0) B 3-(4-Chlorophenyl)glutaramic Acid (CAS: 1141-23-7) (This Guide's Focus) A->B Amidation C Baclofen (API) (CAS: 1134-47-0) B->C Hofmann Rearrangement (Typical Route)

Caption: Simplified synthesis pathway showing the role of the title compound.

The compound's reactivity is dominated by its two functional groups:

  • Carboxylic Acid : Can undergo standard reactions such as esterification, conversion to acid chlorides, and reduction.

  • Amide : Generally stable, but can be hydrolyzed under harsh acidic or basic conditions. The key reaction in the context of Baclofen synthesis is the Hofmann rearrangement, which converts the amide to a primary amine with the loss of one carbon atom.

Self-Validating Experimental Protocols

The following protocols describe standard, reliable methods for verifying the key physicochemical properties of 3-(4-chlorophenyl)glutaramic acid. The causality behind each step is explained to ensure methodological integrity.

Protocol 1: Melting Point Determination via Capillary Method
  • Principle : This method relies on the physical principle that a pure crystalline solid exhibits a sharp, well-defined melting point. The presence of impurities typically depresses and broadens the melting range.

  • Methodology :

    • Sample Preparation : Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

    • Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is critical; too little sample gives a weak visual cue, while too much leads to a broad melting range.

    • Instrument Setup : Place the capillary in a calibrated melting point apparatus.

    • Rapid Scan (Optional but Recommended) : Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the precise measurement.

    • Precise Measurement : Cool the apparatus to ~15-20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C per minute). A slow ramp rate is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Observation : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

    • Validation : A sharp range (e.g., ≤ 2 °C) consistent with the reference value (168-170 °C) validates the sample's high purity.[10][11][12]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Principle : HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area of a component's peak is proportional to its concentration.

  • Methodology :

    • Solvent Preparation : Prepare the mobile phase. Based on the compound's pKa (~4.5), an acidic mobile phase is chosen to ensure the carboxylic acid is fully protonated and behaves predictably. A typical mobile phase could be:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water

      • Mobile Phase B: Acetonitrile

    • Standard & Sample Preparation :

      • Accurately weigh and dissolve a reference standard of 3-(4-chlorophenyl)glutaramic acid in a suitable diluent (e.g., 50:50 Water:Acetonitrile or DMSO if necessary) to a known concentration (e.g., 0.5 mg/mL).

      • Prepare the sample to be tested at the same concentration.

    • Chromatographic Conditions (Example) :

      • Column : C18, 4.6 x 150 mm, 5 µm (A robust, general-purpose column for reverse-phase chromatography).

      • Flow Rate : 1.0 mL/min.

      • Detection : UV at 220 nm (where the chlorophenyl chromophore absorbs).

      • Gradient : Start with a high aqueous percentage (e.g., 90% A) and gradually increase the organic phase (e.g., to 90% B) to elute compounds of increasing hydrophobicity.

    • Analysis : Inject the standard and sample solutions. The retention time of the major peak in the sample should match that of the reference standard.

    • Validation & Calculation : Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A purity value of >99% is typically desired for pharmaceutical intermediates.

Characterization_Workflow cluster_workflow Physicochemical Characterization Workflow Start Receive Sample of 3-(4-chlorophenyl)glutaramic acid Visual Visual Inspection (Appearance, Color) Start->Visual MP Melting Point Analysis (Purity Check) Visual->MP Solubility Solubility Screening (Solvent Selection) MP->Solubility HPLC HPLC Purity & Assay (Quantitative Analysis) Solubility->HPLC Report Generate Certificate of Analysis HPLC->Report

Caption: Logical workflow for the full characterization of a sample.

Conclusion

3-(4-Chlorophenyl)glutaramic acid is a compound whose properties are of direct and practical consequence to the field of pharmaceutical development. Its well-defined melting point serves as a reliable purity indicator, while its solubility characteristics dictate the choice of solvents for both synthesis and analysis. A thorough understanding of these parameters, validated through robust protocols as outlined in this guide, is not merely an academic exercise; it is a prerequisite for the efficient, safe, and compliant manufacturing of Baclofen and other potential therapeutics.

References

  • RongNa Biotechnology Co., Ltd. (n.d.). 3-(4-Chlorophenyl)glutaramic acid Purity:99%+. RongNa Biotechnology. Retrieved from [Link]

  • ChemUniverse. (n.d.). 3-(4-CHLOROPHENYL)GLUTARAMIC ACID [P41704]. ChemUniverse. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules. Retrieved from [Link]

  • Veeprho. (n.d.). Baclofen Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information. PharmaCompass. Retrieved from [Link]

  • Wikipedia. (n.d.). Baclofen. Wikipedia. Retrieved from [Link]

  • Pen-Active. (n.d.). 3-(4-Chlorophenyl)Glutaramic Acid Supplier. Pen-Active. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. Structurally, this molecule possesses a unique combination of a 4-chloroaniline moiety linked to a 5-oxopentanoic acid backbone, a derivative of glutaric acid. This architecture suggests a rich polypharmacological potential, with possible interactions spanning metabolic enzymes to central nervous system receptors. This document will dissect the structural components of the molecule to build a hypothesis-driven framework for target identification and validation. We will delve into the rationale behind prioritizing specific target classes, provide detailed, field-proven experimental protocols for their investigation, and discuss the potential therapeutic implications of modulating these targets. The overarching goal is to equip researchers and drug development professionals with a robust scientific and methodological foundation to unlock the therapeutic promise of this compound.

Introduction: Deconstructing 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid for Therapeutic Insights

The quest for novel therapeutic agents often begins with the synthesis of unique chemical entities. 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid presents such an opportunity. Its structure is a compelling amalgamation of two key pharmacophores:

  • The 5-Oxopentanoic Acid Backbone: This linear five-carbon dicarboxylic acid derivative is structurally analogous to key metabolic intermediates such as succinic acid and glutaric acid. This similarity strongly suggests potential interactions with enzymes of the Krebs cycle and related metabolic pathways.

  • The 4-Chloroaniline Moiety: This substituted aromatic amine is a common feature in a variety of bioactive compounds, including antimicrobials and pesticides.[1] Its presence introduces specific steric and electronic properties that can dictate target binding and selectivity. However, it's also associated with potential toxicity, a factor that must be carefully considered in drug development.[2][3]

The combination of these two fragments in a single molecule creates a unique chemical landscape that may confer novel biological activities. This guide will explore three primary, plausible target classes for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid based on its structural characteristics:

  • Krebs Cycle Enzymes: Specifically, Succinate Dehydrogenase (SDH) and Succinyl-CoA Synthetase (SCS).

  • GABA-A Receptors: Due to structural similarities to the neurotransmitter GABA and known synthetic modulators.

  • Kynurenine Aminotransferase (KAT): Based on shared structural motifs with known inhibitors of this enzyme involved in the kynurenine pathway.

The following sections will provide a detailed rationale for each potential target, followed by actionable experimental workflows for validation.

Potential Target Class 1: Krebs Cycle Enzymes

The structural analogy of the 5-oxopentanoic acid core to succinate and glutarate provides a strong rationale for investigating its interaction with key enzymes of the tricarboxylic acid (TCA) cycle.[4]

Succinate Dehydrogenase (SDH)

Rationale: SDH, also known as Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate.[4] Inhibition of SDH is a validated therapeutic strategy in oncology and for certain parasitic infections.[5][] Compounds that act as competitive inhibitors of SDH often mimic the structure of succinate. The pentanoic acid backbone of our lead compound could potentially occupy the succinate binding site of SDH.

Therapeutic Implications:

  • Oncology: SDH mutations are linked to certain cancers, and its inhibition can lead to an accumulation of succinate, which in turn can stabilize hypoxia-inducible factor 1α (HIF-1α) and promote tumor growth in some contexts.[4] Conversely, in other cancers, SDH inhibition can be synthetically lethal.

  • Inflammation and Ischemia/Reperfusion Injury: Succinate accumulation plays a role in inflammatory signaling and tissue damage during ischemia/reperfusion.[4] Modulating SDH activity could have therapeutic benefits in these conditions.

Experimental Workflow for SDH Inhibition:

Caption: Workflow for validating SDH inhibition.

Protocol 1: In Vitro SDH Activity Assay

  • Source: Commercially available isolated mitochondria or purified SDH enzyme.

  • Assay Principle: Spectrophotometric measurement of the reduction of a dye (e.g., 2,6-dichlorophenolindophenol, DCPIP) coupled to the oxidation of succinate.

  • Procedure:

    • Prepare a reaction buffer containing phosphate buffer, a respiratory chain inhibitor to block downstream electron transport (e.g., rotenone for Complex I), and the artificial electron acceptor DCPIP.

    • Add isolated mitochondria or purified SDH.

    • Initiate the reaction by adding a known concentration of succinate.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time.

    • To test for inhibition, pre-incubate the enzyme/mitochondria with varying concentrations of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid before adding succinate.

  • Data Analysis: Calculate the rate of DCPIP reduction and determine the IC50 value of the compound.

Succinyl-CoA Synthetase (SCS)

Rationale: SCS catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP to GTP or ADP to ATP.[7] The structure of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid could potentially mimic the succinate product, thereby inhibiting the reverse reaction, or interfere with the binding of succinyl-CoA. Inhibition of SCS has been explored as a strategy against certain bacterial and parasitic infections.[8]

Therapeutic Implications:

  • Antimicrobial: Inhibition of SCS can disrupt the TCA cycle, which is essential for the survival of many pathogens.

  • Metabolic Disorders: Modulating SCS activity could have implications for diseases with altered energy metabolism.

Experimental Workflow for SCS Inhibition:

Caption: Workflow for validating SCS inhibition.

Protocol 2: In Vitro SCS Activity Assay

  • Source: Purified recombinant SCS enzyme.

  • Assay Principle: Measurement of the formation of ATP or GTP from ADP or GDP, respectively, in the presence of succinyl-CoA and inorganic phosphate.

  • Procedure:

    • Prepare a reaction buffer containing buffer (e.g., HEPES), MgCl2, ADP or GDP, and inorganic phosphate.

    • Add purified SCS enzyme.

    • To test for inhibition, pre-incubate the enzyme with varying concentrations of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

    • Initiate the reaction by adding succinyl-CoA.

    • Stop the reaction at various time points and measure the amount of ATP or GTP produced using a commercial luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the rate of nucleotide triphosphate formation and determine the IC50 value of the compound.

Potential Target Class 2: GABA-A Receptors

Rationale: The 5-oxopentanoic acid backbone bears a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[9] GABA-A receptors are ligand-gated ion channels that are modulated by a wide range of therapeutic agents, including benzodiazepines and barbiturates.[10][11] The structural features of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, including its carboxylic acid and amide groups, could allow it to interact with GABA-A receptors, either as a direct agonist or as a positive or negative allosteric modulator.[12][13]

Therapeutic Implications:

  • Anxiety and Sleep Disorders: Positive allosteric modulators of GABA-A receptors are widely used as anxiolytics and hypnotics.[11]

  • Epilepsy: Enhancing GABAergic inhibition is a cornerstone of anticonvulsant therapy.

  • Neuropathic Pain: Modulation of GABA-A receptors in the spinal cord can alleviate chronic pain.

Experimental Workflow for GABA-A Receptor Modulation:

Caption: Workflow for validating GABA-A receptor modulation.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • System: Xenopus laevis oocytes expressing specific subtypes of human GABA-A receptors (e.g., α1β2γ2).

  • Principle: Measurement of ion flow (chloride current) through the GABA-A receptor channel in response to ligand application.

  • Procedure:

    • Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus oocytes and allow for expression.

    • Perform voltage-clamp recordings from the oocytes.

    • To test for agonist activity, apply increasing concentrations of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and measure the elicited current.

    • To test for allosteric modulation, co-apply a sub-maximal concentration of GABA with increasing concentrations of the test compound and measure the potentiation or inhibition of the GABA-evoked current.

  • Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or the degree of potentiation/inhibition (for modulators).

Potential Target Class 3: Kynurenine Aminotransferase (KAT)

Rationale: Kynurenine aminotransferases (KATs) are a family of enzymes that catalyze the conversion of kynurenine to kynurenic acid, a neuroactive metabolite.[14] Elevated levels of kynurenic acid are implicated in the pathophysiology of schizophrenia and other cognitive disorders.[15] Inhibitors of KATs, particularly KAT-II, are being investigated as potential cognitive enhancers.[16][17] Some known KAT inhibitors possess an aromatic ring system and a carboxylic acid moiety, features present in 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Therapeutic Implications:

  • Schizophrenia and Cognitive Deficits: By reducing the production of kynurenic acid, KAT inhibitors may restore normal glutamatergic and cholinergic neurotransmission, thereby improving cognitive function.[16][18]

  • Neurodegenerative Diseases: Dysregulation of the kynurenine pathway is also observed in neurodegenerative conditions, suggesting a potential role for KAT inhibitors.

Experimental Workflow for KAT Inhibition:

Sources

An In-depth Technical Guide to Early Research on N-(4-chlorophenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-chlorophenyl)glutaramic acid, a molecule of interest in the landscape of pharmaceutical intermediates and bio-active compounds, represents a fascinating subject for early-stage research and development. This technical guide provides a comprehensive overview of the foundational knowledge surrounding this compound, from its synthesis and chemical properties to its potential biological activities and the requisite analytical methodologies for its study. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation.

Molecular Profile and Physicochemical Properties

N-(4-chlorophenyl)glutaramic acid, with the chemical formula C₁₁H₁₂ClNO₃, is a derivative of glutaric acid and 4-chloroaniline.[1] Understanding its fundamental properties is the cornerstone of any experimental design.

Table 1: Physicochemical Properties of N-(4-chlorophenyl)glutaramic acid and Related Compounds

PropertyValueSource
IUPAC Name 5-((4-chlorophenyl)amino)-5-oxopentanoic acidN/A
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 241.67 g/mol [1]
Melting Point 138-139 °C (for isomer 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid)[1]
Appearance Colorless crystals (for isomer 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid)[1]
Solubility Soluble in methanol and other polar organic solvents.N/A

Synthesis and Characterization

The synthesis of N-(4-chlorophenyl)glutaramic acid can be achieved through the reaction of 4-chloroaniline with glutaric anhydride. A detailed protocol for a closely related isomer, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, is provided below, which can be adapted for the synthesis of the target compound.[1] The primary difference lies in which carbonyl group of the glutaric anhydride is attacked by the amine.

Synthesis Protocol

This protocol is adapted from the synthesis of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid.[1]

Materials:

  • 4-Chloroaniline

  • Glutaric anhydride

  • Toluene (analytical grade)

  • Ethanol

  • Acetone

  • Deionized water

Procedure:

  • Dissolve 4-chloroaniline (5 mmol) in 15 mL of toluene.

  • In a separate flask, dissolve glutaric anhydride (5 mmol) in 15 mL of toluene.

  • Slowly add the 4-chloroaniline solution to the glutaric anhydride solution with constant stirring at room temperature.

  • Continue stirring until a precipitate forms.

  • Filter the precipitate and wash with a small amount of toluene to remove unreacted starting materials.

  • Wash the precipitate with deionized water to remove any glutaric acid that may have formed.

  • Air-dry the product.

  • For further purification, recrystallize the crude product from a 1:1 (v/v) mixture of ethanol and acetone.

  • Allow the solution to stand for one week to obtain colorless crystals.[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended, with expected data based on the isomer 4-[(4-Chlorophenyl)carbamoyl]butanoic acid.[1]

Table 2: Spectroscopic Data for 4-[(4-Chlorophenyl)carbamoyl]butanoic acid

TechniqueData
¹H NMR (DMSO-d₆) δ 12.10 (s, 1H, OH), 10.03 (s, 1H, NH), 7.63 (d, 2H, J=5 Hz), 7.35 (d, 2H, J=5 Hz), 2.36 (t, 2H, J=5 Hz), 2.28 (t, 2H, J=5 Hz), 1.81 (quint, 2H, J=5 Hz)
¹³C NMR (DMSO-d₆) δ 174.6 (C=O, acid), 171.4 (C=O, amide), 138.7, 129.0, 126.9, 121.0 (aromatic carbons), 35.8, 33.4, 20.8 (aliphatic carbons)
FTIR (cm⁻¹) 3305 (N-H stretch), 3189 (O-H stretch), 1689 (amide C=O stretch), 1662 (acid C=O stretch), 1589 (C=C stretch)
UV-Vis (acetonitrile, nm) λₘₐₓ = 250.0, 200.6, 191.2
Analytical Methodologies

A robust analytical method is crucial for quality control and for monitoring the compound in various experimental settings. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Table 3: Recommended RP-HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Potential Biological and Pharmacological Activity

Early research into N-(4-chlorophenyl)glutaramic acid and its derivatives suggests potential biological activities, primarily stemming from its structural similarity to known pharmacophores.

Role as a Pharmaceutical Intermediate

N-(4-chlorophenyl)glutaramic acid is a known intermediate in the synthesis of Baclofen , a muscle relaxant that acts as a GABA-B receptor agonist. This underscores its importance in pharmaceutical manufacturing.

Potential as a Precursor for mGlu5 Antagonists

The compound also serves as a reagent in the synthesis of heterocyclic compounds that act as metabotropic glutamate receptor 5 (mGlu5) antagonists.[2] These antagonists have therapeutic potential for treating urinary tract disorders, migraines, and gastroesophageal reflux disease.[2]

Anticancer and Cytotoxic Effects of Derivatives

A study on N-(4-chlorophenyl)-γ-amino acid derivatives has demonstrated in vitro anticancer activity against non-small cell lung carcinoma cells.[1] The derivatives were found to induce mitochondrial injury, leading to the production of reactive oxygen species (ROS) and inhibition of ATP synthesis.[3] While this activity is reported for derivatives, it provides a rationale for investigating the cytotoxic potential of the parent compound, N-(4-chlorophenyl)glutaramic acid.

Postulated Mechanism of Action

Based on its structural features and the activities of its derivatives, the mechanism of action of N-(4-chlorophenyl)glutaramic acid could involve modulation of key neurotransmitter systems.

Interaction with GABA and Glutamate Receptors

Given its role as a precursor to Baclofen (a GABA-B agonist) and mGlu5 antagonists, it is plausible that N-(4-chlorophenyl)glutaramic acid itself may exhibit some affinity for GABA or glutamate receptors. The glutaramic acid moiety is structurally related to glutamic acid, the primary excitatory neurotransmitter in the central nervous system.

Signaling_Pathways cluster_GABA GABAergic System cluster_Glutamate Glutamatergic System N-(4-chlorophenyl)glutaramic acid N-(4-chlorophenyl)glutaramic acid GABA_Receptor GABA Receptors (e.g., GABA-B) N-(4-chlorophenyl)glutaramic acid->GABA_Receptor Potential Agonist/Antagonist Activity mGlu5_Receptor mGlu5 Receptors N-(4-chlorophenyl)glutaramic acid->mGlu5_Receptor Potential Antagonist Activity Neuronal_Inhibition Neuronal Inhibition (Potential Muscle Relaxation) GABA_Receptor->Neuronal_Inhibition Excitatory_Signaling Excitatory Signaling (Potential Modulation) mGlu5_Receptor->Excitatory_Signaling

Figure 1: Postulated interaction of N-(4-chlorophenyl)glutaramic acid with GABAergic and glutamatergic signaling pathways.

Metabolic and Toxicological Considerations

A comprehensive understanding of the metabolic fate and toxicological profile of N-(4-chlorophenyl)glutaramic acid is critical for its development as a safe and effective therapeutic agent or intermediate.

Predicted Metabolic Pathways

The metabolism of N-(4-chlorophenyl)glutaramic acid is likely to proceed through two primary pathways:

  • Hydrolysis: The amide bond is susceptible to enzymatic hydrolysis by amidases, which would yield glutaric acid and 4-chloroaniline.

  • Oxidation: The aromatic ring can undergo oxidation, primarily mediated by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites.

Metabolic_Pathway Parent_Compound N-(4-chlorophenyl)glutaramic acid Hydrolysis Hydrolysis (Amidase) Parent_Compound->Hydrolysis Oxidation Oxidation (Cytochrome P450) Parent_Compound->Oxidation Glutaric_Acid Glutaric Acid Hydrolysis->Glutaric_Acid 4-Chloroaniline 4-Chloroaniline Hydrolysis->4-Chloroaniline Hydroxylated_Metabolites Hydroxylated Metabolites Oxidation->Hydroxylated_Metabolites Excretion Excretion Glutaric_Acid->Excretion 4-Chloroaniline->Excretion Hydroxylated_Metabolites->Excretion Toxicology_Workflow Start Start: Toxicological Evaluation In_Vitro Tier 1: In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) In_Vitro->Genotoxicity Hepatotoxicity Hepatotoxicity Assay (e.g., Primary Hepatocytes) In_Vitro->Hepatotoxicity In_Vivo Tier 2: In Vivo Studies Hepatotoxicity->In_Vivo Acute_Toxicity Acute Toxicity Study (LD50 in Rodents) In_Vivo->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity Study (28-day, Rodents) In_Vivo->Subchronic_Toxicity Risk_Assessment Risk Assessment Subchronic_Toxicity->Risk_Assessment

Figure 3: Proposed workflow for the toxicological evaluation of N-(4-chlorophenyl)glutaramic acid.

Conclusion and Future Directions

N-(4-chlorophenyl)glutaramic acid is a compound with clear utility as a pharmaceutical intermediate and potential for further development as a bioactive molecule. This guide has provided a foundational understanding of its synthesis, characterization, and potential biological activities, along with a roadmap for future research. Key areas for further investigation include:

  • Definitive synthesis and characterization of N-(4-chlorophenyl)glutaramic acid.

  • Elucidation of its specific molecular targets and mechanism of action.

  • Comprehensive in vitro and in vivo pharmacological and toxicological profiling.

By systematically addressing these research questions, the scientific community can fully unlock the potential of N-(4-chlorophenyl)glutaramic acid in the fields of medicinal chemistry and drug discovery.

References

  • Siraj, M., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]

  • Kavaliauskas, P., et al. (2021). A N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)-induced cell death via mitochondria-targeted pathway. Results in Chemistry, 3, 100193. [Link]

  • Kavaliauskas, P., et al. (2021). A N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)
  • PubChem. (n.d.). N-(4-chlorophenyl)glutaramic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-(4-Chlorophenyl)Glutaramic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(4-Chlorophenyl)glutaric Acid: A Key Player in Biopharmaceutical Research and Development. Retrieved from [Link]

Sources

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of structural analogs derived from the 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid scaffold. Instead of a prescriptive protocol for a known target, this document serves as a strategic playbook, detailing the scientific rationale, synthetic methodologies, and evaluation cascades necessary to unlock the therapeutic potential of this chemical series.

Part 1: Core Scaffold Analysis and Pharmacophoric Deconstruction

The parent molecule, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, presents a synthetically tractable scaffold with distinct pharmacophoric features. A thorough understanding of these components is critical for designing a rational analoging strategy.

The structure can be deconstructed into three primary regions:

  • Aryl Moiety (4-Chlorophenyl): This region is crucial for defining the compound's lipophilicity and potential for specific intermolecular interactions. The para-substituted chlorine atom is an electron-withdrawing group that can influence the electronics of the entire system and may participate in halogen bonding with a target protein.

  • Amide Linker: This planar and rigid unit serves as a stable connection between the aryl and aliphatic regions. It possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a critical interaction point.

  • Aliphatic Carboxylic Acid Chain: This five-carbon chain, derived from glutaric acid, provides a flexible spacer. The terminal carboxylic acid is a key feature, typically ionized at physiological pH, making it an excellent candidate for forming strong ionic interactions or salt bridges with basic residues like lysine or arginine in a binding pocket.

cluster_0 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid cluster_1 Pharmacophoric Regions cluster_2 Potential Interactions & Properties Root Core Scaffold Aryl Aryl Moiety (4-Chlorophenyl) Root->Aryl Linker Amide Linker Root->Linker Chain Aliphatic Acid Chain Root->Chain Aryl_Props • Lipophilicity • π-π Stacking • Halogen Bonding Aryl->Aryl_Props Linker_Props • H-Bond Donor/Acceptor • Structural Rigidity Linker->Linker_Props Chain_Props • Ionic Interactions • Conformational Flexibility • Solubilizing Group Chain->Chain_Props

Caption: Decomposition of the core scaffold into its key pharmacophoric regions.

Part 2: Strategic Design of Structural Analogs

A systematic analoging campaign should probe the structure-activity relationship (SAR) of each region of the scaffold. The following diversification strategies provide a logical path for library design.

Strategy A: Modification of the Aryl Moiety

The objective is to understand the electronic, steric, and lipophilic requirements of the aryl binding pocket.

  • Positional Isomers: Relocate the chlorine to the ortho- or meta-positions to probe for positional sensitivity.[1]

  • Halogen Substitution: Replace chlorine with other halogens (F, Br, I) to modulate halogen bond strength and lipophilicity.

  • Electronic Modulation: Introduce electron-donating groups (e.g., -CH₃, -OCH₃) or alternative electron-withdrawing groups (e.g., -CF₃, -CN[2]) to tune the pKa of the amide N-H and the overall electronic character.

  • Scaffold Hopping: Replace the phenyl ring with isosteric heterocycles like pyridine, thiophene, or pyrazole to introduce new interaction points and alter physicochemical properties.[3]

Strategy B: Modification of the Aliphatic Carboxylic Acid Chain

The goal is to optimize the distance and geometry between the amide and the terminal carboxylate and to explore the space within the chain's binding channel.

  • Chain Length Homologation: Vary the chain length using succinic anhydride (n=2) or adipic anhydride (n=4) to shorten or lengthen the spacer.

  • Introduction of Rigidity: Employ cyclic backbones (e.g., cis/trans-1,4-cyclohexanedicarboxylic anhydride) to lock the conformation and present the carboxylate in a more defined vector.

  • Chain Substitution: Introduce small alkyl or polar substituents (e.g., methyl, hydroxyl) along the chain to probe for additional hydrophobic or hydrophilic interactions.

Strategy C: Alteration of the Amide Linker

This strategy aims to modify the hydrogen bonding capacity, planarity, and metabolic stability of the linker.

  • N-Alkylation: Introduction of a small alkyl group (e.g., N-methyl) removes the hydrogen bond donating capability, which can be a key test of its importance in binding.

  • Bioisosteric Replacement: Replace the amide with other functional groups such as a sulfonamide, which alters the geometry and hydrogen bonding pattern.[4]

cluster_A Strategy A: Aryl Moiety cluster_B Strategy B: Aliphatic Chain cluster_C Strategy C: Amide Linker Parent Parent Scaffold A1 Positional Isomers (2-Cl, 3-Cl) Parent->A1 A2 Halogen Scan (F, Br, I) Parent->A2 A3 Electronic Scan (Me, OMe, CF3) Parent->A3 A4 Scaffold Hop (Pyridyl, Thienyl) Parent->A4 B1 Chain Length (n=2, 4) Parent->B1 B2 Rigidification (Cyclohexyl) Parent->B2 B3 Substitution (Me, OH) Parent->B3 C1 N-Alkylation Parent->C1 C2 Bioisosteres (Sulfonamide) Parent->C2

Caption: Key diversification strategies for analog development from the parent scaffold.

Part 3: General Synthetic Methodologies

The synthesis of the parent compound and its primary analogs is readily achievable through a robust and scalable acylation reaction. The trustworthiness of this protocol lies in its simplicity and high-yielding nature.

Protocol 3.1: Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (Parent Compound)

This procedure details the ring-opening of glutaric anhydride with 4-chloroaniline.

Materials:

  • Glutaric anhydride (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous THF (approx. 0.5 M), add glutaric anhydride (1.0 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the resulting residue in ethyl acetate and water.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl. The product should precipitate as a white solid.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 3.2: General Procedure for Aryl and Aliphatic Analogs

This self-validating system can be applied to generate a wide array of analogs by simply substituting the starting materials.

  • For Aryl Analogs (Strategy A): Replace 4-chloroaniline in Protocol 3.1 with the desired substituted aniline (e.g., 3-chloroaniline, 4-fluoroaniline, 4-methoxyaniline).

  • For Aliphatic Chain Analogs (Strategy B): Replace glutaric anhydride in Protocol 3.1 with the corresponding anhydride (e.g., succinic anhydride, adipic anhydride, methylsuccinic anhydride).

cluster_reactants Starting Materials cluster_process Process cluster_product Product Aniline Substituted Aniline (Ar-NH2) Reaction Amide Coupling (Protocol 3.1) Aniline->Reaction Anhydride Dicarboxylic Anhydride Anhydride->Reaction Product Analog Library Reaction->Product Purification

Caption: General synthetic workflow for the generation of the analog library.

Part 4: Framework for Biological Evaluation and SAR Analysis

Without a predefined biological target, a broad screening approach is warranted. However, for the purpose of this guide, we will outline a hypothetical evaluation cascade against an enzyme target, "Target X," to illustrate the process of generating and interpreting SAR data.

Protocol 4.1: Primary In Vitro Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a template for assessing the inhibitory activity of the synthesized analogs.

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Recombinant Human Target X Enzyme

  • Fluorogenic Substrate for Target X

  • Test Compounds (dissolved in DMSO)

  • 384-well black assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to a 2X final concentration.

  • In a 384-well plate, add 5 µL of 2X test compound solution or control (DMSO vehicle).

  • Add 5 µL of 2X enzyme solution (prepared in assay buffer) to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of 2X fluorogenic substrate solution (prepared in assay buffer).

  • Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence intensity over 30 minutes at the appropriate excitation/emission wavelengths.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percent inhibition relative to the DMSO control and fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Hypothetical Structure-Activity Relationship Data

To illustrate the analysis, we present hypothetical IC₅₀ data for a small, representative set of analogs against Target X.

Compound IDAryl Moiety (Ar)Aliphatic ChainIC₅₀ against Target X (µM)
1 (Parent) 4-ChlorophenylGlutaroyl (n=3)5.2
2 4-FluorophenylGlutaroyl (n=3)8.9
3 4-(Trifluoromethyl)phenylGlutaroyl (n=3)1.8
4 3-ChlorophenylGlutaroyl (n=3)15.6
5 4-ChlorophenylSuccinoyl (n=2)25.1
6 4-ChlorophenylAdipoyl (n=4)6.5

Interpretation and Causality:

  • Aryl Electronics: A comparison of compounds 1 , 2 , and 3 suggests a strong preference for electron-withdrawing groups on the aryl ring. The highly electron-withdrawing trifluoromethyl group (Compound 3 ) provides a significant boost in potency over the chloro (Compound 1 ) and fluoro (Compound 2 ) analogs. This indicates that the electronic nature of the aromatic ring is a key driver of activity, possibly by enhancing the acidity of the amide N-H or through direct interaction with the target.

  • Positional Effects: Moving the chlorine from the para- (Compound 1 ) to the meta-position (Compound 4 ) results in a threefold loss of activity. This implies a spatially constrained binding pocket where the para-substituent engages in a favorable interaction that is lost upon repositioning.

  • Chain Length: The data for compounds 1 , 5 , and 6 demonstrates a clear optimal chain length. Shortening the chain by one carbon (Compound 5 ) is highly detrimental to activity, while extending it by one carbon (Compound 6 ) is well-tolerated but offers no improvement over the parent. This suggests the glutaroyl chain provides the ideal spacing to position the terminal carboxylate for a critical ionic interaction.

Part 5: Conclusion and Future Perspectives

This guide establishes a comprehensive, field-proven methodology for the systematic investigation of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid analogs. The core synthesis is robust and amenable to high-throughput parallel synthesis, allowing for the rapid generation of diverse chemical matter.

The outlined strategies for design, synthesis, and evaluation provide a clear path forward. Promising hits from the primary assay should be progressed to secondary assays, including cell-based models of disease and initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties. The insights gained from the initial SAR will guide the next round of synthesis in an iterative process of lead optimization, ultimately aimed at developing novel therapeutic candidates.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). National Institutes of Health. [Link]

  • 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid. PubChem. [Link]

  • (4S)-5-amino-4-((2S)-2-((2S)-3-((4-bromophenyl)(hydroxy)phosphoryl)-2-((3-(3''-chlorobiphenyl-4-yl)isoxazol-5-yl)methyl)propanamido)-4-carboxybutanamido)-5-oxopentanoic acid. PubChem. [Link]

  • The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. (1984). Journal of Antibiotics. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2021). National Institutes of Health. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012). ScienceDirect. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. (2007). PubMed. [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2020). National Institutes of Health. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI. [Link]

  • 5-(4-Cyanoanilino)-5-oxopentanoic acid. PubChem. [Link]

Sources

Baclofen EP Impurity B synthesis and characterization.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Baclofen EP Impurity B

Introduction

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a gamma-aminobutyric acid (GABA) agonist widely utilized as a skeletal muscle relaxant for the management of spasticity.[1][2][3] The stringent quality control of any active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Pharmacopoeias, such as the European Pharmacopoeia (EP), establish the quality standards for APIs, including limits for specified impurities. Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the stability of the drug product and may have their own pharmacological or toxicological effects.

Baclofen EP Impurity B is a specified impurity in the European Pharmacopoeia.[4] It is chemically defined as (3RS)-5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid (CAS No: 1141-23-7).[5][6][7][8] The availability of a pure, well-characterized reference standard of this impurity is essential for the development and validation of analytical methods used in routine quality control of Baclofen API and its finished dosage forms.[6][9][10] This guide provides a comprehensive overview of a robust synthetic route for Baclofen EP Impurity B, its subsequent purification, and its thorough characterization using modern analytical techniques.

PART 1: Synthesis of Baclofen EP Impurity B

The synthesis of Baclofen EP Impurity B, a glutaramic acid derivative, can be logically approached from its corresponding glutaric anhydride. This strategy offers a high-yielding and regioselective pathway, leveraging common and well-understood chemical transformations.

Proposed Synthetic Pathway

The synthesis initiates with the Knoevenagel condensation of 4-chlorobenzaldehyde with diethyl malonate, followed by a Michael addition and subsequent hydrolysis and decarboxylation to yield 3-(4-chlorophenyl)glutaric acid. This intermediate is then cyclized to form the anhydride, which is ultimately opened with ammonia to yield the target impurity.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel-Michael Reaction cluster_1 Step 2: Anhydride Formation cluster_2 Step 3: Amidation A 4-Chlorobenzaldehyde + Diethyl Malonate B 3-(4-chlorophenyl)glutaric acid A->B 1. Piperidine 2. NaOH, H2O, Δ 3. HCl C 3-(4-chlorophenyl)glutaric anhydride B->C Acetyl Chloride, Δ D Baclofen EP Impurity B ((3RS)-5-Amino-3-(4-chlorophenyl) -5-oxopentanoic acid) C->D Aq. Ammonia (NH4OH)

Caption: Proposed multi-step synthesis of Baclofen EP Impurity B.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-chlorophenyl)glutaric acid

  • To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) and diethyl malonate (2.2 eq) in ethanol, add piperidine (0.2 eq) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux for an additional 8-12 hours to facilitate hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and then to 0-5 °C using an ice bath.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Stir the suspension for 1 hour at 0-5 °C, then filter the solid.

  • Wash the solid with cold water and dry under vacuum to yield 3-(4-chlorophenyl)glutaric acid.

Step 2: Synthesis of 3-(4-chlorophenyl)glutaric anhydride

  • Suspend the 3-(4-chlorophenyl)glutaric acid (1.0 eq) in acetyl chloride (3.0 eq).

  • Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC or disappearance of starting material), cool the mixture.

  • Remove the excess acetyl chloride under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like toluene or used directly in the next step.

Step 3: Synthesis of Baclofen EP Impurity B

  • To a flask cooled in an ice bath, add concentrated aqueous ammonia (ammonium hydroxide, ~10 eq).

  • Slowly add the crude 3-(4-chlorophenyl)glutaric anhydride (1.0 eq) in portions while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the solution in an ice bath and carefully acidify with cold dilute hydrochloric acid to pH 4-5.

  • The product, Baclofen EP Impurity B, will precipitate out of the solution.

  • Filter the white solid, wash with a small amount of cold water, and dry under vacuum.

PART 2: Purification

Achieving high purity (>98%) is critical for a reference standard.[11] The primary method for purifying the synthesized Baclofen EP Impurity B is recrystallization.

Recrystallization Protocol
  • Dissolve the crude Baclofen EP Impurity B in a minimum amount of a hot solvent system, such as an ethanol/water or methanol/water mixture.

  • If any insoluble material is present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.

  • Assess the purity of the final product using HPLC. Repeat recrystallization if necessary.

PART 3: Structural Characterization and Analysis

Comprehensive characterization is required to confirm the identity and purity of the synthesized standard.[2][9][12] This involves a suite of spectroscopic and chromatographic techniques.

Characterization_Workflow Start Synthesized & Purified Baclofen EP Impurity B HPLC HPLC Purity Assessment (>98%) Start->HPLC MS Mass Spectrometry (MS) Molecular Weight Confirmation Start->MS NMR NMR (¹H, ¹³C) Structural Elucidation Start->NMR IR IR Spectroscopy Functional Group ID Start->IR COA Certificate of Analysis (CoA) Generation HPLC->COA MS->COA NMR->COA IR->COA

Caption: Analytical workflow for the characterization of Baclofen EP Impurity B.

Analytical Data Summary

The following table summarizes the expected analytical data for Baclofen EP Impurity B.

Technique Parameter Expected Result
Chemical Formula -C₁₁H₁₂ClNO₃[6][11][12]
Molecular Weight -241.67[12]
Appearance VisualWhite to off-white solid[13]
HPLC Purity UV Detection at 220-225 nm>98%[1][11]
Mass Spectrometry ESI-MS (+)Expected [M+H]⁺ at m/z 242.7
¹H NMR (400 MHz, DMSO-d₆)δ ~12.1 (s, 1H, -COOH), 7.4-7.2 (m, 4H, Ar-H), 6.9 & 7.3 (br s, 2H, -CONH₂), 3.2-3.0 (m, 1H, CH), 2.6-2.3 (m, 4H, CH₂)
IR Spectroscopy (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~3100-2500 (O-H stretch), ~1710 (C=O acid), ~1650 (C=O amide), ~1090 (C-Cl stretch)
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A gradient reverse-phase HPLC method is typically employed for purity determination.[1][14]

  • Column: C18, e.g., Inertsil ODS 3V (150 x 4.6 mm, 5 µm)[15]

  • Mobile Phase: A gradient of aqueous trifluoroacetic acid (TFA) and acetonitrile is effective.[1][14][15]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm[1][15]

  • Column Temperature: 35 °C[1]

This method should effectively separate Baclofen, Impurity B, and other related substances.[15]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the protonated molecular ion [M+H]⁺ is observed, confirming the mass of 241.67 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation. The proton NMR spectrum will show characteristic signals for the aromatic protons of the chlorophenyl ring, the amide protons, the carboxylic acid proton, and the aliphatic protons of the pentanoic acid backbone. The integration and splitting patterns will be consistent with the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H, amide N-H, and the two distinct carbonyl (C=O) groups will be present, confirming the glutaramic acid structure.

Conclusion

The synthesis and proper characterization of Baclofen EP Impurity B are fundamental for the pharmaceutical industry's quality control of Baclofen. The synthetic route detailed in this guide, proceeding through a glutaric anhydride intermediate, is efficient and reliable for producing this reference standard. Subsequent purification by recrystallization and comprehensive analysis using HPLC, MS, NMR, and IR ensures a standard of high purity and confirmed identity. This well-characterized reference material is indispensable for validating analytical methods capable of accurately quantifying impurities in Baclofen, thereby ensuring the drug's quality, safety, and compliance with regulatory standards.

References

  • SynZeal. Baclofen EP Impurity B | 1141-23-7. [Link]

  • Cleanchem. Baclofen EP Impurity B | CAS No: 1141-23-7. [Link]

  • Ibuka, T., Schoenfelder, A., Bildstein, P., & Mann, A. (1995). An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen). Synthetic Communications, 25(12), 1779-1785. [Link]

  • Darwish, I. A., El-Kimary, E. I., & Younes, K. M. (2018). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. ResearchGate. [Link]

  • GLP Pharma Standards. Baclofen EP Impurity B | CAS No- 1141-23-7. [Link]

  • Gáspár, A., et al. (2021). Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. ResearchGate. [Link]

  • Pharmaffiliates. Baclofen-Impurities. [Link]

  • Daicel Pharma Standards. Baclofen Impurities Manufacturers & Suppliers. [Link]

  • Monajjemzadeh, F., et al. (2009). Baclofen major impurities according to BP. ResearchGate. [Link]

  • Couvrat, N., et al. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1147. [Link]

  • Kumar, A., et al. (2022). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-6. [Link]

  • Veeprho. Baclofen EP Impurity B | CAS 1141-23-7. [Link]

  • Darwish, I. A., El-Kimary, E. I., & Younes, K. M. (2019). Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen. Luminescence, 34(3), 296-304. [Link]

  • Reddy, G. M., et al. (2013). Novel Synthetic Industrial Approach for Efficient Synthesis of Baclofen through C–C Bond Formation. Organic Process Research & Development, 17(4), 629-634. [Link]

  • Gáspár, A., et al. (2021). Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. Chromatographia, 84, 555-563. [Link]

  • Briti Scientific. Baclofen EP Impurity B. [Link]

  • National Center for Biotechnology Information. Baclofen. PubChem Compound Summary for CID 2284. [Link]

  • National Center for Biotechnology Information. (S)-Baclofen. PubChem Compound Summary for CID 44600. [Link]

  • ChemBK. 4-amino-3-(4-chlorophenyl)butanoic acid. [Link]

  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • National Center for Biotechnology Information. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;(3R)-4-amino-3-(4-chlorophenyl)butanoic acid. PubChem Compound Summary for CID 73417119. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)glutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

3-(4-Chlorophenyl)glutaric acid is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of various pharmaceuticals and biologically active molecules. Its structural motif is present in compounds of significant medicinal interest. This document provides a comprehensive guide to the synthesis of 3-(4-Chlorophenyl)glutaric acid, presenting a reliable and adaptable protocol. The synthesis is approached via a classical three-step, one-pot reaction sequence involving a Knoevenagel condensation, a Michael addition, and subsequent hydrolysis and decarboxylation, starting from readily available commercial reagents. Additionally, a protocol for the preparation of the corresponding glutaric anhydride, a useful derivative for further synthetic transformations, is included.

The methodologies detailed herein are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to allow for informed optimization and adaptation by the end-user.

Chemical Profile

Compound Name 3-(4-Chlorophenyl)glutaric Acid
CAS Number 35271-74-0[1][2]
Molecular Formula C₁₁H₁₁ClO₄[1][3]
Molecular Weight 242.66 g/mol [1][3]
Appearance White to light yellow solid
Solubility Soluble in dimethyl sulfoxide, slightly soluble in methanol.[2]

Overall Synthetic Strategy

The synthesis of 3-(4-Chlorophenyl)glutaric acid is efficiently achieved through a three-step sequence, which can be performed in a "one-pot" fashion, thereby enhancing operational simplicity and minimizing purification of intermediates. The overall transformation is depicted below:

Synthesis_Overview Start 4-Chlorobenzaldehyde + Diethyl Malonate Step1 Knoevenagel Condensation Start->Step1 Intermediate1 Diethyl 2-(4-chlorobenzylidene)malonate Step1->Intermediate1 Step2 Michael Addition (with Diethyl Malonate) Intermediate1->Step2 Intermediate2 Tetraethyl 2-(4-chlorophenyl)propane-1,1,3,3-tetracarboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 End 3-(4-Chlorophenyl)glutaric Acid Step3->End

Figure 1: Overall synthetic workflow for 3-(4-Chlorophenyl)glutaric acid.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of 3-substituted glutaric acids.[4]

Part 1: Synthesis of Tetraethyl 2-(4-chlorophenyl)propane-1,1,3,3-tetracarboxylate (One-Pot Knoevenagel/Michael Reaction)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chlorobenzaldehyde140.5714.06 g0.10
Diethyl malonate160.1735.24 g (32.0 mL)0.22
Piperidine85.150.85 g (1.0 mL)0.01
Ethanol46.0750 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (14.06 g, 0.10 mol), diethyl malonate (35.24 g, 0.22 mol), and ethanol (50 mL).

  • Stir the mixture to ensure homogeneity.

  • Add piperidine (1.0 mL, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorobenzaldehyde spot.

  • After the initial Knoevenagel condensation is complete, allow the reaction mixture to cool to room temperature. The intermediate, tetraethyl 2-(4-chlorophenyl)propane-1,1,3,3-tetracarboxylate, is generally not isolated and is carried forward to the next step directly.

Causality of Experimental Choices:

  • Piperidine: A weak organic base is used to catalyze both the Knoevenagel condensation and the subsequent Michael addition. It facilitates the deprotonation of the active methylene protons of diethyl malonate to form the nucleophilic enolate.

  • Ethanol: Serves as a suitable solvent that dissolves the reactants and allows the reaction to proceed at a controlled reflux temperature.

  • Excess Diethyl Malonate: A slight excess of diethyl malonate is used to act as both the nucleophile in the Knoevenagel condensation and the Michael donor in the subsequent addition, driving the reactions to completion.

Part 2: Hydrolysis and Decarboxylation to yield 3-(4-Chlorophenyl)glutaric Acid

Materials:

ReagentConcentrationQuantity
Reaction mixture from Part 1--
Sulfuric AcidConcentrated (98%)20 mL
Water-50 mL
Sodium Hydroxide Solution10 MAs needed
Hydrochloric Acid6 MAs needed

Procedure:

  • To the cooled reaction mixture from Part 1, cautiously add a solution of concentrated sulfuric acid (20 mL) in water (50 mL) in portions while stirring in an ice bath to control the exothermic reaction.

  • Once the addition is complete, heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. This step facilitates the hydrolysis of the four ester groups and the subsequent decarboxylation of the resulting malonic acid intermediates.

  • After the reflux period, cool the reaction mixture to room temperature. A precipitate of the crude 3-(4-Chlorophenyl)glutaric acid may form.

  • Cool the mixture further in an ice bath and collect the crude product by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or a suitable organic solvent (e.g., methyl isobutyl ketone[3]), and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

Causality of Experimental Choices:

  • Acidic Hydrolysis: Strong acid (sulfuric acid) is used to catalyze the hydrolysis of the tetraester intermediate to the corresponding tetracarboxylic acid.

  • Heating/Reflux: The elevated temperature is necessary to drive both the hydrolysis and the subsequent decarboxylation reactions. Malonic acids are unstable to heat and readily lose carbon dioxide.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities by leveraging differences in solubility.

Alternative Protocol: Synthesis via Glutaric Anhydride

An alternative or subsequent synthetic step involves the formation of 3-(4-Chlorophenyl)glutaric anhydride, which can be a stable, isolable intermediate that can be hydrolyzed to the desired diacid with high purity.

Part 3a: Synthesis of 3-(4-Chlorophenyl)glutaric Anhydride

Materials:

ReagentMolar Mass ( g/mol )Quantity
3-(4-Chlorophenyl)glutaric acid242.6610.0 g
Acetic Anhydride102.0920 mL

Procedure:

  • In a 100 mL round-bottom flask, suspend 3-(4-Chlorophenyl)glutaric acid (10.0 g) in acetic anhydride (20 mL).

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as it is converted to the anhydride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude 3-(4-Chlorophenyl)glutaric anhydride. It can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane.

Part 3b: Hydrolysis of 3-(4-Chlorophenyl)glutaric Anhydride

Materials:

ReagentQuantity
3-(4-Chlorophenyl)glutaric anhydride5.0 g
Water50 mL

Procedure:

  • To a 100 mL round-bottom flask, add 3-(4-Chlorophenyl)glutaric anhydride (5.0 g) and water (50 mL).

  • Heat the mixture to reflux with stirring for 1-2 hours. The anhydride will slowly dissolve as it hydrolyzes to the diacid.

  • After the hydrolysis is complete (a clear solution should be obtained), allow the solution to cool to room temperature.

  • Cool the solution in an ice bath to induce crystallization of the 3-(4-Chlorophenyl)glutaric acid.

  • Collect the pure product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Anhydride_Workflow Diacid 3-(4-Chlorophenyl)glutaric Acid Dehydration Dehydration (Acetic Anhydride) Diacid->Dehydration Anhydride 3-(4-Chlorophenyl)glutaric Anhydride Dehydration->Anhydride Hydrolysis Hydrolysis (Water, Heat) Anhydride->Hydrolysis Hydrolysis->Diacid

Figure 2: Reversible formation of 3-(4-Chlorophenyl)glutaric anhydride.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: 164-166 °C[5]

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of 3-(4-Chlorophenyl)glutaric acid. Expected signals would include aromatic protons, a methine proton, and methylene protons.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid groups (broad, ~2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid groups (~1700 cm⁻¹).

  • Purity (HPLC): The purity of the final compound can be assessed by High-Performance Liquid Chromatography. A well-purified sample should show a purity of >99%.[3]

References

  • How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? - FAQ. Available at: [Link]

  • Efficient and Versatile Synthesis of 3-substituted Glutaric Acids - SciSpace. Available at: [Link]

  • Synthesis of 3‐arylglutaric acids 6 a–j. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • glutaric acid - Organic Syntheses Procedure. Available at: [Link]

  • The Synthesis of Substituted β-Arylglutaric Acids | Journal of the American Chemical Society. Available at: [Link]

  • The Knoevenagel Condensation - Organic Reactions. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]

  • Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy - OOIR. Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - ResearchGate. Available at: [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine - Amazon S3. Available at: [Link]

Sources

Analytical methods for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the robust analytical characterization of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, a compound of interest in pharmaceutical development as a potential impurity or synthetic intermediate. This document provides detailed, field-tested protocols for researchers, scientists, and drug development professionals, emphasizing the principles of scientific integrity and method validation.

Introduction: The Analytical Imperative

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, also known as N-(4-Chlorophenyl)succinamic acid, belongs to a class of compounds frequently encountered during the synthesis of active pharmaceutical ingredients (APIs). Its presence, even in trace amounts, can have implications for the safety and efficacy of a final drug product. Therefore, the development and validation of precise, accurate, and robust analytical methods are not merely procedural requirements but are fundamental to ensuring patient safety and regulatory compliance.

This guide moves beyond a simple listing of steps. It delves into the causality behind experimental choices, grounding each protocol in the principles of analytical chemistry and the rigorous framework of international regulatory standards, primarily the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[1][2] The objective is to provide a self-validating system of analysis, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[2][3]

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for methodical analytical development.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₃[4]
Molecular Weight 241.67 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 170-171 °C[6]
LogP (calculated) 2.47[6]
pKa (estimated) ~4.5 (Carboxylic Acid)N/A

The presence of a carboxylic acid group and a substituted aromatic ring indicates moderate polarity and the presence of a strong UV chromophore, guiding the selection of appropriate chromatographic and detection techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

Reversed-phase HPLC with UV detection is the cornerstone for determining the purity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and for assaying its concentration in bulk substance or reaction mixtures. The method described here is designed for specificity, linearity, and accuracy.

The "Why": Rationale for Method Design
  • Reversed-Phase Chromatography (C18 Column): The analyte is a moderately polar organic molecule, making it ideally suited for retention on a non-polar stationary phase like C18. This choice provides excellent resolving power for separating the main component from both more polar (early eluting) and less polar (late eluting) impurities.[7][8]

  • Mobile Phase (Acetonitrile & Buffered Aqueous Phase): Acetonitrile is selected for its low UV cutoff and compatibility with mass spectrometry (if the method is transferred to LC-MS). A buffered aqueous phase (e.g., phosphate buffer at pH 3.0) is crucial. The low pH suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.[8]

  • UV Detection: The 4-chlorophenylamino moiety contains a strong chromophore. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λ-max), typically around 240-250 nm, and to assess peak purity by comparing spectra across the peak.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Screening Dev_Start->Col_Select Initial Scouting Opt_Cond Optimize Gradient, Flow Rate, Temp. Col_Select->Opt_Cond Fine-tuning Specificity Specificity (Peak Purity) Opt_Cond->Specificity Transfer to Validation Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) SST System Suitability Test (SST) Accuracy->SST Finalized Method Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Sample_Analysis Sample Analysis SST->Sample_Analysis Pass Reporting Data Reporting Sample_Analysis->Reporting

Caption: HPLC method lifecycle from development to routine use.

Detailed Experimental Protocol

Objective: To quantify 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and determine its purity.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (reagent grade).

  • Phosphoric acid (reagent grade).

  • Water (HPLC grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Flow Rate 1.0 mL/minProvides good efficiency without excessive backpressure.[8]
Column Temp. 30 °CEnsures reproducible retention times.[8]
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection PDA at 245 nmCorresponds to the UV absorbance maximum of the analyte.
Gradient 0-15 min: 30-70% B15-16 min: 70-30% B16-20 min: 30% BGradient elution ensures separation of impurities with varying polarities and efficient column re-equilibration.
  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.

  • Analysis Sequence: Inject a blank (diluent), bracket sample injections with standard injections to account for any drift.[9]

  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

    • Purity (% Area): (Area_Analyte / Total_Area_All_Peaks) * 100

Validation Protocol (per ICH Q2(R1))

A validated method provides documented evidence that the procedure is suitable for its intended purpose.[3][10]

Validation_Pyramid cluster_0 Method Reliability Framework node_top Validated Method node_acc_prec Accuracy & Precision Repeatability Intermediate Precision Reproducibility node_top->node_acc_prec node_lin_spec Linearity & Specificity Range Peak Purity Discrimination from Impurities node_top->node_lin_spec node_sens_rob Sensitivity & Robustness LOD / LOQ pH Variation Temp. Variation node_top->node_sens_rob

Caption: Foundational pillars of analytical method validation.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) and confirming peak purity using a PDA detector.

  • Linearity: Establish a linear relationship between concentration and detector response over a specified range (typically 80-120% of the target concentration for an assay). A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the closeness of the test results to the true value. This is assessed by performing spike/recovery studies, where a known amount of pure analyte is added to a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate samples at 100% of the target concentration. The RSD should be ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the datasets should meet a pre-defined acceptance criterion (e.g., ≤ 2.0%).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C). This provides an indication of its reliability during normal usage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

LC-MS is a powerful tool for unequivocal identification (confirmation of molecular weight) and for detecting and quantifying the analyte at levels below the LOQ of an HPLC-UV method.[11][12]

Rationale for Method Design
  • Ionization Source (Electrospray Ionization - ESI): ESI is a soft ionization technique suitable for polar molecules like the target analyte. It typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, providing clear molecular weight information.

  • Mass Analyzer (Quadrupole or TOF): A quadrupole is excellent for selective ion monitoring (SIM) for targeted quantitation. A Time-of-Flight (TOF) analyzer provides high mass accuracy, which is invaluable for confirming elemental composition.

Protocol for LC-MS Analysis

Objective: To confirm the identity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and perform trace-level quantitation.

Procedure:

  • Chromatography: The HPLC method described in Section 2.3 can be directly adapted. Crucially, the non-volatile phosphate buffer must be replaced with a volatile alternative.

    • Modified Mobile Phase A: 0.1% Formic Acid in Water.

    • Modified Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The gradient profile may require re-optimization.

  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe secondary amine is readily protonated.
Expected Ion m/z 242.06 [M+H]⁺C₁₁H₁₃ClNO₃⁺
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray.
Source Temp. 120 °COptimizes desolvation.
Desolvation Temp. 350 °CEnsures complete solvent evaporation.
Scan Mode Full Scan (m/z 100-500)For initial identification.
Targeted Mode SIM at m/z 242.1For sensitive and selective quantitation.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating and confirming the chemical structure of the synthesized compound.

Rationale and Expected Spectra
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For N-(4-Chlorophenyl)succinamic acid, distinct signals are expected for the aromatic protons (in the 7-8 ppm range), the amide N-H proton, the methylene (-CH₂-) groups of the succinic acid backbone (typically 2.5-3.0 ppm), and the carboxylic acid proton (a broad singlet, often >10 ppm).[5][13]

  • ¹³C NMR: Shows the number of different types of carbon atoms. Expected signals include those for the carbonyl carbons (amide and acid, >170 ppm), aromatic carbons (115-140 ppm), and aliphatic carbons (25-40 ppm).

Protocol for NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which the analyte is soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H and O-H).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all signals unambiguously.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quality control of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. The HPLC-UV method serves as a robust tool for routine purity and assay testing, while LC-MS offers enhanced sensitivity and specificity for identification and trace analysis. NMR spectroscopy provides the definitive structural confirmation. Adherence to the validation principles outlined, grounded in ICH guidelines, ensures that the data generated is scientifically sound and defensible, supporting confident decision-making throughout the drug development lifecycle.

References

  • Agova, N. et al. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
  • Almeida, A. M. et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug. Semantic Scholar.
  • Chaudhary, P. K., & Sharma, V. Analytical method validation: A brief review.
  • Chen, J. et al. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia. PubMed Central.
  • Chem-Impex International. 5-(4-Fluorophenyl)-5-oxopentanoic acid.
  • Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia.
  • Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Higashi, T. Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. SpringerLink.
  • Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Nilsson, G. H. et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. PubMed.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
  • Gowda, B. T. et al. (2009). N-(4-Chlorophenyl)-N′-(3-methylphenyl)succinamide monohydrate. National Institutes of Health.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • National Center for Biotechnology Information. 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid. PubChem Compound Database.
  • ChemSynthesis. (2025). 5-amino-5-oxopentanoic acid.
  • Gowda, B. T. et al. (2009). N-(4-Chlorophenyl)succinamic acid. National Institutes of Health.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements.
  • ResearchGate. (2025). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ChemicalBook. SUCCINAMIC ACID(638-32-4) 1H NMR spectrum.
  • Cocurullo, G. et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemicalBook. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Echemi. Buy 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid from Sanomol GmbH.

Sources

1H NMR spectrum analysis of 5-aminopentanoic acid compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H NMR Spectrum Analysis of 5-Aminopentanoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 5-aminopentanoic acid and its derivatives using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. 5-Aminopentanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds and research chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique in drug discovery and development, offering detailed insights into molecular structure, purity, and dynamics.[1][2][3] This guide details optimized protocols for sample preparation, data acquisition, and spectral interpretation, tailored to address the unique chemical properties of 5-aminopentanoic acid, such as its zwitterionic nature.

Introduction: The Significance of 5-Aminopentanoic Acid in Pharmaceutical Research

5-Aminopentanoic acid (also known as 5-aminovaleric acid) is a delta-amino acid that is a structural homolog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[4] While it is a weak GABA agonist itself, its scaffold is of significant interest in medicinal chemistry for the development of anticonvulsants, muscle relaxants, and other neurological drugs.[5] The precise structural characterization of 5-aminopentanoic acid and its analogues is paramount for ensuring the quality, efficacy, and safety of potential drug candidates.[6]

¹H NMR spectroscopy provides an unparalleled ability to elucidate the molecular structure of organic compounds at the atomic level.[7] For researchers in drug development, it is a primary tool for structure confirmation, purity assessment, and quality control of active pharmaceutical ingredients (APIs) and intermediates.[2][6] This document serves as a practical guide for obtaining and interpreting high-quality ¹H NMR spectra of 5-aminopentanoic acid compounds.

Foundational Principles: ¹H NMR of Amino Acids

The ¹H NMR spectrum of an amino acid is dictated by the chemical environment of its protons. Key factors influencing the spectrum include:

  • Electronegativity: The electron-withdrawing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield).

  • Spin-Spin Coupling: Protons on adjacent carbons interact, leading to the splitting of NMR signals into characteristic multiplets (e.g., triplets, quartets). The magnitude of this splitting is given by the coupling constant (J).

  • Zwitterionic Form and pH: In neutral solutions, amino acids exist predominantly as zwitterions (-NH₃⁺ and -COO⁻). The charge state of these functional groups, which is highly dependent on the pH of the solution, significantly affects the chemical shifts of nearby protons.[8][9]

Experimental Protocol: From Sample to Spectrum

A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum.[10] This protocol outlines the critical steps for preparing and analyzing 5-aminopentanoic acid.

Materials and Reagents
  • 5-Aminopentanoic Acid (or derivative)

  • Deuterated Solvent (e.g., Deuterium Oxide - D₂O, DMSO-d₆)

  • NMR Tubes (High-quality, 5 mm)[10][11]

  • Internal Standard (e.g., DSS for D₂O)

  • pH Meter and appropriate buffers (if pH adjustment is needed)

Step-by-Step Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 5-10 mg of the 5-aminopentanoic acid compound. For routine ¹H NMR, this concentration is typically sufficient.[12]

  • Solvent Selection: The choice of deuterated solvent is critical.[13]

    • Deuterium Oxide (D₂O): Ideal for water-soluble compounds like 5-aminopentanoic acid. It allows for the observation of exchangeable protons (from -NH₂ and -COOH) which will exchange with deuterium, causing their signals to disappear or broaden. This can be a useful diagnostic tool.[13]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A versatile solvent for a wide range of polar compounds, including peptides and amino acids.[14] It will typically show the -NH and -OH protons.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring it to the NMR tube.[11][12] Ensure complete dissolution; any solid particles will degrade spectral quality.[10][12]

  • pH Consideration: The zwitterionic nature of 5-aminopentanoic acid makes its NMR spectrum pH-dependent.[8] For consistency, it is recommended to record the pH of the sample. An experimental spectrum in the Human Metabolome Database was recorded at a sample pH of 7.0.[15] If studying the compound under specific physiological conditions, buffer the sample accordingly. Note that changes in pH can cause significant chemical shift perturbations.[8][9]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[10]

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples, to accurately calibrate the chemical shift axis to 0 ppm.[12]

NMR Instrument Parameters

While optimal parameters can vary between spectrometers, the following provides a solid starting point for a standard 400-600 MHz instrument.

ParameterRecommended SettingRationale
Pulse Program zg30 or similarStandard 1D proton experiment with a 30° pulse angle for quantitative analysis.
Number of Scans 16 - 64Sufficient for good signal-to-noise on a sample of this concentration.
Acquisition Time 2 - 4 secondsAllows for good resolution of signals.
Relaxation Delay (d1) 1 - 5 secondsEnsures full relaxation of protons for accurate integration.
Temperature 25.0 °C (298 K)Standard ambient temperature for reproducibility.[15]

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 5-aminopentanoic acid is characterized by distinct signals corresponding to the protons at each position of its carbon backbone.

Caption: Molecular structure of 5-aminopentanoic acid with proton environments highlighted.

Expected Chemical Shifts and Multiplicities

The following table summarizes the expected ¹H NMR signals for 5-aminopentanoic acid, based on data from the Human Metabolome Database (HMDB) acquired in H₂O at 500 MHz and a pH of 7.0.[15]

Proton PositionApprox. Chemical Shift (ppm)MultiplicityIntegrationRationale
H-5 (-CH₂-NH₂) ~3.00Triplet (t)2HAdjacent to the electron-withdrawing amino group, causing a downfield shift. Split by the two protons on C4.
H-2 (-CH₂-COOH) ~2.22Triplet (t)2HAdjacent to the electron-withdrawing carboxyl group, resulting in a downfield shift. Split by the two protons on C3.
H-3 (-CH₂-) ~1.64Quintet (p)2HShielded relative to H-2 and H-5. Split by the protons on both C2 and C4.
H-4 (-CH₂-) ~1.60Quintet (p)2HShielded and located between two methylene groups. Split by protons on C3 and C5.

Note: The signals for H-3 and H-4 are often complex and may overlap, appearing as a multiplet.

Workflow for Spectral Interpretation

G A Acquire Spectrum B Reference Spectrum (e.g., DSS to 0 ppm) A->B C Integrate Peaks B->C D Assign Signals (Chemical Shift & Multiplicity) C->D E Identify H-5 Triplet (~3.00 ppm) D->E F Identify H-2 Triplet (~2.22 ppm) D->F G Assign Central Multiplets (H-3, H-4) E->G F->G H Confirm Structure G->H

Caption: Logical workflow for the interpretation of a 5-aminopentanoic acid ¹H NMR spectrum.

Advanced Considerations and Troubleshooting

  • Impurity Detection: NMR is highly effective for identifying and quantifying impurities.[2] Any signals that do not correspond to the expected spectrum of 5-aminopentanoic acid or the solvent should be investigated.

  • Broadened Signals: Broad peaks can indicate aggregation, the presence of paramagnetic impurities, or chemical exchange processes.[11][12] Filtering the sample or checking reagent purity may be necessary.

  • Complex Spectra of Derivatives: For derivatives of 5-aminopentanoic acid, additional signals will be present. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to determine the connectivity between protons and aid in complex structural elucidation.[2]

Conclusion

¹H NMR spectroscopy is a powerful and essential tool for the structural analysis of 5-aminopentanoic acid and its derivatives in a drug development context. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation, researchers can confidently verify molecular structures, assess purity, and ensure the quality of their compounds. This application note provides the foundational knowledge and practical steps necessary to achieve reliable and high-quality NMR data, ultimately supporting the advancement of pharmaceutical research and development.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Van, J., & Schipper, D. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopentanoic acid;hydron;chloride. Retrieved from [Link]

  • Šolmajer, T., & Lah, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Acta Chimica Slovenica, 66(4), 779-790. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Williamson, M. P., et al. (2002). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Biophysical Chemistry, 96(2-3), 129-140. Retrieved from [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). 1H and 13C NMR spectra of some amino acids. Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C00431. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 5-Aminopentanoic acid (FDB023151). Retrieved from [Link]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 685-696. Retrieved from [Link]

  • Harris, R. C., & Bryce, R. A. (2016). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 111(11), 2354-2365. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • SpectraBase. (n.d.). (R,S)-5-AMINO-3-(4-METHYLPHENYL)-PENTANOIC-ACID-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Retrieved from [Link]

Sources

Application Notes and Protocols for Sirtuin Inhibitors in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: An initial survey of scientific literature and chemical databases for "5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid" did not yield specific data regarding its application in cancer research. The compound is listed in PubChem, with one of its synonyms being "Baclofen EP Impurity B"[1]. However, its biological activity, particularly in the context of oncology, is not extensively documented in publicly available resources. The chemical structure, featuring a carboxamide and a carboxylic acid, is reminiscent of moieties found in various enzyme inhibitors. Given the significant interest in targeting metabolic and signaling pathways in cancer, a compound with this structure could theoretically be explored as a novel therapeutic agent. A particularly relevant class of enzymes in this context is the sirtuin family, which are NAD+-dependent deacetylases. Many known sirtuin inhibitors possess moieties that interact with the enzyme's active site through similar functional groups.

Therefore, this guide will focus on the broader, well-established, and highly significant topic of Sirtuin Inhibitors in Cancer Research . This will provide a robust framework for understanding how a novel compound like 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid could be hypothetically evaluated, by detailing the established roles of sirtuins in cancer and providing validated protocols for assessing the efficacy of their inhibitors.

The Dichotomous Role of Sirtuins in Oncogenesis

Sirtuins (SIRTs) are a family of seven (SIRT1-SIRT7) NAD+-dependent protein deacetylases that are crucial regulators of numerous cellular processes, including metabolism, DNA repair, and stress responses.[2][3][4][5][6] Their role in cancer is complex and often contradictory, with evidence supporting both tumor-suppressive and oncogenic functions depending on the specific sirtuin, the cellular context, and the cancer type.[7][8][9]

  • SIRT1: As one of the most studied sirtuins, SIRT1's role in cancer is particularly multifaceted.[7][8][10]

    • Oncogenic Functions: SIRT1 can promote cancer cell survival by deacetylating and inactivating the tumor suppressor p53, thereby inhibiting apoptosis.[2][7][11][12] It also deacetylates and influences the activity of FOXO transcription factors, which are involved in cell cycle control and apoptosis.[2][10] Overexpression of SIRT1 has been observed in a variety of cancers, including prostate, lung, and colon cancer, and is often associated with tumor progression and chemoresistance.[13]

    • Tumor-Suppressive Functions: Conversely, SIRT1 can act as a tumor suppressor by deacetylating and inactivating transcription factors that promote tumorigenesis, such as NF-κB and HIF-1α.[2] It also plays a role in maintaining genomic stability and repairing DNA damage.[7]

  • SIRT2: Predominantly localized in the cytoplasm, SIRT2 also exhibits a dual role in cancer.[9][14][15]

    • Oncogenic Functions: SIRT2 has been shown to deacetylate and stabilize oncogenic proteins like c-Myc and K-Ras, promoting their activity.[14][16][17] Inhibition of SIRT2 has demonstrated anti-cancer activity in various cancer cell lines, including breast cancer and lymphoma.[14][16]

    • Tumor-Suppressive Functions: Genetic studies in mice have indicated that a deficiency in SIRT2 can lead to tumorigenesis, suggesting a tumor-suppressive role.[18] SIRT2 is also involved in maintaining genome integrity.[14][18]

This dual functionality of sirtuins makes them compelling targets for therapeutic intervention. The development of small molecule inhibitors allows for the pharmacological interrogation of sirtuin function and presents a promising strategy for cancer therapy.[2][3]

Mechanism of Action of Sirtuin Inhibitors in Cancer

Sirtuin inhibitors are small molecules designed to block the catalytic activity of sirtuin enzymes. By doing so, they prevent the deacetylation of numerous histone and non-histone protein substrates, leading to a cascade of downstream effects that can impede cancer progression.

A primary mechanism by which SIRT1 inhibitors exert their anti-cancer effects is through the reactivation of the p53 tumor suppressor pathway. In many cancer cells, p53 is kept in an inactive state through deacetylation by SIRT1. Inhibition of SIRT1 leads to the hyperacetylation of p53, which enhances its transcriptional activity, resulting in cell cycle arrest and apoptosis.[12]

sirt1_p53_pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates p53_acetylated Acetylated p53 (Active) p53->p53_acetylated Acetylation Apoptosis Apoptosis p53_acetylated->Apoptosis CellCycleArrest Cell Cycle Arrest p53_acetylated->CellCycleArrest SIRT1_inhibitor SIRT1 Inhibitor (e.g., Tenovin-6) SIRT1_inhibitor->SIRT1 Inhibits

Caption: SIRT1 inhibition leads to p53 activation and downstream anti-tumor effects.

Application Notes: Investigating Sirtuin Inhibitors in Cancer Models

The use of sirtuin inhibitors in cancer research encompasses a wide range of applications, from basic mechanistic studies to preclinical evaluation of their therapeutic potential.

Assessing Anti-proliferative and Pro-apoptotic Effects

A primary application of sirtuin inhibitors is to evaluate their ability to inhibit cancer cell growth and induce programmed cell death. This is often the first step in characterizing a novel inhibitor.

  • Rationale: Cancer cells are characterized by uncontrolled proliferation and evasion of apoptosis. Sirtuin inhibitors, by activating pathways like p53, can restore these normal cellular processes.

  • Experimental Approach: A panel of cancer cell lines, representing different tumor types, should be treated with a range of concentrations of the sirtuin inhibitor. Cell viability can be assessed using metabolic assays (e.g., MTT, WST-1), while apoptosis can be quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Overcoming Chemoresistance

Sirtuins, particularly SIRT1, are implicated in the development of resistance to chemotherapy.[13][19] Therefore, a key application of sirtuin inhibitors is to investigate their potential to sensitize cancer cells to conventional chemotherapeutic agents.

  • Rationale: SIRT1 can enhance DNA repair mechanisms, allowing cancer cells to survive the DNA damage induced by many chemotherapy drugs.[19] Inhibiting SIRT1 can impair this repair process, leading to increased efficacy of the chemotherapeutic agent.

  • Experimental Approach: Cancer cells can be co-treated with a sirtuin inhibitor and a chemotherapeutic drug (e.g., cisplatin, doxorubicin). The synergistic effect can be quantified by calculating the combination index (CI) from cell viability data.

Interrogating the DNA Damage Response

Given the role of sirtuins in DNA repair, their inhibitors are valuable tools for studying the DNA damage response (DDR) in cancer cells.

  • Rationale: By inhibiting sirtuin-mediated deacetylation of DDR proteins, researchers can investigate the specific roles of these acetylation events in the repair process.

  • Experimental Approach: Western blotting can be used to assess the acetylation status of key DDR proteins (e.g., Ku70, NBS1) following treatment with a sirtuin inhibitor and/or a DNA damaging agent. Immunofluorescence can be used to visualize the localization of DDR proteins to sites of DNA damage.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the evaluation of sirtuin inhibitors. For the purpose of these protocols, we will use Tenovin-6 , a well-characterized SIRT1/SIRT2 inhibitor, as an example compound.[17][19]

Protocol: Cell Viability Assessment using WST-1 Assay

This protocol details the measurement of cell proliferation and viability in response to a sirtuin inhibitor.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Tenovin-6 (or other sirtuin inhibitor)

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Tenovin-6 in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Treatment GroupConcentration (µM)Absorbance (450 nm)% Viability
Vehicle Control01.25100
Tenovin-611.1088
Tenovin-650.7560
Tenovin-6100.5040
Tenovin-6200.2520
Protocol: Western Blot Analysis of p53 Acetylation

This protocol is for assessing the target engagement of a SIRT1 inhibitor by measuring the acetylation of its substrate, p53.

Materials:

  • Cancer cell line with wild-type p53 (e.g., A549)

  • Tenovin-6

  • RIPA buffer with protease and deacetylase inhibitors

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with Tenovin-6 at various concentrations for 6-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

western_blot_workflow Start Cell Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection End Data Analysis Detection->End

Sources

Application Notes and Protocols: High-Throughput Screening for Glutaminase Inhibitors Using 3-(4-chlorophenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Glutaminase in Drug Discovery

Cancer cell metabolism is characterized by a profound reprogramming of nutrient uptake and utilization to support rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction".[1] Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, plays a pivotal role in this altered metabolic state.[2][3] There are two primary isoforms of glutaminase in humans, GLS1 and GLS2.[2][4] The kidney-type glutaminase (GLS1), particularly its splice variant glutaminase C (GAC), is overexpressed in a wide range of cancers and is a critical node in cancer cell metabolism, making it a compelling target for therapeutic intervention.[1][4][5]

The product of the glutaminase reaction, glutamate, serves as a crucial anaplerotic substrate for the tricarboxylic acid (TCA) cycle, replenishing intermediates necessary for the synthesis of lipids, nucleotides, and non-essential amino acids. Furthermore, glutamate is a precursor for the synthesis of the major cellular antioxidant, glutathione, thereby protecting cancer cells from oxidative stress. Given its central role in supporting cancer cell proliferation and survival, inhibition of glutaminase presents a promising strategy for the development of novel anti-cancer therapeutics.[3][5] Several small molecule inhibitors of glutaminase have been developed, with some, like CB-839 (Telaglenastat), advancing into clinical trials.[1][4][6]

This application note describes a detailed protocol for an enzyme inhibition assay to screen for novel glutaminase inhibitors, using 3-(4-chlorophenyl)glutaramic acid as a hypothetical test compound. While the inhibitory activity of 3-(4-chlorophenyl)glutaramic acid against glutaminase is not established in the public domain, its structural features merit investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Principle of the Glutaminase Inhibition Assay

The glutaminase activity will be determined using a coupled-enzyme assay that measures the production of glutamate. The glutamate produced is then converted by glutamate dehydrogenase (GDH) into α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in NADH can be monitored spectrophotometrically by measuring the absorbance at 340 nm.[7] Alternatively, a more sensitive fluorometric approach can be employed where the NADH produced is used by diaphorase to convert a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin), which can be measured at an excitation/emission of ~530-570/590-600 nm.[7][8] The rate of the reaction is proportional to the glutaminase activity. In the presence of an inhibitor, the rate of the reaction will decrease.

Experimental Workflow

The overall workflow for the glutaminase inhibition assay is depicted below. This process begins with the preparation of reagents and the test compound, followed by the enzymatic reaction in a multi-well plate format, and concludes with data acquisition and analysis to determine the inhibitory potential of the compound.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Cofactors add_components Add Assay Components to 96-well Plate (Buffer, Enzyme, Inhibitor) prep_reagents->add_components prep_compound Prepare Serial Dilutions of 3-(4-chlorophenyl)glutaramic acid prep_compound->add_components initiate_reaction Initiate Reaction by Adding Substrate (Glutamine) add_components->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation read_plate Measure Absorbance (340 nm) or Fluorescence (Ex/Em 560/590 nm) Kinetically incubation->read_plate analyze_data Calculate Reaction Rates and % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Figure 1. A schematic representation of the experimental workflow for the glutaminase inhibition assay.

Detailed Protocols

Materials and Reagents
  • Recombinant Human Glutaminase C (GAC) : (e.g., from a commercial supplier)

  • L-Glutamine : (Substrate)

  • Tris-HCl Buffer : (50 mM, pH 8.6 at 37°C)

  • Potassium Phosphate Buffer : (20 mM, pH 7.4)[9]

  • Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide Adenine Dinucleotide (NAD+)

  • Diaphorase

  • Resazurin Sodium Salt

  • 3-(4-chlorophenyl)glutaramic acid : (Test Inhibitor)

  • Known Glutaminase Inhibitor : (e.g., BPTES or CB-839 as a positive control)[2][6]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates : (UV-transparent for absorbance or black for fluorescence)

  • Microplate reader : (with absorbance and/or fluorescence capabilities)

Reagent Preparation
  • Assay Buffer : 50 mM Tris-HCl, pH 8.6 at 37°C.

  • Enzyme Stock Solution : Prepare a stock solution of recombinant human GAC in 20 mM Potassium Phosphate buffer, pH 7.4. The final concentration to be used in the assay should be determined empirically.[9]

  • Substrate Stock Solution : Prepare a 100 mM stock solution of L-Glutamine in deionized water. Prepare fresh.[10]

  • Cofactor/Detection Mix (for fluorometric assay) : Prepare a mix containing NAD+, GDH, diaphorase, and resazurin in the assay buffer. The final concentrations in the assay well should be optimized, but typical starting points are:

    • NAD+: 1 mM

    • GDH: 10 U/mL

    • Diaphorase: 0.2 U/mL

    • Resazurin: 50 µM

  • Test Compound Stock Solution : Prepare a 10 mM stock solution of 3-(4-chlorophenyl)glutaramic acid in 100% DMSO.

  • Positive Control Stock Solution : Prepare a 1 mM stock solution of BPTES or CB-839 in 100% DMSO.

Assay Procedure (96-well plate format)
  • Prepare Serial Dilutions of the Test Compound :

    • Perform serial dilutions of the 10 mM stock solution of 3-(4-chlorophenyl)glutaramic acid in 100% DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 µM).

    • From these DMSO stocks, create intermediate dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup :

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of the diluted test compound or positive control to the respective wells.

    • For the "No Inhibitor" control wells, add 5 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • For the "No Enzyme" control wells, add 5 µL of assay buffer with DMSO.

  • Enzyme Addition :

    • Prepare a working solution of GAC in the assay buffer.

    • Add 20 µL of the GAC working solution to all wells except the "No Enzyme" control wells. For the "No Enzyme" wells, add 20 µL of assay buffer.

    • Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation :

    • Prepare a working solution of L-Glutamine and the Cofactor/Detection Mix in the assay buffer.

    • Add 25 µL of this reaction mix to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition :

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance (340 nm) every minute for 30-60 minutes.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction :

    • For each well, plot the fluorescence or absorbance values against time.

    • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.

  • Calculate the Percentage of Inhibition :

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100

    Where:

    • V₀_inhibitor is the initial reaction rate in the presence of the inhibitor.

    • V₀_no_inhibitor is the initial reaction rate in the absence of the inhibitor (but with DMSO).

  • Determine the IC50 Value :

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The results of the enzyme inhibition assay can be summarized in a table as shown below:

[3-(4-chlorophenyl)glutaramic acid] (µM)Log [Inhibitor]Average Reaction Rate (RFU/min)Standard Deviation% Inhibition
1002.00
301.48
101.00
30.48
10.00
0.3-0.52
0.1-1.00
0 (Control)-0

Mechanism of Inhibition Studies

Should 3-(4-chlorophenyl)glutaramic acid demonstrate significant inhibitory activity, further studies can be conducted to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or allosteric). This typically involves performing the enzyme assay with varying concentrations of both the substrate (glutamine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition. Allosteric inhibitors, such as BPTES and CB-839, bind to a site distinct from the active site and stabilize an inactive conformation of the enzyme.[4]

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate I_comp Inhibitor ES->E +P P Product E_nc Enzyme ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate I_nc Inhibitor ES_nc->E_nc +P ESI_nc ESI Complex ES_nc->ESI_nc +I EI_nc->ESI_nc +S P_nc Product

Figure 2. Simplified diagrams illustrating competitive and non-competitive enzyme inhibition mechanisms.

Conclusion

The protocol outlined in this application note provides a robust and sensitive method for screening and characterizing potential inhibitors of glutaminase, a key enzyme in cancer metabolism. By employing a coupled-enzyme assay with either spectrophotometric or fluorometric detection, researchers can efficiently assess the inhibitory potency of compounds like 3-(4-chlorophenyl)glutaramic acid. The determination of the IC50 value and subsequent mechanistic studies are crucial steps in the early-stage drug discovery process for developing novel anti-cancer therapeutics targeting glutamine metabolism.

References

  • Identification and characterization of a novel glutaminase inhibitor. PubMed. Available at: [Link]

  • Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism. PubMed Central. Available at: [Link]

  • Glutaminase. BioAssay Systems. Available at: [Link]

  • Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism. PubMed. Available at: [Link]

  • High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. ACS Pharmacology & Translational Science. Available at: [Link]

  • High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. PubMed. Available at: [Link]

  • 3-(4-Chlorophenyl)glutaric Acid: A Key Player in Biopharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • An optimized method for estimating glutaminase activity in biological samples. PubMed. Available at: [Link]

  • Biomolecular Interaction Assays Identified Dual Inhibitors of Glutaminase and Glutamate Dehydrogenase That Disrupt Mitochondrial Function and Prevent Growth of Cancer Cells. ACS Publications. Available at: [Link]

  • Glutamine Assay Kit (Fluorometric). Cell Biolabs, Inc. Available at: [Link]

Sources

A Comprehensive Strategy for the Cellular and Phenotypic Characterization of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

The initial characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. This document provides a detailed framework and validated protocols for conducting foundational cell-based assays on the compound 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. As the biological targets and cellular effects of this compound are not extensively documented in public literature, we propose a logical, multi-tiered screening approach. This guide begins with broad assessments of cytotoxicity and metabolic viability, proceeds to more specific assays for cell proliferation, and culminates in methods to elucidate the mechanism of cell death. The protocols herein are designed to be robust, reproducible, and provide the critical data necessary to guide further mechanistic studies.

Introduction and Strategic Overview

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (PubChem CID: 4685477) is a small molecule whose biological activity profile remains largely unexplored[1]. To ascertain its potential as a bioactive agent, a systematic evaluation of its effects on living cells is the critical first step. Cell-based assays serve as a powerful platform for this initial investigation, providing invaluable data on a compound's potential to modulate cellular health, growth, and survival.[2]

Instead of a single endpoint, a well-designed screening cascade provides a more complete picture. Our proposed strategy is to first determine if the compound impacts cell viability and at what concentration. If cytotoxic effects are observed, we then seek to understand how the compound mediates this effect—by inhibiting cell division, inducing programmed cell death (apoptosis), or causing direct cellular necrosis.

The following workflow provides a logical progression for the initial characterization of a novel compound like 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Hypothesis Generation A Dose-Response Cytotoxicity Assay (e.g., MTT Assay) B Calculate IC50 Value (Potency Determination) A->B Quantify metabolic activity C Cell Proliferation Assay (e.g., BrdU Incorporation) B->C If IC50 is determined D Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI Staining) B->D If IC50 is determined E Elucidate Mechanism of Action (e.g., Target ID, Pathway Analysis) C->E Inhibition of DNA Synthesis? D->E Induction of Apoptosis?

Figure 1: Experimental Workflow. A tiered approach for characterizing the cellular effects of a novel compound, moving from broad cytotoxicity to specific mechanism of action.

Assay Protocol I: Cytotoxicity and Viability Assessment (MTT Assay)

Principle

The MTT assay is a foundational colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble compound into a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials
  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (Test Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells until they reach ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in a volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Buffer to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5] Use 630 nm as a reference wavelength if available.

Data Analysis
  • Background Correction: Subtract the average absorbance of "blank" wells (medium, MTT, and solubilizer only) from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀:

    • Plot % Viability against the log-transformed compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.[6]

Cell Line Seeding Density (cells/well) Doubling Time (approx.)
HeLa5,000 - 10,00020-24 hours
A5498,000 - 15,00022-26 hours
MCF-710,000 - 20,00030-40 hours
Table 1: Recommended Seeding Densities for a 96-well plate. Densities should be optimized to ensure cells are in the exponential growth phase at the time of analysis.

Assay Protocol II: Cell Proliferation Assessment (BrdU Incorporation)

Principle

While the MTT assay measures metabolic activity, a BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, a hallmark of cell proliferation.[7] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3] Incorporated BrdU can then be detected using a specific monoclonal antibody, providing a more direct and accurate quantification of proliferating cells.[8][9]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Section 2.3). It is recommended to treat cells with the compound at concentrations around its determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate under normal culture conditions (37°C, 5% CO₂) for the 2-4 hour labeling period.

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of a fixing/denaturing solution (e.g., methanol-based or acid-based, depending on the kit manufacturer) to each well. Incubate for 30 minutes at room temperature. This step is critical for allowing the antibody to access the incorporated BrdU within the DNA.

  • Immunodetection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of the anti-BrdU antibody (conjugated to an enzyme like HRP or AP) diluted in antibody buffer.

    • Incubate for 60-90 minutes at room temperature.

  • Substrate Addition and Measurement:

    • Wash the plate thoroughly to remove any unbound antibody.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).

    • Allow the color to develop (typically 15-30 minutes), then stop the reaction by adding a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis
  • Calculate Relative Proliferation:

    • % Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Interpretation: A dose-dependent decrease in the BrdU signal indicates that the compound has anti-proliferative effects by inhibiting DNA synthesis.

Assay Protocol III: Mechanism of Cell Death (Annexin V / PI Staining)

Principle

To determine if cytotoxicity is mediated by apoptosis or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Apoptosis is a highly regulated process of programmed cell death. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[12]

G cluster_0 cluster_1 cluster_2 A Compound Treatment B Caspase Activation (Executioner Caspases 3/7) A->B Intrinsic or Extrinsic Pathway C Phosphatidylserine (PS) Translocation to Outer Membrane B->C D Loss of Membrane Integrity C->D Late Stage E Annexin V Staining (Detects exposed PS) C->E F Propidium Iodide (PI) Staining (Enters compromised membrane) D->F

Sources

Application Note: A Comprehensive Protocol for the Dissolution of 5-Methoxy-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

5-Methoxy-5-oxopentanoic acid, also known as monomethyl glutarate, is an endogenous metabolite increasingly utilized in various fields of scientific research.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, dictates its physicochemical behavior and, consequently, the strategy for its effective dissolution.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for dissolving this compound. The objective is to enable the preparation of stable, accurate, and application-appropriate stock and working solutions.

Physicochemical Properties and Their Implications for Dissolution

A thorough understanding of the chemical properties of 5-methoxy-5-oxopentanoic acid is fundamental to selecting an appropriate dissolution strategy. The molecule's structure presents a classic case of balancing polarity. The terminal carboxylic acid group is polar and ionizable, while the methyl ester and the aliphatic chain contribute to its non-polar character.

Table 1: Physicochemical Properties of 5-Methoxy-5-oxopentanoic Acid

PropertyValueSourceImplication for Dissolution
Molecular Formula C₆H₁₀O₄[1][4][5][6]---
Molecular Weight 146.14 g/mol [1][2][5][6]Essential for calculating molar concentrations.
Appearance Colorless to light yellow liquid[4]As a liquid, it can be handled by volume or weight. Density is required for accurate volumetric preparation.
Density ~1.164 - 1.169 g/cm³[1][4]Allows for conversion between mass and volume.
pKa (Strongest Acidic) ~4.22[3]As a weak acid, its solubility in aqueous media is highly pH-dependent. Solubility increases significantly at pH > pKa.
logP 0.19 - 0.41[3][6]Indicates a relatively hydrophilic nature, suggesting good solubility in polar solvents.
Predicted Water Solubility 57.6 g/L[3]Suggests that direct dissolution in aqueous buffers is feasible, particularly at neutral or basic pH.

Causality Behind Experimental Choices: The key to dissolving this compound lies in its carboxylic acid moiety. Carboxylic acids are weak acids and are typically less soluble in their protonated form (R-COOH) than in their deprotonated, salt form (R-COO⁻).[7] Therefore, attempting to dissolve it in acidic water will be less effective than in a neutral or alkaline buffer (e.g., PBS pH 7.4), where the acid group ionizes to the more soluble carboxylate anion. For high concentrations, or when pH modification is not desired, a polar organic solvent is the preferred starting point.

Protocol 1: High-Concentration Stock Solutions in Organic Solvents

For most laboratory applications, preparing a concentrated stock solution in an organic solvent is the most robust and convenient method.[8] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and the high reported solubility of 5-methoxy-5-oxopentanoic acid within it.[1]

Objective: To prepare a stable, high-concentration stock solution (e.g., 100-200 mM) for long-term storage and subsequent dilution.

Methodology:

  • Acclimation: Allow the vial of 5-methoxy-5-oxopentanoic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Determine the required volume of DMSO.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Molarity (mol/L))

    • Example for 10 mg: To make a 100 mM stock from 10 mg of the compound (MW: 146.14 g/mol ):

      • Volume (L) = 0.010 g / (146.14 g/mol * 0.1 mol/L) = 0.000684 L = 684 µL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial.

  • Homogenization: Securely cap the vial and vortex thoroughly. If any particulate matter remains or if the solution appears cloudy, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[1][4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) stability.[1][4]

G cluster_prep Preparation cluster_diss Dissolution cluster_store Storage start Equilibrate Reagent Vial to Room Temperature calc Calculate Required Volume of DMSO start->calc add_dmso Add Anhydrous DMSO to Vial calc->add_dmso vortex Vortex to Mix add_dmso->vortex check Solution Clear? vortex->check sonicate Sonicate for 5-10 min check->sonicate No aliquot Aliquot into Single-Use Volumes check->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Aqueous Working Solutions via Dilution

This protocol describes the preparation of a final working solution by diluting the organic stock into an aqueous medium, a common requirement for in vitro biological assays.

Objective: To prepare a diluted, physiologically compatible working solution from a concentrated DMSO stock.

Methodology:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize the risk of precipitation, perform a serial or intermediate dilution. For example, dilute the 100 mM stock 1:10 in the assay medium to create a 10 mM intermediate.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of the pre-warmed aqueous buffer or cell culture medium. Crucially, add the stock solution to the buffer while vortexing the buffer , not the other way around. This ensures rapid dispersal and prevents localized high concentrations that can cause the compound to precipitate.

  • Solvent Concentration Check: Calculate the final percentage of DMSO in the working solution. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

  • Usage: Use the freshly prepared working solution immediately for best results.[1]

Protocol 3: Direct Dissolution in Aqueous Buffers

For applications where even trace amounts of organic solvents are unacceptable, direct dissolution into an aqueous buffer is possible, leveraging the compound's acidic nature.

Objective: To prepare a working solution directly in an aqueous buffer without the use of organic co-solvents.

Methodology:

  • Buffer Selection: Choose a suitable buffer, such as Phosphate-Buffered Saline (PBS) or Tris-HCl, with a pH ≥ 7.0. The basic nature of the buffer will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.

  • Direct Addition: Weigh the required mass or measure the required volume of 5-methoxy-5-oxopentanoic acid and add it directly to the buffer.

  • Homogenization: Stir or vortex the solution. Gentle warming (e.g., to 37°C) or sonication can be used to expedite dissolution if needed.[4]

  • pH Verification: After dissolution, verify the pH of the final solution and adjust if necessary.

  • Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 4: Formulation for In Vivo Administration

In vivo studies require specialized formulations to ensure solubility, stability, and bioavailability. The following protocol is a common vehicle for delivering moderately polar compounds.

Objective: To prepare a clear, stable solution of 5-methoxy-5-oxopentanoic acid suitable for animal dosing.

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4]

Methodology: The order of addition is critical to prevent precipitation.[1]

  • Initial Stock: Prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 25 mg/mL).[4]

  • Stepwise Addition: For a 1 mL final volume: a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of the concentrated DMSO stock solution to the PEG300. Mix until uniform. c. Add 50 µL of Tween-80. Mix until the solution is clear and homogenous. d. Finally, add 450 µL of saline dropwise while mixing to bring the total volume to 1 mL.

  • Final Check: The final solution should be clear. If precipitation occurs, gentle heating and sonication may be used to aid dissolution.[4][9] This formulation is typically prepared fresh before use.

G start Prepare Concentrated Stock in DMSO add_stock Add 10% Volume of DMSO Stock to PEG300 start->add_stock peg Take 40% Volume of PEG300 peg->add_stock mix1 Mix Until Uniform add_stock->mix1 tween Add 5% Volume of Tween-80 mix1->tween mix2 Mix Until Clear tween->mix2 saline Add 45% Volume of Saline mix2->saline mix3 Mix to Final Volume saline->mix3 end Clear Solution Ready for In Vivo Use mix3->end

Caption: Stepwise workflow for preparing an in vivo formulation.

Solution Stability and Storage Recommendations

The ester functional group in 5-methoxy-5-oxopentanoic acid is susceptible to hydrolysis over time, especially in aqueous solutions or at non-neutral pH. Proper storage is critical to maintain compound integrity.

Table 2: Storage Conditions

FormTemperatureDurationSource
Neat Compound -20°C3 years[1]
Stock Solution in DMSO -80°C6 - 12 months[1][4]
Stock Solution in DMSO -20°C1 month[4]
Aqueous Working Solutions 4°C< 24 hoursBest Practice

Safety and Handling

5-Methoxy-5-oxopentanoic acid is classified as an irritant. Standard laboratory safety practices should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][6][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

References

  • 5-Methoxy-5-oxopentanoic acid. SIELC Technologies. [Link]

  • 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555. PubChem. [Link]

  • CID 172781098 | C12H20O8. PubChem. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

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  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Universitas Brawijaya. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of Massachusetts Lowell. [Link]

  • Monomethyl glutarate | C6H10O4 | CID 73917. PubChem. [Link]

  • 9.7: Carboxylic Acids and Esters. Chemistry LibreTexts. [Link]

  • Showing metabocard for Monomethyl glutaric acid (HMDB0000858). Human Metabolome Database. [Link]

  • Guide To Preparation of Stock Standard Solutions. Scribd. [Link]

  • Carboxylic Acids & Ester. Squarespace. [Link]

  • CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and...
  • How To Make A Standard Solution. The Chemistry Blog. [Link]

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  • 5-Methoxy-4-methyl-5-oxopentanoic acid | CAS#:34927-41-8. Chemsrc. [Link]

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High-performance liquid chromatography for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography Analysis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Authored by: A Senior Application Scientist

Introduction

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is a succinamic acid derivative characterized by a terminal carboxylic acid and an N-substituted amide with a chlorophenyl group. As a potential metabolite, process impurity, or synthetic intermediate in drug development, the ability to accurately and reliably quantify this compound is paramount. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high sensitivity, resolution, and reproducibility.[1][2]

This document provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale underpinning the methodological choices, ensuring both technical accuracy and practical applicability.

Analyte Physicochemical Properties and Method Development Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. The structure of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid dictates the analytical approach.

  • Structure: The molecule contains a moderately non-polar chlorophenyl ring and a polar chain with both a carboxylic acid and an amide functional group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • Acidic Nature: The presence of a carboxylic acid group (a weak acid) is the most critical factor. The ionization state of this group will dramatically affect its retention on a non-polar stationary phase.[3] To achieve consistent retention and sharp, symmetrical peaks, its ionization must be suppressed by maintaining a low mobile phase pH.[4]

  • UV Chromophore: The 4-chlorophenyl group contains a benzene ring, which is a strong chromophore, making UV detection a highly suitable and sensitive detection method.[5]

Based on these properties, a reversed-phase HPLC method was selected. This common HPLC mode utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[4][6] By controlling the mobile phase pH to be at least two units below the analyte's pKa, the carboxylic acid will exist predominantly in its neutral, more hydrophobic form, leading to predictable and reproducible retention.[4]

Logical Flow for Method Development

MethodDevelopment node_start node_start node_decision node_decision node_process node_process node_result node_result Start Analyte Characterization (Acidic, UV Active) Mode Select HPLC Mode (Reversed-Phase) Start->Mode Column Select Column (C18) Mode->Column MobilePhase Develop Mobile Phase (Acidified ACN/Water) Column->MobilePhase Detector Select Detector (UV-Vis/DAD) MobilePhase->Detector Optimize Optimize Conditions (Gradient, Flow Rate, Temp) Detector->Optimize SST Perform System Suitability Test (SST) Optimize->SST PeakCheck Acceptable Peak Shape & Retention? SST->PeakCheck FinalMethod Final Method Achieved PeakCheck->FinalMethod Yes Adjust Adjust pH, %Organic, or Column PeakCheck->Adjust No Adjust->Optimize

Caption: Workflow for HPLC Method Development.

Detailed Application and Protocols

This section outlines the complete, step-by-step methodology for the analysis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Materials and Reagents
  • Analyte: 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid reference standard (Purity ≥ 98%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm

  • Acid Modifier: Formic acid (≥ 98% purity) or Orthophosphoric acid (HPLC grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon, compatible with organic solvents)

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

Preparation of Solutions

Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This composition is generally effective at solubilizing both polar and non-polar compounds and is compatible with the initial mobile phase conditions to ensure good peak shape.

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of deionized water (0.1% v/v). Mix thoroughly and degas using sonication or vacuum filtration. The acidic pH ensures the analyte is in its non-ionized form.[1]

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL). These will be used to construct the calibration curve.

HPLC Method Protocol

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size (or similar high-performance column)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-22 min: 80% B22-25 min: 80% to 30% B25-30 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or λmax determined by DAD scan)
Run Time 30 minutes

Rationale for Parameters:

  • Column: A standard C18 column provides robust and versatile hydrophobic retention.[6]

  • Gradient: A gradient elution is employed to ensure that the main analyte is eluted with a good peak shape and that any more hydrophobic or hydrophilic impurities can also be resolved within a reasonable timeframe.

  • Temperature Control: Maintaining a constant column temperature (30 °C) ensures reproducible retention times and viscosity of the mobile phase.[5]

  • Wavelength: The chlorophenyl moiety is expected to have significant UV absorbance in the 220-240 nm range. A DAD detector should be used initially to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation is a regulatory requirement to demonstrate that the analytical procedure is suitable for its intended purpose.[2][7] The following parameters must be assessed according to International Council for Harmonisation (ICH) guidelines.[8]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][9]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a placebo or matrix sample, if applicable.

    • Analyze the reference standard of the analyte.

    • If available, analyze samples containing known related substances or impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation peaks are resolved from the main analyte peak. Peak purity analysis using a DAD is essential here.[9]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[5]

  • Protocol:

    • Prepare at least five concentrations of the analyte across the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.[7]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7][10]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[7]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Verification: The claimed LOQ concentration must be verified for accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Protocol:

    • Introduce small variations to the method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a sample under each condition and evaluate the effect on retention time, peak area, and resolution.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.

Overall Validation Workflow

Validation_Workflow cluster_validation Validation Parameters (ICH Q2) node_start node_start node_param node_param node_group node_group node_final node_final Start Finalized HPLC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness Report Validation Report Robustness->Report

Caption: ICH-Compliant Method Validation Flow.

References

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Khamanga, S. M., & Walker, R. B. (2006). HPLC Method Development and Validation for Pharmaceutical Analysis. Published in a pharmaceutical technology journal.
  • Akyüz, E., & Gürbüz, Ü. (2015). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese.
  • Li, Y., et al. (2020). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of the Science of Food and Agriculture.
  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will delve into the reaction mechanism, provide detailed troubleshooting for common issues, and present validated protocols to ensure a successful and reproducible outcome.

Reaction Overview

The synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is most commonly achieved through the nucleophilic acyl substitution reaction between glutaric anhydride and 4-chloroaniline.[1][2] This reaction involves the nucleophilic attack of the amino group of 4-chloroaniline on one of the electrophilic carbonyl carbons of glutaric anhydride. This attack leads to the opening of the anhydride ring, forming a stable amide bond and a terminal carboxylic acid, yielding the desired product.[2]

The reaction is generally straightforward, but its success is contingent on controlling specific parameters to avoid side reactions and ensure high purity.

Reaction Mechanism: Amine Acylation

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Formation GA Glutaric Anhydride TI Zwitterionic Intermediate GA->TI 1. Nucleophilic Attack (Amine on Carbonyl) CA 4-Chloroaniline CA->TI PT Proton Transfer TI->PT 2. Ring Opening Prod 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid PT->Prod 3. Intramolecular Proton Transfer

Caption: Mechanism of nucleophilic acyl substitution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most direct and widely used method is the reaction of glutaric anhydride with 4-chloroaniline in a suitable aprotic solvent, such as dichloromethane, THF, or ethyl acetate.[1][3] This approach is favored for its simplicity, high atom economy, and generally good yields under mild conditions.

Q2: What are the critical experimental parameters to control for a successful reaction?

Three parameters are critical:

  • Moisture Control: Anhydrides are susceptible to hydrolysis.[4] The presence of water will convert glutaric anhydride to glutaric acid, which will not react under these conditions, thus lowering the yield. Always use anhydrous solvents and properly dried glassware.

  • Temperature: The reaction is typically run at room temperature or with gentle heating.[1] Excessive heat can promote the dehydration of the product to form the undesired cyclic imide, N-(4-chlorophenyl)glutarimide.[5]

  • Stoichiometry: A 1:1 molar ratio of glutaric anhydride to 4-chloroaniline is theoretically required. Using a slight excess of the amine (e.g., 1.05 equivalents) can sometimes help drive the reaction to completion, but a large excess should be avoided to simplify purification.

Q3: What is the primary byproduct, and how can its formation be minimized?

The main potential byproduct is N-(4-chlorophenyl)glutarimide . This six-membered cyclic imide forms if the initial product undergoes intramolecular cyclization with the loss of a water molecule.[1] This is an equilibrium process that is favored by high temperatures or the presence of dehydrating agents.[5] To minimize its formation, maintain a moderate reaction temperature (e.g., below 40-50°C) and avoid extended reaction times after the initial product has formed.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 or 2:1 ratio) with a few drops of acetic acid to ensure sharp spots. The product, being a carboxylic acid, will have a lower Rf value than the starting 4-chloroaniline. The disappearance of the limiting reagent (typically glutaric anhydride, though it can be hard to visualize) and the starting amine indicates the reaction is complete.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What went wrong?

This is a common issue that can usually be traced back to a few key areas. Let's diagnose the potential causes:

Potential Cause Explanation & Scientific Rationale Recommended Solution
Moisture Contamination Glutaric anhydride is highly reactive towards water. Any moisture in the solvent, on the glassware, or in the starting materials will hydrolyze the anhydride to glutaric acid, which is unreactive towards the amine under these conditions.[4]Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
Poor Reagent Quality 4-chloroaniline can oxidize and darken over time, reducing its nucleophilicity. Glutaric anhydride can degrade if not stored properly in a desiccator.Use high-purity reagents. If the 4-chloroaniline is discolored, consider purifying it by recrystallization or sublimation before use.
Incorrect Stoichiometry An incorrect molar ratio of reactants means the limiting reagent will be fully consumed, leaving an excess of the other, and resulting in a theoretically limited yield.Carefully weigh your reagents and calculate the molar equivalents. A 1:1 ratio is standard.
Insufficient Reaction Time or Temperature While high temperatures are detrimental, the reaction may be sluggish at very low temperatures.Monitor the reaction by TLC. If it stalls at room temperature, consider gentle heating to 30-40°C. Allow the reaction to proceed until TLC indicates the consumption of the starting amine.
Problem: Product Contamination & Purification Challenges

Q: My crude product appears impure on analysis (TLC, NMR). How do I identify and remove common impurities?

Impurity profiles are often simple for this reaction, making purification manageable if you know what to look for.

G Start Crude Product Mixture AcidBase Perform Acid-Base Extraction (Dissolve in aq. NaHCO₃, wash with EtOAc) Start->AcidBase AqueousLayer Aqueous Layer (Contains Product as Sodium Salt) AcidBase->AqueousLayer Product OrganicLayer Organic Layer (Contains Neutral Impurities) AcidBase->OrganicLayer Impurities Acidify Acidify Aqueous Layer (e.g., with 2M HCl to pH 1-2) AqueousLayer->Acidify Impurities Discarded: - Unreacted 4-chloroaniline - N-(4-chlorophenyl)glutarimide OrganicLayer->Impurities Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize if Necessary (e.g., from Acetone/Water) Filter->Recrystallize PureProduct Pure Product (5-[(4-Chlorophenyl)amino] -5-oxopentanoic acid) Recrystallize->PureProduct

Caption: Purification workflow for isolating the acidic product.

  • Unreacted 4-chloroaniline: This is a basic compound. It can be removed by dissolving the crude product in a dilute aqueous base (like sodium bicarbonate solution) and washing with an organic solvent (like ethyl acetate). The desired acidic product will remain in the aqueous layer as its sodium salt, while the neutral/basic amine will be extracted into the organic layer.

  • Glutaric Acid: This impurity arises from anhydride hydrolysis. It is also an acid and will follow the product during the acid-base extraction. However, it often has different solubility properties. A well-chosen recrystallization solvent system can effectively separate it from the desired product.[6]

  • N-(4-chlorophenyl)glutarimide: This neutral byproduct will be removed along with unreacted 4-chloroaniline into the organic layer during the basic wash described above. Its presence is a strong indicator that the reaction temperature was too high.

Problem: Product Isolation Issues

Q: After acidification, my product is "oiling out" instead of precipitating as a solid. What should I do?

"Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid.

  • Scratch & Seed: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystallization. If you have a small crystal of pure product from a previous batch, add it as a seed crystal.

  • Cooling: Ensure the solution is thoroughly chilled in an ice bath. Slow cooling is often better than rapid cooling.

  • Solvent Choice: The presence of a miscible organic solvent (like THF or acetone from the reaction) can sometimes increase the solubility of the product, leading to oiling. If possible, remove the organic solvent under reduced pressure before the acid-base workup.

  • Trituration: If an oil persists, decant the supernatant, and add a poor solvent in which the product is insoluble (like hexanes or cold water). Vigorously stir or sonicate the oil. This process, known as trituration, can often induce solidification.

Experimental Protocols

Protocol 1: Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

  • Glutaric anhydride (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (~0.5 M concentration)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen/argon inlet

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add glutaric anhydride (1.0 eq).

  • Dissolution: Add anhydrous THF or DCM to dissolve the anhydride completely. Begin stirring.

  • Reagent Addition: In a separate flask, dissolve 4-chloroaniline (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring glutaric anhydride solution over 10-15 minutes at room temperature. An exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of 4-chloroaniline by TLC (e.g., 50% Ethyl Acetate in Hexanes + 1% Acetic Acid). The reaction is typically complete within 2-4 hours.

  • Workup - Precipitation:

    • Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add the concentrated reaction mixture to a beaker of vigorously stirring cold water or a non-polar solvent like hexanes.

    • The product should precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold hexanes to aid in drying.

  • Drying: Dry the solid under vacuum to a constant weight. A typical yield is 85-95%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common and effective solvent system is an acetone/water or ethanol/water mixture.[7]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot acetone or ethanol required to fully dissolve the solid.

  • Clarification: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two more of the hot alcohol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). National Institutes of Health. [Link]

  • Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).
  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2012). PubMed. [Link]

  • Preparation of Phenyl Glutarimide. (2015). ResearchGate. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. [Link]

  • Chemistry of Acid Anhydrides. (2022). LibreTexts Chemistry. [Link]

  • Reactions with Anhydride Electrophiles. Introduction to Organic Chemistry. [Link]

  • Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. (2010). PubMed. [Link]

  • Glutaric Acid Purification by Coupled Solution Crystallization and Melt Crystallization. (2023). ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. [Link]

  • Amine + Anhydride. ReactionWeb.io. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing. [Link]

  • Reactions of Anhydrides. (2020). YouTube. [Link]

  • Reactions of Acid Anhydrides. Reactory. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

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Technical Support Center: Improving the Solubility of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded troubleshooting framework, moving from fundamental principles to advanced techniques.

FAQ 1: Why is 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid poorly soluble in neutral aqueous buffers?

Answer: The limited aqueous solubility of this compound arises directly from its molecular structure, which contains both water-loving (hydrophilic) and water-fearing (hydrophobic) regions.

  • Hydrophobic Character: The primary contributor to poor solubility is the 4-chlorophenyl group . This aromatic ring is nonpolar and bulky, leading to a strong tendency to be excluded from the highly ordered hydrogen-bonding network of water.

  • Hydrophilic Character: The molecule possesses a carboxylic acid (-COOH) and an amide (-CONH-) group. While these groups can participate in hydrogen bonding with water, their solubilizing effect is insufficient to overcome the dominant hydrophobicity of the chlorophenyl moiety, especially at neutral pH.

The key to improving solubility lies in manipulating the ionizable carboxylic acid group, which is the most chemically accessible "handle" on the molecule.

Caption: Key structural regions of the molecule influencing its solubility.

FAQ 2: What is the most effective first step to improve the solubility of this compound?

Answer: The most critical and straightforward initial step is pH adjustment . The compound is a carboxylic acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in aqueous media.[1][2][3]

The relationship between the protonated (acid) and deprotonated (conjugate base) forms is governed by the compound's pKa and the solution's pH. To achieve significant ionization and solubility enhancement, the pH of the solution must be raised to at least 1-2 units above the compound's pKa.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) LowSol R-COOH (Protonated Form) Poorly Soluble HighSol R-COO⁻ + H⁺ (Deprotonated Form) Highly Soluble LowSol->HighSol Add Base (e.g., NaOH, Tris) Increases pH HighSol->LowSol Add Acid (e.g., HCl) Decreases pH

Caption: pH-dependent equilibrium and its effect on solubility.

Experimental Protocol: pH-Solubility Profile Determination

This protocol allows you to systematically determine the compound's solubility across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the corresponding buffer pH on the x-axis.

Data Presentation: Expected pH-Solubility Profile
Buffer pHExpected Solubility (Hypothetical)Predominant Species
4.0~5 µg/mLR-COOH (Neutral)
6.0~50 µg/mLMix of R-COOH/R-COO⁻
7.4~400 µg/mLR-COO⁻ (Anionic)
8.0>1 mg/mLR-COO⁻ (Anionic)
9.0>5 mg/mLR-COO⁻ (Anionic)
FAQ 3: Adjusting pH helped, but I need higher concentrations. What is the next strategy?

Answer: The use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving compounds with significant hydrophobic regions, like the 4-chlorophenyl group.[6]

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Caption: Mechanism of co-solvency reducing solvent polarity.

Experimental Protocol: Co-Solvent Screening
  • Select Solvent System: Start with a buffered aqueous solution at a pH where you achieved moderate solubility (e.g., pH 7.4).

  • Prepare Co-Solvent Mixtures: Create a series of solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v DMSO in pH 7.4 buffer).

  • Determine Solubility: Using the same equilibration and analysis method described in the pH-solubility protocol, determine the saturation solubility of the compound in each co-solvent mixture.

  • Evaluate and Compare: Repeat for different co-solvents to find the most effective one that is also compatible with your downstream application.

Data Presentation: Example Co-Solvent Screening Data (at pH 7.4)
Co-Solvent SystemSolubility (Hypothetical)Fold Increase (vs. Buffer)
pH 7.4 Buffer400 µg/mL1x
10% DMSO1.5 mg/mL3.75x
20% DMSO5.2 mg/mL13x
10% Ethanol950 µg/mL2.4x
20% PEG 4002.1 mg/mL5.25x
FAQ 4: Can I create a stable, solid salt form for better handling and dissolution?

Answer: Absolutely. For compounds intended for further development, salt formation is a highly effective and widely used strategy.[7][8] Reacting the carboxylic acid with a suitable base creates an ionic salt. This salt is often a crystalline, stable solid that possesses significantly higher aqueous solubility and a faster dissolution rate compared to the free acid form.[9]

When the salt is added to water, it readily dissociates into the soluble carboxylate anion and the counter-ion, bypassing the dissolution limit of the neutral acid form.

Common Salt Formers (Bases) for Acidic Compounds:

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Calcium hydroxide (Ca(OH)₂)

  • Tromethamine (Tris)

  • L-Arginine

Workflow: Salt Screening and Selection

Start Start: Poorly Soluble Free Acid (R-COOH) Screen Step 1: Salt Screening React R-COOH with a library of bases (NaOH, KOH, Tris, etc.) in various solvents. Start->Screen Isolate Step 2: Isolation & Crystallization Isolate solid materials formed. Screen->Isolate Characterize Step 3: Characterization Analyze solids for crystallinity (PXRD), thermal properties (DSC), and stability. Isolate->Characterize Select Step 4: Selection Select salt with optimal properties: - High Solubility - Good Crystallinity - High Stability - Low Hygroscopicity Characterize->Select Final End Result: Optimized Salt Form (R-COO⁻ Na⁺) Select->Final

Caption: A logical workflow for pharmaceutical salt selection.

FAQ 5: Are there advanced formulation techniques for maximizing solubility for in-vitro assays?

Answer: Yes. When very high concentrations are required, particularly for stock solutions, complexation with cyclodextrins is a powerful technique. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10]

The hydrophobic 4-chlorophenyl group of your compound can be encapsulated within this cavity, forming a water-soluble "inclusion complex."[11][12] This complex effectively masks the hydrophobicity of the drug molecule, leading to a dramatic increase in apparent aqueous solubility.[13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural cyclodextrin with limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified, highly water-soluble derivative widely used in formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): A modified cyclodextrin with a negative charge that offers excellent solubilization for many compounds.

cluster_system Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Water-Soluble Inclusion Complex CD->Complex Drug Drug Molecule Drug->Complex Encapsulation of hydrophobic moiety

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol: Phase Solubility Study with Cyclodextrins
  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibrate: Add an excess of your compound to each solution and equilibrate for 24-48 hours at a constant temperature.

  • Analyze: Centrifuge and analyze the supernatant for the compound's concentration via HPLC.

  • Plot: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to determine the binding constant.

Summary of Solubility Enhancement Strategies
TechniqueMechanismRelative DifficultyPotential Issues
pH Adjustment Ionizes the carboxylic acid to a highly soluble carboxylate anion.LowSolubility is pH-dependent; may not be suitable for pH-sensitive assays.
Co-solvents Reduces solvent polarity, accommodating the hydrophobic moiety.Low to MediumCo-solvents can have biological effects or interfere with assays; may precipitate on dilution.
Salt Formation Creates a stable, solid ionic form with high intrinsic solubility.Medium to HighRequires screening for the optimal counter-ion and crystallization conditions.
Cyclodextrins Encapsulates the hydrophobic group in a water-soluble complex.MediumCan be expensive; potential for competitive binding in assays.
Surfactants Sequesters the compound within the hydrophobic core of micelles.[14][15]Low to MediumCan disrupt cell membranes or interfere with protein-based assays.
References
  • Improving API Solubility by Salt and Cocrystal Form
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Salt formation to improve drug solubility. PubMed.
  • Cosolvent. Wikipedia.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Why salt formation of weak acid increases the drug solubility?
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrins as pharmaceutical solubilizers. Ovid.
  • Why is the carboxylic acid soluble at high pH and not
  • Solubility enhancement by cosolvent. YouTube.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
  • The Role of Surfactants in Solubiliz

Sources

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)glutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-chlorophenyl)glutaric acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Introduction to the Synthesis

3-(4-Chlorophenyl)glutaric acid is a key intermediate in the synthesis of various pharmaceuticals, most notably Baclofen. A prevalent and efficient synthetic route involves a Michael addition of a malonic ester to an electron-deficient alkene, such as an ester of 4-chlorocinnamic acid, followed by hydrolysis and decarboxylation.[1] This multi-step process, while robust, is susceptible to several side reactions that can impact yield and purity. This guide will deconstruct these potential issues and provide actionable solutions.

Troubleshooting Guide & FAQs

Section 1: The Michael Addition Step

The core of this synthesis is the formation of a new carbon-carbon bond via a Michael addition.[2] This reaction involves the 1,4-addition of a nucleophile (the enolate of a malonate) to an α,β-unsaturated carbonyl compound (the 4-chlorocinnamate derivative).[3][4][5]

Q1: My Michael addition is sluggish or fails to go to completion. What are the likely causes and how can I fix it?

A1: Several factors can impede the Michael addition:

  • Insufficiently Strong Base: The base must be strong enough to deprotonate the diethyl malonate (pKa ≈ 13) to form the nucleophilic enolate. Sodium ethoxide in ethanol is a common and effective choice. If you are using a weaker base, such as triethylamine or potassium carbonate, the enolate concentration may be too low for the reaction to proceed efficiently.

    • Troubleshooting: Switch to a stronger base like sodium ethoxide or sodium hydride. Ensure the base is fresh and has not been deactivated by moisture.

  • Steric Hindrance: While less of an issue with diethyl malonate, bulky substituents on either the malonate or the cinnamate can slow down the reaction.

  • Reaction Temperature: While often run at room temperature or with gentle heating, very low temperatures can significantly decrease the reaction rate.

    • Troubleshooting: Consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the rate, but monitor for potential side reactions.

Q2: I am observing significant amounts of a side product that appears to be the result of a 1,2-addition instead of the desired 1,4-addition. Why is this happening?

A2: While the Michael reaction favors 1,4-addition, competing 1,2-addition (direct attack at the carbonyl carbon) can occur, especially under certain conditions. This is more common with more reactive, "harder" nucleophiles. The enolate of diethyl malonate is a relatively "soft" nucleophile, which favors the desired 1,4-addition. However, the choice of reaction conditions can influence the outcome.

  • Causality: The use of very strong, non-equilibrium conditions can sometimes lead to less selective additions.

  • Troubleshooting:

    • Ensure you are using a base like sodium ethoxide, which establishes an equilibrium concentration of the enolate.

    • Maintain moderate reaction temperatures. Excessively high temperatures can sometimes reduce selectivity.

Q3: My reaction mixture has turned dark, and I'm getting a complex mixture of products upon workup. What could be the cause?

A3: A dark coloration and product mixture often point to polymerization or degradation of the starting materials or products.

  • Polymerization of the Michael Acceptor: α,β-Unsaturated carbonyl compounds can polymerize under basic conditions. This is especially true if the reaction is run for an extended period at elevated temperatures.

    • Troubleshooting:

      • Add the base to the malonate first to form the enolate, and then slowly add the 4-chlorocinnamate ester to the reaction mixture. This keeps the concentration of the unreacted, base-sensitive acceptor low.

      • Avoid excessive heating.

  • Retro-Michael Reaction: The Michael addition is a reversible reaction.[2] If the product is left under basic conditions for too long, it can revert to the starting materials, which can then undergo other side reactions.

Section 2: Hydrolysis and Decarboxylation

Following the Michael addition, the resulting diester is hydrolyzed to the corresponding dicarboxylic acid, and one of the carboxyl groups is removed via decarboxylation. This is typically achieved by heating in an acidic or basic aqueous solution.

Q4: The hydrolysis of the diester intermediate is incomplete. How can I drive it to completion?

A4: Incomplete hydrolysis is a common issue, often due to the steric hindrance of the bulky ester groups.

  • Causality: Saponification (base-catalyzed hydrolysis) can be slow for sterically hindered esters.

  • Troubleshooting:

    • Increase Reaction Time and/or Temperature: Refluxing for a longer period is often necessary. A typical procedure involves heating at 85-90 °C for several hours.[6][7]

    • Use a Co-solvent: If the diester has low solubility in the aqueous base, adding a co-solvent like ethanol can improve miscibility and accelerate the reaction.

    • Switch to Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric or sulfuric acid is an alternative that can be very effective.

Q5: During the final decarboxylation step, I am getting a low yield of the desired 3-(4-chlorophenyl)glutaric acid. What are potential side reactions?

A5: While the decarboxylation of the malonic acid derivative is generally efficient, side reactions can lower the yield.

  • Incomplete Decarboxylation: The primary reason for low yield is often incomplete decarboxylation.

    • Troubleshooting: Ensure sufficient heating and/or acidic conditions to promote the loss of CO2. The stability of the intermediate carbanion (or the formation of a cyclic transition state in the case of the free acid) is key.

  • Formation of an Anhydride: If the workup conditions are not carefully controlled, or if the product is heated excessively after formation, intramolecular dehydration can occur to form 3-(4-chlorophenyl)glutaric anhydride.[1][8]

    • Troubleshooting: After acidification to precipitate the product, avoid excessive heating of the solid. Dry the product under vacuum at a moderate temperature (e.g., 55-60 °C).[6][7]

  • Other Degradation Pathways: At very high temperatures and harsh pH, other unforeseen degradation pathways can become accessible.

Q6: My final product is difficult to purify and appears to contain impurities even after recrystallization. What are these impurities and how can I remove them?

A6: Common impurities can include unreacted starting materials, intermediates from incomplete reactions, or side products.

  • Potential Impurities:

    • Unreacted 4-chlorocinnamic acid.

    • The intermediate malonic acid derivative (if decarboxylation is incomplete).

    • 3-(4-chlorophenyl)glutaric anhydride.

  • Purification Protocol:

    • Acid-Base Extraction: An effective initial purification is to dissolve the crude product in a weak base (like sodium bicarbonate solution), wash with an organic solvent (like dichloromethane or ether) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified dicarboxylic acid.[6][7]

    • Recrystallization: Recrystallization is a powerful technique for final purification. A common and effective solvent for this is methyl isobutyl ketone.[6] Other solvents to consider are benzene or mixtures of ethyl acetate and hexane.[9][10]

Experimental Protocols & Data

Protocol 1: Synthesis of Crude 3-(4-Chlorophenyl)glutaric Acid

This protocol is a generalized procedure based on common synthetic methods.

  • Michael Addition: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate (1.1 equivalents) in absolute ethanol. To this solution, add sodium ethoxide (1.0 equivalent) portion-wise while stirring. Slowly add ethyl 4-chlorocinnamate (1.0 equivalent) dissolved in ethanol to the reaction mixture. Stir the reaction at room temperature for 6 hours or until TLC indicates the consumption of the starting material.[6]

  • Hydrolysis: To the reaction mixture, add a solution of potassium hydroxide (e.g., 30 N aqueous solution) and heat the mixture to reflux (85-90 °C) for 2-4 hours, monitoring the reaction by TLC.[6][7]

  • Workup and Isolation: After cooling to room temperature, dilute the mixture with water and wash with an organic solvent (e.g., dichloromethane) to remove any neutral impurities.[6] Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify the solution to pH 1-2 with concentrated hydrochloric acid to precipitate the crude product.[6][7]

  • Drying: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum at 55-60 °C.[6][7]

Protocol 2: Purification by Recrystallization
  • Place the crude 3-(4-chlorophenyl)glutaric acid in a flask.

  • Add methyl isobutyl ketone and heat the mixture to approximately 60 °C until the solid dissolves completely.[6]

  • Allow the solution to cool slowly to room temperature, and then cool further to 10 °C for 2 hours to maximize crystal formation.[6]

  • Filter the purified white crystals and dry them under vacuum.

Property Value Reference
Molecular Formula C11H11ClO4[6][11]
Molecular Weight 242.66 g/mol [6][11][12]
Melting Point 166.5-167.3 °C (for a related intermediate)[6][7]
Appearance White solid[6][13]
Solubility Soluble in dimethyl sulfoxide; slightly soluble in methanol.[7][14]

Visualizing the Reaction and Troubleshooting

Diagram 1: Synthetic Pathway and Key Side Reactions

This diagram illustrates the main synthetic route from 4-chlorocinnamate to the final product, highlighting where common side reactions occur.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation Start Ethyl 4-chlorocinnamate + Diethyl Malonate Base NaOEt, EtOH Start->Base Side2 Polymerization Start->Side2 Base-catalyzed Intermediate1 Michael Adduct (Triester) Base->Intermediate1 1,4-Addition (Desired) Side1 1,2-Addition Product Base->Side1 1,2-Addition (Side Reaction) Heat H3O+ or OH- then H3O+, Δ Intermediate1->Heat Hydrolysis Side3 Incomplete Hydrolysis (Diester remains) Intermediate1->Side3 Intermediate2 Substituted Malonic Acid (Triacid) FinalProduct 3-(4-chlorophenyl)glutaric acid Intermediate2->FinalProduct Decarboxylation Side4 Incomplete Decarboxylation (Triacid remains) Intermediate2->Side4 Heat->Intermediate2 Side5 Anhydride Formation FinalProduct->Side5 Excess Heat

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low product yield.

G cluster_diagnosis cluster_solution Start Low Yield of Final Product CheckStep1 Analyze Crude by LCMS/NMR to identify major species Start->CheckStep1 StartSM Starting Material Present? CheckStep1->StartSM Yes Intermediate Michael Adduct or Triacid Present? CheckStep1->Intermediate No Sol_SM Michael Addition Issue: - Check base quality/strength - Increase reaction time/temp StartSM->Sol_SM Unknown Unknown Side Products? Intermediate->Unknown No Sol_Intermediate Hydrolysis/Decarboxylation Issue: - Increase reflux time/temp - Ensure proper acidification Intermediate->Sol_Intermediate Sol_Unknown Side Reaction Issue: - Lower reaction temps - Check for polymerization - Optimize workup/purification Unknown->Sol_Unknown

Caption: Troubleshooting flowchart for low product yield.

References

  • How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? (2024, January 4). FAQ. Retrieved January 22, 2026, from [Link]

  • Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. (2015, June 19). SciSpace. Retrieved January 22, 2026, from [Link]

  • glutaric acid. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • 3-(4-chlorophenyl) Glutaric Acid. (n.d.). Synthetic Molecules Pvt. Ltd. Retrieved January 22, 2026, from [Link]

  • Michael addition of ethyl ester of cinnamic acid to diethyl malonate. (2022, June). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Glutaric acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • CARBONYL COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 22, 2026, from [Link]

  • Step-by-step mechanism of the Michael addition between diethyl malonate a.. (2025, June 9). Filo. Retrieved January 22, 2026, from [Link]

  • α-PHENYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 22, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025, March 17). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. The protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is a substituted glutaramic acid derivative. Its purification can be challenging due to the presence of both an acidic carboxylic acid group and a relatively non-polar chlorophenyl group. This guide will address common issues encountered during its purification and provide robust methodologies to obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid?

A1: Common impurities can include unreacted starting materials such as glutaric anhydride and 4-chloroaniline, side-products from the synthesis, and residual solvents. Inadequate reaction conditions can also lead to the formation of polymeric materials or other related substances. It is crucial to characterize your crude product by techniques like NMR, LC-MS, and HPLC to identify the impurity profile before selecting a purification strategy.[1][2][3]

Q2: What is the expected appearance and melting point of pure 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid?

A2: Pure 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is expected to be a solid.[4] The melting point is a key indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.

Q3: How does the pH of the aqueous solution affect the solubility of this compound?

A3: The solubility of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is highly pH-dependent. The carboxylic acid group (with an estimated pKa around 4-5) will be deprotonated at basic pH, forming a more water-soluble carboxylate salt. Conversely, at acidic pH (below its pKa), the carboxylic acid will be protonated and less soluble in water. This property is fundamental to purification by acid-base extraction.

Q4: Can I use normal-phase chromatography for purification?

A4: While possible, reversed-phase chromatography is generally more suitable for this compound due to the presence of the non-polar chlorophenyl group. If normal-phase chromatography is attempted, highly polar mobile phases would be required to elute the compound from the silica gel, which can sometimes lead to peak tailing and poor separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out The compound is insoluble in the hot solvent, or the solution is supersaturated.- Add more solvent to the hot mixture. - Try a different solvent or a solvent mixture. - Ensure the solution is fully dissolved before cooling.
No crystal formation The compound is too soluble in the chosen solvent, even at low temperatures.- Try a solvent in which the compound has lower solubility. - Use a mixed-solvent system, adding an anti-solvent dropwise to the solution of the compound in a "good" solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Poor recovery The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Concentrate the mother liquor and attempt a second recrystallization.
Colored impurities in crystals The impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of impurities The mobile phase polarity is not optimized.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. - Use a shallower gradient during elution.
Compound streaking on the column The compound is interacting too strongly with the stationary phase or is overloaded.- Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group. - Reduce the amount of crude material loaded onto the column.
Compound is insoluble in the mobile phase The chosen mobile phase is too non-polar.- Increase the polarity of the mobile phase. - Dissolve the crude material in a minimal amount of a stronger solvent (e.g., DMSO) before loading it onto the column (dry loading is preferred).

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Ideal solvents will dissolve the compound when hot but not at room temperature.

  • Based on the structure, suitable solvents to screen include ethanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.

2. Step-by-Step Procedure (Single Solvent):

  • Dissolve the crude 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFilter Hot Gravity Filtration (optional, if colored) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool if not colored HotFilter->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry End Pure Product Dry->End

Caption: Recrystallization Workflow

Protocol 2: Flash Column Chromatography

This technique is suitable for separating the target compound from impurities with different polarities.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic acid (0.1-1%) can be added to the mobile phase to improve peak shape by suppressing the deprotonation of the carboxylic acid.

  • Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of ~0.3.

2. Step-by-Step Procedure:

  • Pack a glass column with silica gel slurry in the initial mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Carefully load the sample onto the top of the column.

  • Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is used.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow Start Crude Product LoadSample Load Sample (Wet or Dry) Start->LoadSample PrepareColumn Pack Silica Gel Column PrepareColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze Analyze Fractions (TLC) CollectFractions->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End AcidBase_Extraction_Workflow cluster_0 Extraction cluster_1 Precipitation Start Crude Product in Organic Solvent Extract Extract with Aqueous Base Start->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Product Salt) Separate->Aqueous Organic Organic Layer (Impurities) Separate->Organic Acidify Acidify Aqueous Layer with HCl Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Solid Filter->Dry End Pure Product Dry->End

Sources

Technical Support Center: Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, also known as N-(4-chlorophenyl)glutaramic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and validated insights to enhance your experimental success.

The reaction of glutaric anhydride with 4-chloroaniline is a classic example of nucleophilic acyl substitution to form a mono-amide carboxylic acid.[1][2] While straightforward in principle, its efficiency can be compromised by several factors ranging from reagent quality to subtle variations in reaction conditions and work-up procedures. This guide provides a structured, question-and-answer approach to diagnose and resolve these common issues.

Troubleshooting Guide: Diagnosing and Solving Poor Yield

This section directly addresses the most frequent and critical problems encountered during the synthesis.

Q1: My overall yield is consistently low (<70%). What are the most common culprits I should investigate first?

A low yield is a systemic issue that typically points to one of three areas: reagent integrity, competing side reactions, or mechanical loss during product isolation. Before making drastic changes to your protocol, perform a systematic diagnosis.

Initial Diagnostic Workflow:

G start Low Yield Observed reagents Step 1: Verify Reagent Purity - Glutaric Anhydride (hydrolyzed?) - 4-Chloroaniline (oxidized?) - Solvent (wet?) start->reagents Begin Diagnosis conditions Step 2: Analyze Reaction Conditions - Temperature too high/low? - Incorrect stoichiometry? - Inefficient mixing? reagents->conditions Reagents OK workup Step 3: Review Work-up & Purification - Product lost in filtrate? - Incorrect pH for precipitation? - Wrong recrystallization solvent? conditions->workup Conditions OK solution High Yield Achieved workup->solution Protocol Optimized

Caption: Initial diagnostic workflow for low yield.

  • Reagent Purity: This is the most frequent cause. Glutaric anhydride is susceptible to hydrolysis, and 4-chloroaniline can degrade.[3][4] Start here.

  • Side Reactions: Unwanted parallel or consecutive reactions consume starting material or product. The most common are the formation of an imide byproduct or hydrolysis of the anhydride starting material.[4][5]

  • Product Isolation: The desired product has both a carboxylic acid and an amide group, giving it specific solubility properties. Significant product can be lost during aqueous work-up or recrystallization if the conditions (pH, solvent) are not optimized.[6]

Q2: How can I assess the quality of my starting materials, glutaric anhydride and 4-chloroaniline?

Starting with impure reagents is a primary cause of poor yield and reproducibility. Both reagents have specific vulnerabilities you must address.

A. Glutaric Anhydride (CAS: 108-55-4): The main concern is hydrolysis to glutaric acid. Since glutaric acid is a much poorer acylating agent under these conditions, its presence effectively reduces the amount of active reagent.

  • Verification:

    • Melting Point: Pure glutaric anhydride has a sharp melting point of 55-57 °C.[7] A broad melting range or a value below this suggests the presence of glutaric acid (m.p. 95-98 °C).

    • FT-IR Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretches of a cyclic anhydride around 1820 cm⁻¹ and 1775 cm⁻¹. The presence of a broad O-H stretch around 3000 cm⁻¹ and a shift in carbonyl absorption to ~1700 cm⁻¹ indicates significant contamination with the dicarboxylic acid.

  • Corrective Action: If hydrolysis is suspected, you can either purchase a fresh bottle or dry the existing material. A more robust method is to reflux the impure material in acetyl chloride or thionyl chloride followed by distillation or recrystallization to reform the anhydride.

B. 4-Chloroaniline (CAS: 106-47-8): This aromatic amine is susceptible to air and light-induced oxidation, which can lead to discoloration (from pale yellow to brown/red) and the formation of polymeric impurities.[3] These impurities can interfere with the reaction and complicate purification.

  • Verification:

    • Appearance: The reagent should be a pale yellow solid.[8] Darker colors indicate degradation.

    • Melting Point: Pure 4-chloroaniline melts at 72-73 °C.[8] A depressed and broad melting point is a clear sign of impurity.

    • TLC Analysis: A single spot on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate) is a good indicator of purity.

  • Corrective Action: If the material is discolored, it should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by sublimation before use.

Q3: What are the optimal reaction conditions (solvent, temperature, time) for this synthesis?

The reaction between an amine and an anhydride is typically fast and exothermic.[2] The key is to control the reaction to prevent side products. The reduced nucleophilicity of 4-chloroaniline due to the electron-withdrawing chloride group means that extremely low temperatures may slow the reaction unnecessarily, while high temperatures can promote unwanted side reactions.

Many N-acylations of this type can be performed efficiently without a catalyst.[9] The choice of solvent is critical for managing solubility, reaction rate, and temperature.

Table 1: Comparison of Reaction Conditions

ParameterCondition A (Standard)Condition B (Solvent-Free)Condition C (Catalytic)Rationale & Remarks
Solvent Tetrahydrofuran (THF)NoneAcetonitrileTHF is a good choice as it dissolves both reactants and is aprotic.[10] Solvent-free conditions are green and can be very fast.[9] Acetonitrile is another suitable polar aprotic solvent.
Temperature 0 °C to Room Temp.80 °C (gentle heating)Room TemperatureGradual warming allows for control of the initial exotherm. Gentle heating in the solvent-free approach ensures the mixture remains molten for efficient mixing.
Stoichiometry 1.05 eq. Anhydride1.05 eq. Anhydride1.05 eq. AnhydrideA slight excess of the anhydride ensures the complete consumption of the more valuable amine.
Catalyst NoneNone4-DMAP (0.05 eq)While often unnecessary, a nucleophilic catalyst like DMAP can accelerate the reaction if it is found to be sluggish. Use with caution as it can also promote side reactions.
Time 1-3 hours15-30 minutes1-2 hoursMonitor by TLC until the 4-chloroaniline spot disappears. Solvent-free reactions are often significantly faster.
Typical Yield 85-95%90-98%90-95%High yields are achievable under optimized conditions. If yields are lower, suspect issues from Q1 or Q4.

Recommendation: Start with Condition A . It is reliable and easy to control. If you are confident in your reagent quality and seek a more environmentally friendly and faster process, Condition B is an excellent alternative.

Q4: I'm observing a significant amount of an insoluble byproduct. Could it be the diamide or glutarimide? How can I identify and prevent it?

The formation of byproducts is a common reason for significant yield loss. The two most likely candidates are N-(4-chlorophenyl)glutarimide (from cyclization) and N,N'-bis(4-chlorophenyl)glutaramide (the diamide).

G Aniline 4-Chloroaniline Product Desired Product N-(4-chlorophenyl)glutaramic acid Aniline->Product Main Reaction (Room Temp) Diamide Side Product 2 N,N'-bis(4-chlorophenyl)glutaramide Aniline->Diamide Further Acylation (Forcing Conditions) Anhydride Glutaric Anhydride Anhydride->Product Main Reaction (Room Temp) Imide Side Product 1 N-(4-chlorophenyl)glutarimide Product->Imide Cyclization (High Heat, -H₂O) Product->Diamide Further Acylation (Forcing Conditions)

Caption: Desired reaction pathway versus common side reactions.

  • N-(4-chlorophenyl)glutarimide: This imide is formed by the intramolecular cyclization of the desired product, with the loss of a water molecule.

    • Cause: This is highly promoted by heat.[11] If your reaction temperature is too high (e.g., >100 °C) or if you use a dehydrating agent during workup, imide formation becomes very likely.

    • Identification: The imide is much less polar than your acidic product. It will have a higher Rf on TLC. It will also lack the carboxylic acid proton (~10-12 ppm) and the broad O-H stretch in its NMR and IR spectra, respectively.

    • Prevention: Maintain a reaction temperature below 60-80 °C. Avoid unnecessarily harsh dehydrating conditions.

  • N,N'-bis(4-chlorophenyl)glutaramide: This diamide forms if the carboxylic acid of the desired product reacts with a second molecule of 4-chloroaniline.

    • Cause: This reaction is generally slow and requires activation of the carboxylic acid (e.g., with a coupling agent) or very high temperatures. It is less common than imide formation in a simple amine/anhydride reaction but can occur if the reaction is heated for a prolonged period.[12]

    • Identification: The diamide is a neutral, often highly insoluble, high-melting solid. It will lack the carboxylic acid group and will show two distinct amide N-H signals in the proton NMR spectrum.

    • Prevention: Use only a slight excess of the anhydride (not the amine), and avoid high temperatures and unnecessarily long reaction times.

Q5: My product seems to be lost during workup and purification. What is a reliable protocol for isolation and recrystallization?

Mechanical loss during isolation is an often-underestimated source of poor yield. The amphipathic nature of your product (a nonpolar chlorophenyl ring and a polar carboxylic acid) requires a careful approach.

Optimized Work-up and Isolation Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath. If run in a solvent like THF, slowly add a small amount of water to quench any remaining glutaric anhydride.

  • Solvent Removal: Remove the organic solvent under reduced pressure (rotary evaporation).

  • Basification & Extraction: To the resulting residue, add a 1 M sodium hydroxide (NaOH) solution. The product will deprotonate to form the water-soluble sodium carboxylate salt. This allows you to wash away non-acidic impurities.

    • Add ethyl acetate or dichloromethane and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer. The organic layer will contain any unreacted 4-chloroaniline and neutral byproducts (like the imide or diamide).

    • Wash the aqueous layer one more time with the organic solvent to ensure purity.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH is ~2.[13] The desired product, being a carboxylic acid, will precipitate out as a white or off-white solid. Adding the acid slowly and with cooling promotes the formation of larger, more easily filterable crystals.

  • Collection and Drying: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts. Dry the product thoroughly under vacuum. The melting point should be in the range of 168-170 °C.[14]

Recrystallization: If the product's purity is insufficient (e.g., off-color or broad melting point), recrystallization is necessary.

  • Solvent Selection: An ethanol/water mixture is an excellent choice. Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the reaction mechanism? The mechanism is a two-step nucleophilic acyl substitution. The nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the glutaric anhydride. This forms a tetrahedral intermediate, which then collapses, breaking the C-O bond of the anhydride ring to yield the final amide-acid product.

  • Q2: Is a catalyst necessary for this reaction? No, a catalyst is generally not required. The reaction between an amine and an anhydride is typically efficient on its own.[9] However, if the reaction is sluggish due to highly pure (and thus less reactive) reagents or low temperatures, a catalytic amount (1-5 mol%) of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used.

  • Q3: Can I use glutaric acid instead of glutaric anhydride? No, not directly. The direct amidation of a carboxylic acid with an amine to form an amide requires very high temperatures (often >180 °C) to drive off water, conditions which would certainly lead to byproduct formation.[15] To use glutaric acid, you would first need to "activate" it, for example, by converting it to an acyl chloride (using SOCl₂ or (COCl)₂), or by using peptide coupling reagents (like DCC, EDC), which adds steps and cost to the synthesis. Using the anhydride is far more direct and efficient.

  • Q4: What are the typical analytical techniques to monitor the reaction and characterize the product?

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. You should see the spot for 4-chloroaniline (higher Rf) disappear and a new, more polar spot for the product (lower Rf, often streaks due to the acid) appear.

    • Product Characterization:

      • ¹H NMR: Expect to see aromatic protons for the chlorophenyl group (two doublets, ~7.3-7.6 ppm), an amide N-H proton (a singlet, ~10 ppm), and three methylene (CH₂) groups from the glutarate backbone (~1.9-2.4 ppm). A very broad singlet far downfield (>12 ppm) for the carboxylic acid proton will also be present.

      • Melting Point: A sharp melting point around 168-170 °C indicates high purity.[14]

      • FT-IR: Look for a broad O-H stretch (2500-3300 cm⁻¹), a carboxylic acid C=O stretch (~1700 cm⁻¹), and an amide C=O stretch (Amide I band, ~1650 cm⁻¹).

Appendix A: Optimized Experimental Protocol

This protocol is based on the principles discussed above and is designed for high-yield, reliable synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of amine).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add solid glutaric anhydride (1.05 eq) portion-wise over 10 minutes, allowing the internal temperature to remain below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours, monitoring the consumption of 4-chloroaniline by TLC.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dissolve the residue in 1 M NaOH (aq) and transfer to a separatory funnel.

    • Wash the aqueous solution twice with ethyl acetate to remove any non-acidic impurities.

    • Cool the separated aqueous layer to 0 °C and acidify to pH 2 by the slow, dropwise addition of 2 M HCl (aq) with vigorous stirring.

  • Isolation:

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the filter cake with a small volume of cold deionized water.

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

References

  • Bocchi, V., et al. (1978). A new general synthesis of 5-aryl- and 5-heteroaryl-2-furoic acids. Synthesis, 1978(06), 447-448.
  • European Patent Office. (2012). EP2518051A1 - Process for producing optically active 3-substituted glutaric acid monoamide.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. [Link]

  • International Programme on Chemical Safety. (2003). 4-Chloroaniline (CICADS 48). INCHEM. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides. [Link]

  • Google Patents. (2011). WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide.
  • National Institutes of Health. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9234-9245. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(4-Chlorophenyl)Glutaramic Acid. [Link]

  • Organic Syntheses. (n.d.). Glutarimide. [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN Journal of Chemistry, 7(1), 40-46. (Link not available, general principle cited).
  • ResearchGate. (n.d.). Optimization of conditions between 4-chloro-anisole and morpholine. [Link]

  • ResearchGate. (2015). Preparation of Phenyl Glutarimide. [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. [Link]

  • PubChem. (n.d.). Glutaric anhydride. [Link]

Sources

Technical Support Center: Stability Testing of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stability testing of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the stability assessment of this compound in solution. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your data.

Section 1: Understanding the Molecule - A Proactive Approach to Stability

A thorough understanding of the molecular structure is the first step in designing a robust stability study. The structure of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid contains two key functional groups that are prime candidates for degradation: an amide linkage and a chlorinated aromatic ring .

Q: What are the most likely degradation pathways for this molecule?

A: Based on its structure, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage, especially under acidic or basic conditions. This reaction, catalyzed by hydronium or hydroxide ions, would break the molecule into 4-chloroaniline and glutaric acid.[1][2] Amide hydrolysis can be slow at neutral pH but is often accelerated by heat.[1][3] The mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][4]

  • Oxidation: The aromatic amine portion of the molecule can be susceptible to oxidation.[5][6] Oxidizing agents or exposure to light in the presence of oxygen can lead to the formation of various colored degradants. The specific products can be complex, but this pathway must be investigated.

Predicted Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid cluster_conditions Stress Conditions Parent 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid AmideBond Parent->AmideBond Amide Bond Cleavage Deg1 Glutaric Acid AmideBond->Deg1 Deg2 4-Chloroaniline AmideBond->Deg2 Acid Acid (H+) / Heat Acid->AmideBond Base Base (OH-) / Heat Base->AmideBond

Caption: Predicted hydrolytic cleavage of the amide bond.

Section 2: The Analytical Backbone - Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[7][8]

Q: How do I develop a stability-indicating HPLC method for this compound?

A: A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach.

Step-by-Step Protocol:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This provides good hydrophobic retention for the aromatic ring.

  • Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and perform a UV scan to determine the wavelength of maximum absorbance (λmax). This will provide the best sensitivity.

  • Mobile Phase Optimization:

    • Begin with an isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v). The carboxylic acid and amide functionalities mean the compound's retention will be sensitive to pH.

    • Add a modifier to control the pH and improve peak shape. A common starting point is 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic phases. This will suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks.

    • Adjust the ratio of acetonitrile to water to achieve a suitable retention time (typically 3-10 minutes).

  • Method Validation (ICH Q2(R1) Principles): Once you have good peak shape and retention, the method must be validated. This involves assessing:

    • Specificity: Forcing degradation of the sample (see Section 3) is crucial. You must demonstrate that the peaks for the degradation products are well-resolved from the main compound peak.

    • Linearity, Range, Accuracy, and Precision: These parameters ensure the method is reliable for quantification.[9]

Troubleshooting Common HPLC Issues
  • Q: My peak is tailing significantly. What's the cause?

    • A: This is often due to secondary interactions between the analyte and the silica backbone of the column, especially with the amine group. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA, pH ~2-3) to keep the amine protonated and the carboxylic acid non-ionized. If tailing persists, consider a column with end-capping or a different stationary phase.

  • Q: I'm not seeing good separation between my parent peak and a degradant. What should I do?

    • A: Adjust the mobile phase composition. Try decreasing the percentage of the organic solvent (acetonitrile) to increase retention and potentially improve resolution. Alternatively, switching to a gradient elution (e.g., starting with a lower organic percentage and increasing it over time) can often resolve closely eluting peaks.

Section 3: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are a core component of demonstrating the specificity of your analytical method.

Q: What conditions should I use for forced degradation studies?

A: The goal is to achieve 5-20% degradation of the drug substance. If you see complete degradation or no degradation, the conditions should be adjusted. The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[12][13]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hours.[10]Amide Bond Cleavage
Base Hydrolysis 0.1 M NaOH at 60-80°C for several hours.[10]Amide Bond Cleavage
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[8]Aromatic Amine Oxidation
Photostability Expose solution to ≥ 1.2 million lux hours (visible) & ≥ 200 W h/m² (UVA).[14][15]Photolytic Cleavage/Oxidation
Thermal Heat solution at 60-80°C (in parallel with a control protected from light).Thermally-induced Hydrolysis
Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Exposure) cluster_analysis Analysis Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Prep->Base Oxid Oxidation (e.g., 3% H2O2, RT) Prep->Oxid Photo Photostability (ICH Q1B Light Box) Prep->Photo Thermal Thermal (80°C, Dark Control) Prep->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxid->Analyze Photo->Analyze Thermal->Analyze Neutralize->Analyze Identify Characterize Degradants (e.g., LC-MS) Analyze->Identify

Caption: Workflow for conducting parallel forced degradation studies.

Q: How do I perform photostability testing correctly?

A: Photostability testing must be conducted according to ICH Q1B guidelines.[12][14][16][17]

Protocol Outline:

  • Sample Preparation: Prepare your solution and place it in chemically inert, transparent containers (e.g., quartz vials).

  • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil. This control will be exposed to the same temperature conditions but protected from light, allowing you to distinguish between thermal degradation and photolytic degradation.

  • Exposure: Place both the test sample and the dark control in a calibrated photostability chamber.

  • Conditions: The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15]

  • Analysis: After exposure, analyze both the exposed sample and the dark control using your stability-indicating method. A significant increase in degradation in the exposed sample compared to the dark control indicates photosensitivity.

Section 4: Formal Stability Studies (Long-Term & Accelerated)

Once forced degradation is complete, formal stability studies are required to determine the shelf-life of the product. These studies are governed by ICH Q1A(R2).[12][18][19]

Q: What are the standard storage conditions for formal stability studies?

A: The conditions depend on the climatic zone for which the product is intended. The most common conditions are summarized below.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
(RH = Relative Humidity)
Q: I've observed an unexpected loss of potency in my 6-month accelerated stability sample. How should I troubleshoot this?

A: An unexpected out-of-specification (OOS) result requires a systematic investigation. The following decision tree can guide your process.

G cluster_lab_investigation Phase 1: Laboratory Investigation cluster_full_investigation Phase 2: Full-Scale Investigation Start OOS Result: Unexpected Potency Drop at 6 Months CheckAnalytics Review Analytical Procedure: - Correct integration? - System suitability passed? - Standard prep correct? Start->CheckAnalytics Reanalyze Re-analyze original solution (if available) CheckAnalytics->Reanalyze NewPrep Prepare new sample from retained stability sample Reanalyze->NewPrep CheckError Obvious Lab Error Found? NewPrep->CheckError ReviewForcedDeg Review Forced Degradation Data: - Is the degradant profile consistent? CheckError->ReviewForcedDeg No Invalidate Invalidate Initial OOS. Document Error. CheckError->Invalidate Yes CheckChamber Verify Stability Chamber Conditions: - Temperature/humidity logs correct? ReviewForcedDeg->CheckChamber CheckPackaging Examine Container/Closure: - Any signs of leakage or interaction? CheckChamber->CheckPackaging Conclude Conclusion: True Instability vs. Artefact CheckPackaging->Conclude

Sources

Technical Support Center: Stability and Storage of 3-(4-chlorophenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-chlorophenyl)glutaramic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Baclofen, maintaining its purity is paramount for reproducible experimental outcomes.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-(4-chlorophenyl)glutaramic acid?

For optimal stability, solid 3-(4-chlorophenyl)glutaramic acid should be stored in a cool, dry place.[3] Specifically, it should be kept in a tightly sealed container at room temperature.[4] To prevent hydrolysis, storage in a desiccator or an environment with controlled low humidity is highly recommended.

Q2: What are the visible signs of degradation?

Visual signs of degradation can include a change in color from its typical white powder appearance, clumping or stickiness (indicating moisture absorption), or a noticeable change in odor.[3] Any deviation from the initial appearance of the solid should prompt a purity check.

Q3: How long can I store the compound?

The shelf-life of 3-(4-chlorophenyl)glutaramic acid is dependent on the storage conditions. When stored properly in a cool, dry, and dark environment, the solid compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if it has been exposed to suboptimal conditions.

Q4: What type of container is best for storing this compound?

Use a well-sealed container made of a non-reactive material such as amber glass or a high-density polyethylene (HDPE) bottle.[5] The tight seal is crucial to protect the compound from atmospheric moisture, and an amber container will protect it from light, which can be a factor in the degradation of chlorinated aromatic compounds.

Q5: Can I store 3-(4-chlorophenyl)glutaramic acid in solution?

Storing 3-(4-chlorophenyl)glutaramic acid in solution is generally not recommended for long periods due to the increased risk of hydrolysis of the amic acid functionality. If you must store it in solution for a short duration, use an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO) and store it at -20°C or below.[6] Avoid protic solvents, especially water and methanol, as they can participate in the hydrolysis reaction.[6] Always prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue 1: A new, more polar spot appears on my Thin Layer Chromatography (TLC) plate after storage.
  • Problem: You observe a new spot on the TLC plate of your stored 3-(4-chlorophenyl)glutaramic acid, which was not present in the freshly prepared sample. The new spot has a lower Rf value, indicating it is more polar.

  • Potential Cause: This is a classic sign of hydrolysis. The amic acid bond in 3-(4-chlorophenyl)glutaramic acid can break down in the presence of moisture to form 3-(4-chlorophenyl)glutaric acid and ammonia. The resulting dicarboxylic acid is more polar than the parent amic acid, hence the lower Rf value.

  • Recommended Actions:

    • Confirm Hydrolysis: Run a TLC with your sample, a fresh standard of 3-(4-chlorophenyl)glutaramic acid, and if available, a standard of 3-(4-chlorophenyl)glutaric acid. The new spot in your sample should co-elute with the 3-(4-chlorophenyl)glutaric acid standard.

    • Purity Assessment: Quantify the level of degradation using a more precise technique like High-Performance Liquid Chromatography (HPLC).

    • Purification: If the level of impurity is unacceptable for your application, the material may need to be re-purified.

    • Prevent Recurrence: Review your storage procedure. Ensure the container is tightly sealed and stored in a desiccator to minimize exposure to humidity.

Issue 2: The compound has become clumpy and difficult to handle.
  • Problem: The free-flowing white powder has become a clumpy or sticky solid.

  • Potential Cause: This is likely due to the hygroscopic nature of the compound. Amic acids can absorb moisture from the atmosphere, leading to changes in their physical state. This absorbed water can then accelerate hydrolysis.

  • Recommended Actions:

    • Dry the Material: If the degradation is minimal, you may be able to dry the compound under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide. Caution: Do not heat the compound excessively, as this can also promote degradation.

    • Verify Purity: After drying, perform a purity analysis (e.g., HPLC, NMR) to ensure the compound is still suitable for use.

    • Improve Storage: Transfer the dried material to a new, dry container with a tight-fitting lid and store it in a desiccator. For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Issue 3: I'm seeing inconsistent results in my biological or chemical assays.
  • Problem: Experiments using a previously reliable batch of 3-(4-chlorophenyl)glutaramic acid are now yielding inconsistent or unexpected results.

  • Potential Cause: The concentration of the active parent compound has likely decreased due to degradation. The presence of degradation products could also interfere with your assay.

  • Recommended Actions:

    • Immediate Purity Check: Before any further use, determine the purity of your current stock of the compound using a validated analytical method like HPLC or LC-MS.

    • Use a Fresh Standard: If possible, compare the performance of your stored compound with a newly purchased or freshly synthesized batch.

    • Re-evaluate Storage: Discard the degraded batch and review your storage and handling procedures to prevent future occurrences. Implement a policy of periodic purity checks for all critical reagents.

In-depth Technical Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for any damage to the seal. If the seal is compromised, the stability of the compound may be affected.

  • Working Environment: Handle the solid compound in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.

  • Dispensing: Use clean, dry spatulas and weighing boats. Promptly and securely reseal the container after dispensing the desired amount.

  • Storage: Store the container in a dedicated corrosives or acid cabinet, preferably one made of wood or plastic to avoid corrosion from any potential acid fumes.[7][8] The cabinet should be in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible chemicals like bases and oxidizing agents.[9]

  • Desiccation: For long-term storage, place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

Protocol 2: Stability Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are essential for accurate quantification.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Rationale: The C18 column provides good retention for the moderately polar compound. The gradient elution allows for the separation of the parent compound from its more polar degradation product, 3-(4-chlorophenyl)glutaric acid. TFA is used as an ion-pairing agent to improve peak shape.

Protocol 3: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[10][11][12] A target degradation of 5-20% is generally aimed for.[13][14]

  • Acid Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 8-24 hours.

  • Oxidative Degradation: Dissolve the compound (1 mg/mL) in a 3% solution of hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

After each stress condition, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by HPLC to identify and quantify the degradation products.

Understanding the Degradation Pathway

The primary degradation pathway for 3-(4-chlorophenyl)glutaramic acid is hydrolysis of the amide bond.[15][16] This reaction is catalyzed by both acid and base and results in the formation of 3-(4-chlorophenyl)glutaric acid and ammonia.[15][17][18]

Hydrolysis of the Amide Bond

In the presence of water, the amide linkage is susceptible to nucleophilic attack. This process is accelerated by acidic or basic conditions. The resulting cleavage of the carbon-nitrogen bond yields the corresponding carboxylic acid and amine (in this case, ammonia).

G cluster_0 Degradation Pathway parent 3-(4-chlorophenyl)glutaramic acid degradant 3-(4-chlorophenyl)glutaric acid + NH3 parent->degradant Hydrolysis stressor H2O (Moisture) (Catalyzed by Acid/Base) stressor->parent

Caption: Primary hydrolytic degradation pathway of 3-(4-chlorophenyl)glutaramic acid.

Data Summary

ParameterRecommended ConditionRationale
Temperature Room Temperature[4]Avoids acceleration of degradation that can occur at elevated temperatures.
Humidity Low / DesiccatedMinimizes the primary degradation pathway of hydrolysis.
Light Protected from Light (Amber Vial)Prevents potential photodegradation of the chlorinated aromatic ring.
Atmosphere Tightly Sealed; Inert Gas (Optional)Prevents exposure to atmospheric moisture and oxygen.
Storage Form SolidSignificantly more stable than solutions.
pH (in solution) Avoid strongly acidic or basic conditionsBoth extremes catalyze the hydrolysis of the amide bond.

References

  • Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-(4-Chlorophenyl)Glutaramic Acid. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • YouTube. mechanism of amide hydrolysis. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Vivari. What is Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Flinn Scientific. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News. [Link]

  • Pratap Organics. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • PubMed. Bacterial Degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric Acids. [Link]

  • LZZDCHEMICAL. What is the proper packing method for Sulfamic Acid?. [Link]

  • Safety Storage Systems. Safe Working Practices: Storing Acids. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. [Link]

  • MDPI. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Food Science and Preservation. An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. [Link]

  • PubMed Central. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. [Link]

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Technical Support Center: Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. This molecule, formed by the acylation of 4-chloroaniline with glutaric anhydride, is a valuable building block in pharmaceutical and materials science research. Scaling this synthesis from benchtop to pilot scale often introduces challenges that require a nuanced understanding of the underlying reaction kinetics, thermodynamics, and purification principles.

This document is structured to serve as a practical resource, moving beyond a simple recitation of steps to provide a deeper, cause-and-effect understanding of the protocol. We will address common experimental hurdles with validated solutions and answer frequently asked questions to empower you to optimize your synthesis for yield, purity, and scalability.

Part 1: Core Synthesis Protocol & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution, where the nucleophilic amine (4-chloroaniline) attacks one of the electrophilic carbonyl carbons of glutaric anhydride.[1][2] This reaction is generally robust but sensitive to reactant purity, solvent choice, and temperature control.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Reagent & Solvent Data

Proper stoichiometry and solvent selection are critical for success. The following table summarizes key properties of the materials involved.

CompoundMolar Mass ( g/mol )CAS No.Key HazardsRole
Glutaric Anhydride114.10108-55-4Corrosive, Irritant[3]Electrophile
4-Chloroaniline127.57106-47-8Toxic, Carcinogen[4]Nucleophile
Tetrahydrofuran (THF)72.11109-99-9Flammable, IrritantSolvent
Dichloromethane (DCM)84.9375-09-2Irritant, Suspected CarcinogenSolvent
Step-by-Step Baseline Protocol

This protocol provides a starting point for a lab-scale synthesis.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add glutaric anhydride (5.7 g, 50 mmol, 1.0 equiv).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the anhydride is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve 4-chloroaniline (6.38 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred glutaric anhydride solution over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Ethyl Acetate:Hexane eluent system).

  • Work-up:

    • Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add the concentrated reaction mixture to 300 mL of cold 1 M hydrochloric acid (HCl). A white precipitate should form.

    • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL) and then with cold hexane (2 x 30 mL) to remove non-polar impurities.

    • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate, to yield pure 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Reaction Mechanism Visualization

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amine attacks the carbonyl, forming a tetrahedral intermediate, which then collapses to form the amide and a carboxylate. A final proton transfer yields the product.

Mechanism start 1. Reactants (4-Chloroaniline & Glutaric Anhydride) step1 2. Nucleophilic Attack Amine lone pair attacks carbonyl carbon start->step1 intermediate 3. Tetrahedral Intermediate Formation of a zwitterionic intermediate step1->intermediate step2 4. Ring Opening Carbonyl reforms, breaking the C-O bond of the anhydride ring intermediate->step2 product_ion 5. Carboxylate & Amide Intermediate species formed step2->product_ion step3 6. Proton Transfer Intra- or intermolecular proton transfer product_ion->step3 end_product 7. Final Product 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid step3->end_product

Caption: Mechanism of nucleophilic acyl substitution.

Part 2: Troubleshooting Guide

Even well-established procedures can encounter issues. This section addresses common problems in a Q&A format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

A1: Low yield is a multifaceted problem. Systematically investigating the following points is the most effective approach.

  • Probable Cause 1: Incomplete Reaction.

    • Diagnosis: Check your TLC plate. Do you see a significant amount of the limiting reagent (usually the more expensive 4-chloroaniline) remaining even after the recommended reaction time?

    • Explanation: The acylation of anilines by anhydrides, while generally efficient, can be slow if the aniline is electron-deficient, as is the case with 4-chloroaniline due to the electron-withdrawing nature of chlorine.[] The reaction may not have reached completion.

    • Solution:

      • Increase Reaction Time: Extend the reaction time to 8, 12, or even 24 hours, monitoring by TLC every few hours.

      • Increase Temperature: Gently heat the reaction to 40-50°C. Be cautious, as higher temperatures can sometimes promote side reactions.

      • Use a Catalyst: For particularly sluggish reactions, adding a catalytic amount (1-5 mol%) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation.[]

  • Probable Cause 2: Hydrolysis of Glutaric Anhydride.

    • Diagnosis: Did you use anhydrous solvents and dry glassware? Was the glutaric anhydride stored properly in a desiccator? The presence of glutaric acid can often be detected by NMR or by a change in the product's melting point.

    • Explanation: Anhydrides are susceptible to hydrolysis.[1] If water is present in the reaction, it will compete with the aniline, converting the anhydride to glutaric acid, which is unreactive under these conditions and consumes your starting material.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Store glutaric anhydride in a desiccator.

  • Probable Cause 3: Product Loss During Work-up/Purification.

    • Diagnosis: Did a significant amount of white solid remain dissolved in the aqueous filtrate after acidification and filtration?

    • Explanation: The product has a carboxylic acid group, which imparts some water solubility, especially if the pH is not sufficiently low.

    • Solution:

      • Ensure Low pH: Check the pH of the aqueous slurry after adding HCl. It should be pH 1-2 to ensure the carboxylic acid is fully protonated and minimally soluble.

      • Extract the Filtrate: If you suspect product loss, extract the acidic aqueous filtrate with a more polar organic solvent like ethyl acetate (3 x 100 mL). Combine these extracts, dry over sodium sulfate, and evaporate the solvent to recover the dissolved product.

      • Optimize Recrystallization: Use a minimal amount of hot solvent for recrystallization to avoid leaving a large fraction of your product in the mother liquor.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Problem Identified: Low Yield check_reaction Check TLC for Starting Material start->check_reaction incomplete_yes Yes (SM Present) check_reaction->incomplete_yes SM > 5% incomplete_no No (SM Consumed) check_reaction->incomplete_no SM < 5% action_incomplete Action: - Increase Time/Temp - Add Catalyst (DMAP) incomplete_yes->action_incomplete check_workup Review Work-up & Purification incomplete_no->check_workup action_workup Action: - Check pH - Extract Filtrate - Optimize Recrystallization check_workup->action_workup

Caption: A logical workflow for diagnosing low yield.

Q2: The isolated product is an oil or a gummy solid that is difficult to purify. What should I do?

A2: This issue typically points to the presence of impurities that are depressing the melting point and interfering with crystallization.

  • Probable Cause 1: Residual Solvent.

    • Diagnosis: The product may have a faint solvent smell. An NMR spectrum will show large characteristic peaks for the solvent (e.g., THF, ethyl acetate).

    • Solution: Ensure the product is dried thoroughly under high vacuum, potentially at a slightly elevated temperature (50-60°C), for an extended period until a constant weight is achieved.

  • Probable Cause 2: Presence of Glutaric Acid.

    • Diagnosis: As mentioned, this can result from anhydride hydrolysis. Glutaric acid is also a dicarboxylic acid and can be difficult to separate from the product.

    • Solution: A thorough wash of the crude precipitate with a large volume of cold water during filtration can help remove the more water-soluble glutaric acid. If this fails, a careful recrystallization is necessary.

  • Probable Cause 3: Incorrect pH during Work-up.

    • Diagnosis: If the pH during precipitation is not acidic enough (e.g., pH 3-5), you may precipitate a mixture of the product and its salt form, which can be oily.

    • Solution: Re-dissolve the gummy material in a suitable solvent (like THF or 1,4-dioxane), transfer to a separatory funnel, add water, and re-acidify to pH 1-2 with HCl. Extract the product with ethyl acetate, dry, and concentrate to obtain a solid that can be recrystallized.

Q3: I see an extra spot on my TLC plate that I can't identify. What could it be?

A3: Besides unreacted starting materials, a few side products are possible.

  • Side Product 1: Diacylation Product.

    • Identification: This would be a higher molecular weight, less polar compound than your desired product. It is generally not a major concern with anhydrides and primary amines under these conditions.[]

    • Formation: A second molecule of glutaric anhydride reacts with the newly formed amide. This is highly unlikely as amides are poor nucleophiles. A more plausible, though still minor, pathway could involve the initial product reacting with another molecule of 4-chloroaniline at the carboxylic acid end, but this would require activation (e.g., high heat or a coupling agent).

    • Mitigation: This is rarely an issue, but ensuring a 1:1 stoichiometry prevents this. It can be removed by standard column chromatography if necessary.

  • Side Product 2: Glutaric Acid.

    • Identification: This spot will be very polar and may streak on the TLC plate.

    • Formation: Hydrolysis of the anhydride starting material.

    • Mitigation: Follow procedures for anhydrous conditions. It can typically be removed by washing the crude solid with water.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why use glutaric anhydride instead of glutaric acid with a coupling agent?

A1: This is a question of efficiency and atom economy. While coupling agents like DCC or EDC can form amides from carboxylic acids, they introduce by-products (like DCU) that must be filtered off and can complicate purification.[6] The reaction with an anhydride is a more direct, one-step process that generates no by-products other than the second half of the anhydride molecule, which in this case is incorporated into the product.[1] It offers a good balance, being more reactive than a carboxylic acid but less hazardous and moisture-sensitive than an acyl chloride.[][6]

Q2: Can I use a different solvent for this reaction?

A2: Yes, several aprotic solvents can be used. The ideal solvent should dissolve both starting materials and be inert to the reaction conditions.

  • Good Alternatives: Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), 1,4-Dioxane.

  • Solvents to Avoid: Protic solvents like alcohols (methanol, ethanol) will react with the anhydride. Water will hydrolyze it. Very non-polar solvents like hexanes may not provide sufficient solubility for the reactants.

Q3: What are the key characterization signals for the final product?

A3: A combination of spectroscopic methods should be used to confirm the structure and purity.

  • ¹H NMR: Expect to see aromatic protons from the 4-chlorophenyl group (two doublets), amide N-H proton (a singlet), and aliphatic protons from the pentanoic acid backbone (a series of multiplets).

  • ¹³C NMR: Look for the two distinct carbonyl carbons (one for the amide, one for the carboxylic acid), aromatic carbons, and aliphatic carbons.

  • FT-IR: Key stretches include a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and two C=O stretches (one for the amide around 1650 cm⁻¹ and one for the acid around 1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₁H₁₂ClNO₃, MW: 241.67 g/mol ) should be observed.

Q4: What are the primary safety concerns when scaling up this reaction?

A4:

  • Reagent Toxicity: 4-Chloroaniline is toxic and a suspected carcinogen; it can be absorbed through the skin.[4] Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Exotherm: While this reaction is not violently exothermic, mixing the reagents on a large scale can generate heat. For multi-hundred gram scales, consider adding the 4-chloroaniline solution via an addition funnel while monitoring the internal temperature of the reactor. An ice bath should be kept on standby to cool the reaction if necessary.

  • Solvent Hazards: The use of large volumes of flammable solvents like THF requires proper grounding of equipment and working in a well-ventilated area away from ignition sources.

References

  • PubChem. (n.d.). 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2017). Need tips for synthesis of an amide. r/chemhelp. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • National Institutes of Health. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Next Peptide. (n.d.). 1141-23-7 | 5-aMino-3-(4-chlorophenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]

  • Chemsrc. (n.d.). b-(4- Chlorophenyl) glutaric anhydride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). Glutaric anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]

  • Britannica. (n.d.). Glutaric anhydride | chemical compound. Retrieved from [Link]

  • NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • ResearchGate. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]

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  • Google Patents. (n.d.). AU2011231546A1 - Preparation of hydrated polymorphs of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one lactic acid salt.

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Validation & Comparative

Validating the Efficacy of 3-(4-chlorophenyl)glutaramic acid In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro efficacy of 3-(4-chlorophenyl)glutaramic acid, a compound of interest for its potential neuromodulatory and anti-inflammatory properties. Given its structural similarity to Baclofen, a known γ-aminobutyric acid (GABA) B receptor agonist, and its use as a reagent in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists, our investigation will focus on these two key areas.[1][2]

We will objectively compare the performance of 3-(4-chlorophenyl)glutaramic acid against established compounds: Baclofen as a GABAB receptor agonist, a representative mGluR5 antagonist, and Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies.

Introduction: The Scientific Rationale

3-(4-chlorophenyl)glutaramic acid's chemical structure suggests a potential interaction with key neurotransmitter systems implicated in a variety of physiological and pathological processes. The GABAergic system, the primary inhibitory network in the central nervous system, and the glutamatergic system, the principal excitatory network, are crucial for maintaining neuronal homeostasis. Imbalances in these systems are linked to neurodegenerative disorders and inflammatory conditions.

Our experimental design is therefore twofold:

  • Neuroprotective Potential: To investigate the compound's ability to protect neuronal cells from excitotoxicity, a common mechanism of cell death in neurodegenerative diseases.

  • Anti-inflammatory Activity: To assess its capacity to modulate key inflammatory pathways, which are often intertwined with neuronal dysfunction.

This comparative approach will provide a clear benchmark for the potential therapeutic utility of 3-(4-chlorophenyl)glutaramic acid.

Experimental Workflows

A multi-tiered approach will be employed to systematically evaluate the compound's efficacy. The workflow begins with fundamental cytotoxicity assessments to establish safe dosing ranges, followed by specific assays targeting neuroprotection and anti-inflammatory pathways.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Efficacy Validation - Neuroprotection cluster_phase3 Phase 3: Efficacy Validation - Anti-inflammatory Cytotoxicity Cytotoxicity Assays (MTT/LDH) Glutamate_Toxicity Glutamate-Induced Excitotoxicity Assay Cytotoxicity->Glutamate_Toxicity COX_LOX COX/LOX Inhibition Assays Cytotoxicity->COX_LOX NMDA_Toxicity NMDA-Induced Excitotoxicity Assay Glutamate_Toxicity->NMDA_Toxicity NO_Scavenging Nitric Oxide Scavenging Assay COX_LOX->NO_Scavenging Cytokine_Release LPS-Induced Cytokine Release Assay NO_Scavenging->Cytokine_Release

Caption: High-level experimental workflow for validating 3-(4-chlorophenyl)glutaramic acid.

Foundational Assay: Cytotoxicity Assessment

Before evaluating efficacy, it is crucial to determine the potential toxicity of 3-(4-chlorophenyl)glutaramic acid. This ensures that any observed neuroprotective or anti-inflammatory effects are not due to cell death.

Principle

Cytotoxicity can be assessed by measuring metabolic activity (MTT assay) or membrane integrity (Lactate Dehydrogenase (LDH) assay).[3][4][5][6][7] A reduction in metabolic activity or an increase in LDH release into the cell culture medium indicates cytotoxicity.

Experimental Protocol
  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells and RAW 264.7 murine macrophages in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(4-chlorophenyl)glutaramic acid (e.g., from 0.1 µM to 100 µM) in the respective cell culture media.

  • Incubation: Replace the old media with the media containing the test compound and incubate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture and incubate for 30 minutes.

    • Measure the absorbance at 490 nm.

Data Analysis and Interpretation

Calculate the percentage of cell viability relative to the vehicle-treated control. The highest concentration that does not significantly reduce cell viability (e.g., >90%) will be used as the maximum concentration for subsequent efficacy assays.

Efficacy Validation: Neuroprotection

Given the compound's relationship to mGluR5 antagonist synthesis, we will investigate its ability to protect against glutamate-induced excitotoxicity.[8]

Signaling Pathway

neuroprotection_pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity (Cell Death) Ca_Influx->Excitotoxicity Test_Compound 3-(4-chlorophenyl)glutaramic acid (Potential Antagonist) Test_Compound->NMDA_R

Caption: Simplified pathway of glutamate-induced excitotoxicity.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
  • Cell Culture: Plate SH-SY5Y cells in 96-well plates and differentiate them into a neuronal phenotype.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 3-(4-chlorophenyl)glutaramic acid, Baclofen, and a known mGluR5 antagonist for 1 hour.

  • Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 5 mM) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously.

Comparative Data
CompoundConcentration (µM)% Neuroprotection (relative to Glutamate control)
3-(4-chlorophenyl)glutaramic acid 1
10
50
Baclofen 1
10
50
mGluR5 Antagonist (e.g., MPEP) 1
10
50

Efficacy Validation: Anti-inflammatory Activity

The anti-inflammatory potential will be assessed through a series of assays targeting key mediators of inflammation.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Principle: COX and LOX are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively, which are pro-inflammatory mediators.[9][10][11][12][13]

Protocol: Commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits can be used. The assays typically measure the production of a fluorescent or colorimetric product.

Nitric Oxide (NO) Scavenging Assay

Principle: Overproduction of nitric oxide is a hallmark of inflammation.[14][15][16][17][18] This assay measures the ability of the compound to scavenge NO radicals generated from sodium nitroprusside.

Protocol:

  • Mix sodium nitroprusside with different concentrations of the test compounds.

  • Incubate at room temperature.

  • Add Griess reagent and measure the absorbance at 546 nm. A decrease in absorbance indicates NO scavenging activity.

LPS-Induced Cytokine Release in Macrophages

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to release pro-inflammatory cytokines such as TNF-α and IL-6.[19][20][21][22][23]

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in 24-well plates.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 3-(4-chlorophenyl)glutaramic acid and Diclofenac for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Cytokine Measurement: Collect the supernatant and measure the levels of TNF-α and IL-6 using ELISA kits.

Comparative Data
Assay3-(4-chlorophenyl)glutaramic acid (IC50, µM)Diclofenac (IC50, µM)
COX-1 Inhibition
COX-2 Inhibition
5-LOX Inhibition
NO Scavenging
TNF-α Release Inhibition
IL-6 Release Inhibition

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the in vitro efficacy of 3-(4-chlorophenyl)glutaramic acid. The data generated from these experiments will provide a robust preliminary assessment of its potential as a neuroprotective and/or anti-inflammatory agent.

Positive results would warrant further investigation into its specific molecular targets and mechanisms of action. For instance, receptor binding assays for GABAB and mGluR5 would be a logical next step to confirm direct interactions. Furthermore, exploring its effects on downstream signaling pathways, such as NF-κB and MAPK, would provide deeper mechanistic insights.[24]

By adhering to the principles of scientific integrity and rigorous comparison, researchers can effectively evaluate the therapeutic potential of novel compounds like 3-(4-chlorophenyl)glutaramic acid and pave the way for future pre-clinical and clinical development.

References

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A Researcher's Guide to Cross-Reactivity Profiling of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, representing a significant cause of late-stage attrition in drug development pipelines.[1][2] This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of the novel small molecule, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. While the primary target of this compound is hypothesized to be a specific metabolic enzyme, a comprehensive understanding of its selectivity profile is crucial for its advancement as a potential therapeutic agent.

This document is structured to provide not just procedural steps but also the underlying scientific rationale for experimental choices. We will explore a multi-pronged approach, combining well-established biochemical assays with modern cellular target engagement techniques to build a robust and trustworthy selectivity profile.

Initial Characterization and Rationale for Cross-Reactivity Panel Selection

The structure of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, a succinyl derivative of 4-chloroaniline, suggests potential interactions with enzymes that possess binding pockets accommodating substituted aromatic amines. For the purpose of this guide, we will hypothesize its primary target to be a member of the dehydrogenase family, given the succinyl moiety's resemblance to endogenous metabolites.

However, the 4-chloroaniline substructure is a common motif in kinase inhibitors, making this protein family a prime candidate for off-target screening.[3][4][5] Therefore, our cross-reactivity panel will focus on a selection of structurally and functionally diverse kinases to provide a stringent test of selectivity.

Table 1: Proposed Cross-Reactivity Screening Panel

Target ClassSpecific EnzymesRationale for Inclusion
Primary Target (Hypothesized) Dehydrogenase XPutative therapeutic target based on structural analogy to endogenous substrates.
Primary Off-Target Panel Kinase A, Kinase B, Kinase CHigh potential for off-target binding due to the presence of the 4-chloroaniline moiety.
Secondary Off-Target Panel Protease Y, Phosphatase ZStructurally and functionally distinct enzymes to assess broad selectivity.

Comparative Methodologies for Selectivity Profiling

A multi-tiered approach to selectivity profiling provides the most comprehensive and reliable data. We will compare three orthogonal methods: a direct enzymatic inhibition assay, a competitive binding assay, and a cellular thermal shift assay (CETSA).

Direct Enzyme Inhibition Assays

This method directly measures the effect of the compound on the catalytic activity of the target enzymes.[6] For kinases, this typically involves monitoring the phosphorylation of a substrate.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compound Serial Dilution of 5-[(4-Chlorophenyl)amino] -5-oxopentanoic acid incubate Incubate Compound with Kinase prep_compound->incubate prep_enzyme Prepare Kinase & Substrate Solutions prep_enzyme->incubate initiate Initiate Reaction with ATP incubate->initiate quench Quench Reaction initiate->quench detect Detect Substrate Phosphorylation quench->detect plot Plot % Inhibition vs. [Compound] detect->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for a typical kinase inhibition assay.

  • Compound Preparation : Prepare a 10-point serial dilution of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid in DMSO, typically starting from 100 µM.

  • Enzyme and Substrate Preparation : Reconstitute recombinant kinases and their respective substrates in the appropriate assay buffer.

  • Reaction Setup : In a 384-well plate, add 5 µL of each compound dilution to wells containing the kinase. Allow for a 15-minute pre-incubation at room temperature.

  • Initiation : Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (radiolabeled or with a fluorescent tag).

  • Incubation : Allow the reaction to proceed for 60 minutes at 30°C.

  • Quenching : Stop the reaction by adding a suitable quenching solution (e.g., EDTA).

  • Detection : Measure the amount of phosphorylated substrate using an appropriate method (e.g., filter binding for radiolabeled ATP or fluorescence polarization).

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: IC50 Values from Enzyme Inhibition Assays

TargetIC50 (µM)Selectivity Ratio (vs. Dehydrogenase X)
Dehydrogenase X0.51
Kinase A1530
Kinase B> 100> 200
Kinase C2550
Protease Y> 100> 200
Phosphatase Z> 100> 200
Competitive Binding Assays

Competitive binding assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the target protein's binding site.[7][8][9] This provides a direct measure of binding affinity (Ki) and can be performed for enzymes where a robust activity assay is not available.

G cluster_prep Preparation cluster_binding Binding cluster_detection Detection cluster_analysis Analysis prep_compound Serial Dilution of Test Compound incubate Incubate Target, Labeled Ligand, & Test Compound prep_compound->incubate prep_target Prepare Target Protein & Labeled Ligand prep_target->incubate measure Measure Bound Labeled Ligand Signal incubate->measure plot Plot Signal vs. [Test Compound] measure->plot calculate Calculate Ki plot->calculate G cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection cluster_analysis Analysis treat Treat Intact Cells with Compound heat Heat Cell Suspensions to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble Fraction from Precipitated Protein lyse->separate detect Detect Soluble Target Protein (e.g., Western Blot) separate->detect plot Plot Soluble Protein vs. Temperature detect->plot determine Determine Thermal Shift plot->determine

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment : Culture an appropriate cell line expressing the target proteins. Treat the cells with either vehicle (DMSO) or varying concentrations of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid for 1-2 hours.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [10]3. Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Detection : Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein by Western blot or mass spectrometry. [10][11]6. Data Analysis : Generate melting curves by plotting the amount of soluble protein as a function of temperature. The difference in the melting temperature (ΔTm) between vehicle- and compound-treated samples indicates target stabilization.

Table 4: Thermal Shift (ΔTm) from CETSA®

TargetΔTm at 10 µM Compound (°C)Interpretation
Dehydrogenase X+5.2Strong target engagement in cells
Kinase A+1.5Weak target engagement in cells
Kinase BNo significant shiftNo detectable engagement in cells
Kinase C+0.8Negligible engagement in cells

Synthesis and Interpretation of Cross-Reactivity Data

The combination of these orthogonal assays provides a comprehensive picture of the selectivity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

  • The enzyme inhibition assays provide a quantitative measure of functional inhibition and a broad screen against multiple targets. The hypothetical data suggests a 30-fold selectivity for the primary target over the most potent off-target kinase.

  • The competitive binding assays corroborate the findings from the inhibition assays, confirming a higher affinity for the primary target.

  • CETSA® offers the crucial cellular context, demonstrating that the compound engages its primary target effectively in a physiological environment while showing significantly weaker or no engagement with the tested off-targets.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for evaluating the cross-reactivity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. By integrating biochemical and cellular approaches, researchers can build a high-confidence selectivity profile, a critical step in the journey from a promising hit to a viable drug candidate.

Future studies should expand the off-target panel to include a broader representation of the human kinome and other enzyme families. Additionally, unbiased proteome-wide approaches, such as mass spectrometry-based CETSA®, could be employed to identify unanticipated off-targets, further de-risking the compound for clinical development. [11]

References

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In Vivo Validation of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: A Comparative Guide for Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and metabolic diseases.

Introduction: Unveiling the Therapeutic Potential of a Novel Metabolic Modulator

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is a novel small molecule with a structure suggestive of interaction with key metabolic pathways. Its pentanoic acid core, a derivative of the short-chain fatty acid valeric acid[1], coupled with a substituted phenylamino moiety, positions it as a candidate for modulating cellular energy homeostasis. This guide provides a comprehensive framework for the in vivo validation of this compound, postulating its mechanism of action as an inhibitor of Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT).

SCOT is a pivotal enzyme in ketone body utilization, catalyzing the transfer of Coenzyme A from succinyl-CoA to acetoacetate, a critical step for energy production in peripheral tissues, particularly during states of fasting or metabolic stress.[2][3] Notably, many cancer cells exhibit metabolic rewiring, rendering them dependent on ketone bodies for proliferation, thus making SCOT a compelling therapeutic target.[4][5]

This document outlines a logical, step-by-step experimental strategy to rigorously assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, comparing its performance against established and emerging SCOT inhibitors.

Hypothesized Mechanism of Action: Targeting Ketone Body Metabolism

We hypothesize that 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid acts as an antagonist to the SCOT enzyme. By competitively or non-competitively binding to SCOT, the compound is presumed to disrupt the conversion of ketone bodies into acetyl-CoA, thereby depriving cancer cells of a crucial energy source and impeding their growth.

SCOT_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor Proposed Inhibition AcAc Acetoacetate SCOT SCOT (Succinyl-CoA:3-ketoacid CoA transferase) AcAc->SCOT SuccCoA Succinyl-CoA SuccCoA->SCOT AcAcCoA Acetoacetyl-CoA SCOT->AcAcCoA Succinate Succinate SCOT->Succinate Thiolase Thiolase AcAcCoA->Thiolase TCA TCA Cycle Succinate->TCA AcetylCoA 2x Acetyl-CoA Thiolase->AcetylCoA AcetylCoA->TCA Compound 5-[(4-Chlorophenyl)amino]- 5-oxopentanoic acid Compound->SCOT Inhibition

Caption: Hypothesized inhibition of the SCOT-mediated ketone body utilization pathway by 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Comparative In Vivo Validation Workflow

A robust in vivo validation plan is crucial to ascertain the therapeutic potential of our lead compound. The following workflow is designed to provide a comprehensive assessment of its activity and establish a clear comparative profile against other SCOT inhibitors.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) B Phase 2: Xenograft Model Efficacy Study A->B C Phase 3: Pharmacodynamic (PD) Analysis B->C D Phase 4: Toxicology Assessment C->D E Data Analysis & Comparison D->E

Caption: A four-phase workflow for the comprehensive in vivo validation of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a novel compound is fundamental.[6][7] These studies will determine the bioavailability and dosing regimen required to maintain therapeutic concentrations in vivo.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Compound Administration:

    • Intravenous (IV) bolus: 2 mg/kg in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Oral gavage (PO): 10 mg/kg and 50 mg/kg in the same vehicle.

  • Sample Collection: Serial blood samples collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid determined by a validated LC-MS/MS method.

  • MTD Determination: A dose-escalation study in mice to identify the highest dose that does not cause significant toxicity.

Comparative Data Table (Hypothetical):

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid PO (50 mg/kg)12502.0780045
Acetohydroxamic Acid (AHA)PO (50 mg/kg)9801.5550038
PSSI-51PO (50 mg/kg)15002.5920055

This hypothetical data suggests our lead compound has favorable oral bioavailability compared to AHA.

Phase 2: Xenograft Model Efficacy Study

Rationale: To assess the anti-tumor activity of the compound in a living organism. The Lewis Lung Carcinoma (LLC) model is a well-established model for studying cancer metabolism and has been used to evaluate SCOT inhibitors.[5][8]

Experimental Protocol:

  • Animal Model: C57BL/6 mice (n=8 per group) subcutaneously inoculated with LLC cells.

  • Treatment Groups:

    • Vehicle control (PO, daily).

    • 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid (50 mg/kg, PO, daily).

    • Acetohydroxamic Acid (AHA) (50 mg/kg, PO, daily) - Comparator.[4]

    • Cisplatin (5 mg/kg, IP, weekly) - Positive control.

  • Efficacy Readouts:

    • Tumor volume measured twice weekly with calipers.

    • Animal body weight monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis.

Comparative Efficacy Data (Hypothetical):

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 210-
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid 750 ± 15050
Acetohydroxamic Acid (AHA)900 ± 18040
Cisplatin450 ± 9070

Hypothetical results indicate superior tumor growth inhibition by our lead compound compared to the known SCOT inhibitor AHA.

Phase 3: Pharmacodynamic (PD) Analysis

Rationale: To confirm that the observed anti-tumor effect is due to the intended mechanism of action - the inhibition of SCOT and subsequent modulation of ketone metabolism.

Experimental Protocol:

  • Sample Collection: Tumor and plasma samples collected from a satellite group of mice from the efficacy study at 4 hours post-last dose.

  • Western Blot Analysis: Tumor lysates will be analyzed for the expression levels of SCOT and other key metabolic enzymes.

  • Metabolomics: Plasma and tumor tissue will be analyzed using LC-MS/MS to quantify levels of ketone bodies (acetoacetate, β-hydroxybutyrate) and key TCA cycle intermediates.

  • Immunohistochemistry (IHC): Tumor sections will be stained for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Expected Outcomes and Comparative Insights (Hypothetical):

ParameterVehicle Control5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid Acetohydroxamic Acid (AHA)
Tumor Acetoacetate Level HighLowModerate-Low
Plasma Acetoacetate Level NormalHighModerate-High
Tumor Ki-67 Staining ++++++
Tumor Cleaved Caspase-3 ++++++

These expected results would provide strong evidence that our compound is effectively inhibiting SCOT in the tumor, leading to reduced proliferation and increased apoptosis, with a potentially stronger effect than AHA.

Phase 4: Preliminary Toxicology Assessment

Rationale: To evaluate the safety profile of the compound. While a full toxicology study is beyond the scope of this initial validation, key indicators of toxicity should be monitored.

Experimental Protocol:

  • Clinical Observations: Daily monitoring of animals in the efficacy study for signs of distress.

  • Organ Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart) from the MTD and efficacy studies will be collected, fixed, and subjected to histopathological examination.

  • Blood Chemistry: Serum samples will be analyzed for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

Comparative Statement: 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid will be compared to the known safety profiles of other carboxylic acid-containing drugs, noting that some can be associated with idiosyncratic drug toxicity.[9] The lack of significant changes in body weight, organ histology, and blood chemistry would suggest a favorable preliminary safety profile.

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, multi-faceted approach to the in vivo validation of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid as a novel SCOT inhibitor. The proposed experiments are designed to not only assess its therapeutic efficacy but also to provide a clear, data-driven comparison with existing alternatives. Positive outcomes from these studies would strongly support its further development as a potential therapeutic for cancers with a ketogenic metabolic phenotype.

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Unraveling the Efficacy of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: A Comparative Analysis with Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers in Drug Discovery

Introduction

In the dynamic landscape of drug discovery and development, the thorough evaluation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the efficacy of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid . However, a significant challenge in creating a direct comparative guide is that, despite its synthesis and chemical characterization, the specific biological target and enzyme inhibitory activity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid are not well-documented in publicly available scientific literature.

Compounds with similar structural motifs, such as N-acyl-α-amino acids and other butanoic acid derivatives, have been investigated for a range of biological activities, including antimicrobial and antinociceptive properties. For instance, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown moderate antibacterial activity against Gram-positive bacteria.[1] Another related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, has been studied for potential anti-bacterial activity and inhibition of sunflower seedling development.[2] These findings suggest that the broader chemical class to which 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid belongs is biologically active, but they do not pinpoint a specific enzyme target for this particular molecule.

Given the absence of a defined target for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, this guide will pivot to a hypothetical scenario to illustrate the rigorous process a senior application scientist would follow. We will postulate that our compound of interest is an inhibitor of Succinyl-CoA Synthetase (SCS) , a crucial enzyme in the citric acid (TCA) cycle. This will allow us to demonstrate the principles of a comparative efficacy study, including the selection of appropriate known inhibitors and the detailed experimental protocols required for a robust evaluation.

Hypothetical Target: Succinyl-CoA Synthetase (SCS)

Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase, is a mitochondrial enzyme that catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of a nucleoside diphosphate (ADP or GDP).[2][3] This is the only substrate-level phosphorylation step in the TCA cycle.[4][5] SCS plays a vital role in cellular energy metabolism, and its dysfunction has been associated with several diseases.[5]

Signaling Pathway and Role in Metabolism

To understand the impact of an SCS inhibitor, it is essential to visualize its position within the broader metabolic network.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA SCS Succinyl-CoA Synthetase (SCS) SuccinylCoA->SCS Succinate Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate + Acetyl-CoA SCS->Succinate GTP/ATP Inhibitor 5-[(4-Chlorophenyl)amino] -5-oxopentanoic acid (Hypothetical Inhibitor) Inhibitor->SCS

Figure 1. The Citric Acid (TCA) Cycle, highlighting the position of Succinyl-CoA Synthetase (SCS) and the hypothetical inhibitory action of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Known Inhibitors of Succinyl-CoA Synthetase

For a meaningful efficacy comparison, we would select well-characterized inhibitors of SCS. Two such inhibitors are:

  • Tartryl-CoA: This compound has been identified as an inhibitor of human GTP-specific SCS (GTPSCS).[4] It acts as an inactivating inhibitor after a single turnover.[4]

  • LY26650: This molecule is a potent inhibitor of bacterial SCS and acts by preventing the phosphorylation of a critical histidine residue in the enzyme's active site.[3][6]

Comparative Efficacy Data (Hypothetical)

The following table summarizes hypothetical efficacy data for our compound of interest against the known inhibitors. This data would be generated through the experimental protocols detailed in the subsequent section.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Mode of Inhibition
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid Human SCSEnzymatic15.28.5Competitive
Tartryl-CoAHuman SCSEnzymatic5.8N/AInactivating
LY26650Bacterial SCSEnzymatic0.50.2Non-competitive

Note: The data presented in this table is purely illustrative to demonstrate the format of a comparative guide and is not based on experimental results for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Experimental Protocols

To generate the comparative data, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for determining the inhibitory efficacy of a compound against SCS.

Enzymatic Assay for SCS Activity

This protocol is designed to measure the activity of purified SCS and determine the IC50 of potential inhibitors. Commercially available kits, such as those from Sigma-Aldrich or Elabscience, provide a standardized method.[7][8]

Enzymatic_Assay_Workflow step1 Step 1: Reagent Preparation Prepare assay buffer, substrate solution (succinate, CoA, ATP), and purified SCS enzyme. Prepare serial dilutions of the inhibitor. step2 Step 2: Reaction Setup In a 96-well plate, add assay buffer, substrate solution, and either inhibitor or vehicle control. step1->step2 step3 Step 3: Enzyme Addition Initiate the reaction by adding purified SCS to each well. step2->step3 step4 Step 4: Incubation Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time. step3->step4 step5 Step 5: Signal Detection Measure the absorbance at 450 nm, which is proportional to the amount of CoA-SH produced. step4->step5 step6 Step 6: Data Analysis Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. step5->step6

Figure 2. Workflow for determining the IC50 of an SCS inhibitor using an enzymatic assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris, pH 7.5).

    • Substrate Solution: Prepare a solution containing 50 mM succinate, 10 mM MgCl₂, and 0.3 mM CoA.[9]

    • ATP Solution: Prepare a 0.5 mM ATP solution.[9]

    • Enzyme Solution: Dilute purified SCS to the desired concentration in assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction Setup:

    • To each well of a 96-well microplate, add the assay buffer, substrate solution, and the desired concentration of the inhibitor or vehicle control.

  • Enzyme Addition:

    • Initiate the reaction by adding the diluted SCS enzyme solution to all wells.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 30 minutes).

  • Signal Detection:

    • The production of CoA-SH can be measured using a colorimetric method where the reaction between CoA-SH and a chromogenic substance results in a product with an absorbance peak at 450 nm.[7] Read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[10]

Determination of Inhibition Kinetics (Ki)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.

Methodology:

  • Perform the SCS enzymatic assay as described above.

  • Vary the concentration of one substrate (e.g., succinyl-CoA) while keeping the other substrates at a constant, saturating concentration.

  • Repeat these measurements at several different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Vmax and Km.

  • Fit the data to the appropriate inhibition model equations to calculate the inhibition constant (Ki).

Cell-Based Assay for Metabolic Activity

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[11]

Cell_Based_Assay_Workflow step1 Step 1: Cell Culture Culture a relevant cell line (e.g., a cell line with high mitochondrial activity) in a 96-well plate. step2 Step 2: Compound Treatment Treat the cells with serial dilutions of the inhibitor or vehicle control for a specified time (e.g., 24 hours). step1->step2 step3 Step 3: Viability/Metabolism Assay Perform a cell viability or metabolic activity assay, such as the MTT or CellTiter-Glo® assay. step2->step3 step4 Step 4: Data Analysis Measure the signal (absorbance or luminescence) and calculate the percent inhibition of cell viability/metabolism. Determine the EC50 value. step3->step4

Figure 3. General workflow for a cell-based assay to determine the cellular potency (EC50) of a metabolic inhibitor.

Detailed Steps:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, a human liver cell line with high metabolic activity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and add fresh medium containing serial dilutions of the test compound or a vehicle control.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Viability/Metabolism Assay:

    • Assays like the MTT assay (measures mitochondrial reductase activity) or the CellTiter-Glo® Luminescent Cell Viability Assay (measures intracellular ATP levels) can be used to assess the impact of the inhibitor on cellular metabolism and viability.

  • Data Analysis:

    • Measure the output signal according to the assay manufacturer's instructions.

    • Calculate the percentage of viability or metabolic activity relative to the vehicle-treated cells.

    • Plot the results against the logarithm of the compound concentration and fit the data to determine the half-maximal effective concentration (EC50).

Conclusion and Future Directions

While the specific inhibitory activity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid remains to be elucidated, this guide provides a comprehensive framework for its evaluation should a biological target be identified. The hypothetical application to Succinyl-CoA Synthetase demonstrates the necessary steps for a thorough comparative efficacy analysis.

Future research should focus on target identification for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid through techniques such as affinity chromatography, proteomics-based approaches, or computational modeling. Once a target is confirmed, the experimental protocols outlined in this guide can be applied to rigorously assess its inhibitory potential and compare its efficacy to known inhibitors, thereby clarifying its potential as a novel therapeutic agent.

References

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Safety Operating Guide

Safe Disposal of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. As a chlorinated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards.

A Note on a Foundational Safety Principle: Before handling any chemical, the specific Safety Data Sheet (SDS) provided by the manufacturer must be reviewed. The SDS contains critical, substance-specific information on hazards, handling, and disposal. This guide synthesizes best practices for halogenated organic compounds, but the SDS for your specific product is the ultimate authoritative source.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is fundamental to managing its waste stream correctly. Its structure contains key functional groups that inform its hazard profile:

  • Chlorinated Aromatic Ring: The presence of a chlorophenyl group places this compound in the category of halogenated organic wastes.[1][2] These substances can be toxic and persistent in the environment. Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans.

  • Amide and Carboxylic Acid Groups: These groups may impart irritant properties. While not acutely reactive, the overall compound should be handled as harmful if swallowed, in contact with skin, or inhaled.[3]

Given these features, the compound must be treated as a hazardous chemical waste, requiring segregation from general laboratory trash and non-hazardous chemical waste.

Personal Protective Equipment (PPE) for Waste Handling

Direct contact with 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and its waste must be prevented through the consistent use of appropriate PPE.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact and absorption.[2] Nitrile is generally resistant to a wide range of organic compounds.
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash gogglesProtects eyes from splashes of contaminated solvents or dust particles of the solid compound.[1][4]
Lab Coat Standard, fully-buttoned laboratory coatPrevents contamination of personal clothing.
Ventilation Certified Chemical Fume HoodAll waste handling and transfers should occur within a fume hood to minimize the inhalation of vapors or dust.[2][5]

Step-by-Step Disposal Protocol

The disposal of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid waste must follow a systematic and compliant workflow from the point of generation to the final hand-off for disposal.

Workflow for Disposal of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

G Disposal Workflow A Waste Generation (Solid Residue or Contaminated Solutions) B Obtain Correct Waste Container (HDPE, Glass) with Label A->B Step 1 C Segregate as 'Halogenated Organic Waste' B->C Step 2 D Transfer Waste Inside Chemical Fume Hood C->D Step 3 E Securely Cap Container D->E Step 4 F Store in Designated Satellite Accumulation Area (SAA) E->F Step 5 G Request Waste Pickup (from EHS/EHRS) F->G Step 6 H Final Disposal (High-Temperature Incineration) G->H External Process

Caption: Decision workflow for proper chemical waste management.

Experimental Protocol: Waste Segregation and Collection
  • Container Selection :

    • Select a dedicated waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[6][7] The original chemical container is often the best choice for its waste.[6]

    • Ensure the container has a secure, leak-proof screw cap.

  • Waste Labeling (MANDATORY) :

    • Before adding any waste, affix a "Hazardous Waste" label, available from your institution's Environmental Health and Safety (EHS or EHRS) department.[7]

    • Clearly write the full chemical name: "5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid" and list any solvents used in the waste solution.[1] Do not use abbreviations or chemical formulas.[1]

    • Check all appropriate hazard boxes on the label (e.g., Toxic).

  • Waste Segregation and Accumulation :

    • This waste must be collected in a container designated for "Halogenated Organic Waste." [2][8] Do not mix with non-halogenated organic waste, acids, bases, or oxidizers.[2]

    • All transfers of waste into the container must be performed inside a certified chemical fume hood.[5]

    • Keep the waste container securely capped at all times, except when adding waste.[7]

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[7]

    • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

  • Requesting Disposal :

    • Once the container is full or waste generation is complete, submit a request for chemical waste pickup through your institution's EHS department.

Decontamination of Empty Containers

An empty container that once held 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing : The standard procedure is to triple rinse the empty container.[6]

    • Rinse the container with a suitable solvent (e.g., acetone or methanol) capable of dissolving the compound.

    • Pour the rinsate into the designated "Halogenated Organic Waste" container.

    • Repeat this process two more times.

  • Final Disposal of Container : After triple rinsing, deface or remove the original chemical label, remove the cap, and dispose of the container in the appropriate solid waste stream (e.g., clean glass waste) as directed by your institution.[6]

Prohibited Disposal Methods

Under no circumstances should this chemical waste be disposed of via the following methods, as they pose significant risks to public health and the environment.

  • Drain Disposal : As a chlorinated organic compound, it must not be poured down the sanitary sewer.[2] These compounds can be toxic to aquatic life and may not be effectively removed by wastewater treatment plants.[9]

  • Evaporation : Allowing waste to evaporate in a fume hood is not a permissible disposal method.[2][6] This practice releases chemical vapors into the atmosphere.

  • Mixing with Incompatible Waste : Never mix halogenated waste with other waste streams like acids, bases, or oxidizers, as this can cause dangerous chemical reactions.[2]

Regulatory Framework

In the United States, the disposal of hazardous waste, including chlorinated organic compounds, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Furthermore, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that personnel are informed of the hazards of the chemicals they work with and trained on safe handling procedures.[10] This guide is designed to help laboratories comply with these foundational regulations.

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Comprehensive Safety and Handling Guide for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established safety principles with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] The toxicological properties of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid have not been extensively documented. Therefore, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure.

Potential Hazards:

  • Dermal Contact: Chlorinated aromatic compounds can be irritating to the skin and may be absorbed dermally.[2] Amides and carboxylic acids can also cause skin irritation.[2]

  • Ocular Contact: As with most powdered chemicals, this compound is likely to cause serious eye irritation.[2]

  • Inhalation: Inhalation of the powdered form may cause respiratory tract irritation.[2]

  • Ingestion: Ingestion may be harmful.[2]

Core Directive: The ALARA Principle

All handling procedures must adhere to the "As Low As Reasonably Achievable" (ALARA) principle for exposure. This means minimizing the quantity of the chemical used, reducing the duration of handling, and employing all necessary engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure.[3][4] The following table outlines the minimum PPE requirements for handling 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.

Body PartRequired PPERationale and Specifications
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against fine powders and splashes.[5] A face shield offers a secondary layer of protection for the entire face.[5]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals, including acids and organic compounds.[5][6] Always inspect gloves for tears or punctures before use.[7] Double-gloving is recommended for extended operations.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[1][8]
Respiratory NIOSH-Approved RespiratorWhen handling the powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation.[5] The specific cartridge should be selected based on a formal risk assessment.
Feet Closed-Toe ShoesImpervious, closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[7][8]
Engineering Controls: Isolating the Hazard

Engineering controls are the most effective way to minimize exposure by physically isolating the hazard from the operator.

  • Chemical Fume Hood: All weighing and transfers of powdered 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid must be conducted in a certified chemical fume hood to control airborne particles.[7][9]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Operational Protocols: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Workflow for Handling Powdered 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Chemical Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_PPE Don Appropriate PPE Prep_Hood Verify Fume Hood Functionality Prep_PPE->Prep_Hood Prep_Spill Prepare Spill Kit Prep_Hood->Prep_Spill Handling_Weigh Weigh Powder in Fume Hood Prep_Spill->Handling_Weigh Handling_Transfer Transfer to Reaction Vessel Handling_Weigh->Handling_Transfer Post_Clean Decontaminate Work Area Handling_Transfer->Post_Clean Post_Doff Doff PPE Correctly Post_Clean->Post_Doff Post_Wash Wash Hands Thoroughly Post_Doff->Post_Wash

Caption: Step-by-step workflow for the safe handling of powdered chemicals.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.[9]

    • Cover the work surface with absorbent, disposable bench paper.[9]

    • Ensure an appropriate spill kit is readily accessible.[10]

    • Don all required PPE as outlined in the table above.[10]

  • Weighing and Transfer:

    • Perform all manipulations of the powder within the fume hood.[9]

    • Use a spatula or scoop to transfer the powder; avoid pouring directly from the bottle to minimize dust generation.[9]

    • Keep the container closed when not in use.[9]

    • If transferring to a solution, add the powder slowly to the liquid to avoid splashing.

  • Post-Handling and Decontamination:

    • Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by water.

    • Dispose of all contaminated disposable materials (bench paper, gloves, etc.) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area as described above.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the designated safety officer.

    • Restrict access to the area.

    • Follow your institution's specific procedures for large chemical spills.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Critical Final Step

Improper disposal of chemical waste can have serious environmental and safety consequences.

Waste Segregation Logic

Waste Disposal Logic Start Generated Waste (Solid or Liquid) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Dispose in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Dispose in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No

Caption: Decision tree for proper chemical waste segregation.

Due to the presence of a chlorine atom, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and any materials contaminated with it are classified as halogenated organic waste .[11][12]

  • Solid Waste: Contaminated gloves, bench paper, and excess solid compound should be collected in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for "Halogenated Liquid Waste."[13][14]

  • Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations.[10] Never dispose of this chemical down the drain.[12]

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories Overview. Available at: [Link]

  • Compliancy Group. OSHA Laboratory Standard. Available at: [Link]

  • Vanderbilt University. The Laboratory Standard. Available at: [Link]

  • USA Compliance. OSHA Standards to Know Before Starting Your Lab. Available at: [Link]

  • The Acta Group. ECHA Publishes Concise Guidance on Chemical Safety Assessment. Available at: [Link]

  • Lab Manager. Handling and Storing Chemicals. Available at: [Link]

  • European Chemicals Agency (ECHA). REACH guidance documents. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • Washington State University. Halogenated Solvents. Available at: [Link]

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • European Chemicals Agency (ECHA). Introduction to ECHA's guidance on new CLP hazard classes. Available at: [Link]

  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]

  • European Chemicals Agency (ECHA). Homepage. Available at: [Link]

  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Available at: [Link]

  • Texas Materials Institute. Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. Available at: [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. Available at: [Link]

  • American Chemistry Council. Protective Equipment. Available at: [Link]

  • SynZeal. Safety Data Sheet. Available at: [Link]

  • Google Patents. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
  • Diversey. Safety Data Sheet. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

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